molecular formula C11H15NO2 B3418444 2,3,5-Trimethacarb-d3 CAS No. 12407-86-2

2,3,5-Trimethacarb-d3

Cat. No.: B3418444
CAS No.: 12407-86-2
M. Wt: 193.24 g/mol
InChI Key: NYOKZHDTNBDPOB-UHFFFAOYSA-N
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Description

2,3,5-trimethylphenyl methylcarbamate is a brown crystalline solid. Non corrosive. Used as an insecticide.
2,3,5-trimethylphenyl methylcarbamate is a carbamate ester that consists of 2,3,5-trimethylphenol carrying an O-(N-methylcarbamoyl) group. One of two constituents of trimethacarb. It has a role as an agrochemical and an insecticide. It is functionally related to a 2,3,5-trimethylphenol.
2,3,5-Trimethacarb is a synthetic carbamate ester compound and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a volatile, off-white to brown solid, and exposure occurs by inhalation, ingestion, or contact.
2,3,5-Trimethylphenyl methylcarbamate is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
Trimethacarb is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
RN given refers to 2,3,5(or 3,4,5)-isomer;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,5-trimethylphenyl) N-methylcarbamate
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InChI

InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)
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InChI Key

NYOKZHDTNBDPOB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)OC(=O)NC)C)C
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Molecular Formula

C11H15NO2
Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
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DSSTOX Substance ID

DTXSID9041318
Record name 2,3,5-Trimethylphenyl methylcarbamate
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Molecular Weight

193.24 g/mol
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Physical Description

2,3,5-trimethylphenyl methylcarbamate is a brown crystalline solid. Non corrosive. Used as an insecticide., Brown solid; [CAMEO]
Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
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CAS No.

2655-15-4, 12407-86-2
Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
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Record name 2,3,5-Trimethylphenyl methylcarbamate
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Record name 2,3,5-Trimethylphenyl methylcarbamate
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Record name Phenol, 3,5,?-trimethyl-, 1-(N-methylcarbamate)
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Record name 2,3,5-Trimethylphenyl methylcarbamate
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Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
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Record name 2,3,5-TRIMETHYLPHENYLMETHYLCARBAMATE
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Foundational & Exploratory

2,3,5-Trimethacarb-d3: A Technical Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3,5-Trimethacarb-d3, a deuterated stable isotope-labeled analog of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize advanced analytical techniques for quantification.

Core Concepts and Applications

This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold standard technique for quantitative analysis.[1] Its primary application is in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods, to ensure accurate and precise measurement of 2,3,5-Trimethacarb in complex matrices such as soil, water, and food products.[2][3] The key advantage of using a deuterated internal standard lies in its chemical and physical properties being nearly identical to the analyte of interest.[1] This similarity allows it to co-elute with the target analyte and experience similar effects from the sample matrix and procedural variations, thus enabling accurate correction for analytical errors.[4]

The parent compound, 2,3,5-Trimethacarb, is a component of the insecticide trimethacarb and functions as a cholinesterase inhibitor.[5] Therefore, accurate quantification is crucial for environmental monitoring and food safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart is presented below.

PropertyThis compound2,3,5-Trimethacarb (unlabeled)
CAS Number 12407-86-22655-15-4[6]
Molecular Formula C₁₁H₁₂D₃NO₂[6]C₁₁H₁₅NO₂
Molecular Weight 196.26 g/mol [6]193.24 g/mol
IUPAC Name (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[7](2,3,5-trimethylphenyl) N-methylcarbamate
Synonyms -Landrin B, Shell SD 8786

Synthesis and Characterization

The synthesis of this compound typically involves the use of deuterated precursors. A common approach is the reaction of 2,3,5-trimethylphenol (B45783) with deuterated methyl isocyanate (CD₃NCO). The deuterated methyl isocyanate can be synthesized from trideuteromethylamine (CD₃NH₂).[8]

Analytical Characterization:

Analytical TechniqueExpected Observation for this compoundPurpose
Mass Spectrometry (MS) Molecular ion peak at m/z corresponding to C₁₁H₁₂D₃NO₂.Confirmation of molecular weight and successful deuterium (B1214612) incorporation.[8]
Isotopic distribution analysis.Determination of isotopic purity.[8]
¹H NMR Significant reduction or absence of the N-methyl proton signal.Confirmation of deuterium labeling at the N-methyl position.[8]

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of 2,3,5-Trimethacarb in soil samples using this compound as an internal standard, based on established methodologies such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and EPA guidelines.[1][9]

Objective: To quantify the concentration of 2,3,5-Trimethacarb in a soil sample using LC-MS/MS with a deuterated internal standard.
Materials and Reagents:
  • 2,3,5-Trimethacarb analytical standard

  • This compound internal standard solution (of known concentration)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:
  • Sample Preparation (QuEChERS Extraction):

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[1]

    • Add a known amount of the this compound internal standard solution to the sample.

    • Add 10 mL of acetonitrile to the tube.[1]

    • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[10]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[1]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • LC-MS/MS Analysis:

    • Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

    • LC Conditions (Representative):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[2]

      • Mobile Phase A: Water with 0.1% formic acid.[2]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

      • Flow Rate: 0.4 mL/min.

    • MS/MS Conditions (Representative):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).[3]

      • Monitor the specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and this compound.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of the 2,3,5-Trimethacarb to the peak area of the this compound against the concentration of the calibration standards.

    • Determine the concentration of 2,3,5-Trimethacarb in the sample by comparing its peak area ratio to the calibration curve.

Visualizations

The following diagrams illustrate key workflows and principles related to the use of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Soil Sample add_is Spike with This compound sample->add_is extract QuEChERS Extraction (ACN, MgSO4, NaCl) add_is->extract cleanup d-SPE Cleanup (PSA) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing lcms->data quantify Calculate Concentration data->quantify

Quantitative Analysis Workflow using an Internal Standard.

isotope_dilution cluster_sample Sample cluster_standard Internal Standard cluster_ms Mass Spectrometry cluster_result Result analyte Analyte (Unknown Amount) ms Measure Ratio of Analyte to Standard analyte->ms is Deuterated Standard (Known Amount) is->ms result Accurate Quantification ms->result

Principle of Isotope Dilution Mass Spectrometry.

References

2,3,5-Trimethacarb-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. This document details its chemical structure, physicochemical properties, synthesis, and analytical applications, with a focus on its use as an internal standard in quantitative studies. Furthermore, it explores the metabolic pathways of the parent compound, offering insights into its biotransformation.

Chemical Structure and Properties

This compound, also known as (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate, is a synthetic compound where three hydrogen atoms on the N-methyl group of 2,3,5-Trimethacarb have been replaced with deuterium (B1214612).[1] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but has a distinct molecular weight.[1]

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated analogue are presented in the table below.

PropertyValue (this compound)Value (2,3,5-Trimethacarb)Reference
Molecular Formula C₁₁H₁₂D₃NO₂C₁₁H₁₅NO₂[2]
Molecular Weight 196.26 g/mol 193.24 g/mol [1][3]
IUPAC Name (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate(2,3,5-trimethylphenyl) N-methylcarbamate[1]
CAS Number 12407-86-22655-15-4
Melting Point Not available105-114 °C[3]
Water Solubility Not available58 mg/L at 23 °C[3]
XLogP3 2.52.5[1][3]

Synthesis

The synthesis of this compound typically involves the reaction of 2,3,5-trimethylphenol (B45783) with a deuterated methyl isocyanate (CD₃NCO). This approach ensures the specific incorporation of deuterium atoms at the N-methyl position. The general synthetic workflow is outlined below.

Synthesis_of_2_3_5_Trimethacarb_d3 2_3_5_trimethylphenol 2,3,5-Trimethylphenol reaction Reaction in an appropriate solvent (e.g., pyridine) 2_3_5_trimethylphenol->reaction deuterated_methyl_isocyanate Deuterated Methyl Isocyanate (CD₃NCO) deuterated_methyl_isocyanate->reaction product This compound reaction->product purification Purification (e.g., chromatography) product->purification final_product Pure this compound purification->final_product

A general workflow for the synthesis of this compound.

Experimental Protocols

Due to its primary use as an internal standard, the experimental protocols for this compound are centered around its application in analytical methodologies for the quantification of the parent compound, 2,3,5-Trimethacarb, and other carbamate pesticides.

Sample Preparation for Environmental Analysis (QuEChERS)

A common method for extracting pesticides from complex matrices like soil or food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: A representative sample (e.g., 10-15 g of soil or food) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of water and acetonitrile (B52724). This compound is added as an internal standard at a known concentration. The tube is shaken vigorously.

  • Salting Out: A salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a dSPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences). The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal lability of N-methylcarbamates, derivatization is often required for GC-MS analysis. However, with modern injection techniques, direct analysis is sometimes possible.

ParameterTypical Value
Column DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C (splitless mode)
Oven Program Initial 70°C for 1 min, ramp to 300°C at 10°C/min, hold for 6 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of carbamates and is often the preferred technique.

ParameterTypical Value
Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase Gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Ion Source Electrospray Ionization (ESI) in positive mode
MS/MS Parameters Optimized precursor and product ions for 2,3,5-Trimethacarb and this compound

Metabolic Pathways of 2,3,5-Trimethacarb

The metabolism of 2,3,5-Trimethacarb in biological systems, such as mammals and plants, proceeds through several key pathways. Understanding these pathways is crucial for toxicological assessment and drug development. The primary metabolic routes include hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring and N-methyl group.[3]

Metabolic_Pathway_of_2_3_5_Trimethacarb Trimethacarb 2,3,5-Trimethacarb Hydrolysis Hydrolysis (Esterases) Trimethacarb->Hydrolysis Oxidation Oxidation (CYP450 enzymes) Trimethacarb->Oxidation Trimethylphenol 2,3,5-Trimethylphenol Hydrolysis->Trimethylphenol Methylcarbamic_Acid Methylcarbamic Acid (unstable) Hydrolysis->Methylcarbamic_Acid Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Trimethylphenol->Conjugation Methylamine Methylamine Methylcarbamic_Acid->Methylamine CO2 CO₂ Methylcarbamic_Acid->CO2 Hydroxylated_Metabolites Hydroxylated Metabolites (on ring or methyl groups) Oxidation->Hydroxylated_Metabolites N_demethylation N-demethylation Oxidation->N_demethylation Hydroxylated_Metabolites->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Major metabolic pathways of 2,3,5-Trimethacarb.

In mammals, the metabolism of trimethacarb isomers involves both hydrolytic and non-hydrolytic routes.[3] The resulting metabolites, including hydroxylated forms of the parent compound and the liberated trimethylphenol, can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[3] In plants, metabolism also involves hydroxylation of the N-methyl group and the aromatic methyl groups, with the resulting metabolites often being conjugated as glucosides.[3]

Conclusion

This compound is an essential tool for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development. Its use as an internal standard enables accurate and precise quantification of 2,3,5-Trimethacarb and other related carbamate compounds. A thorough understanding of its properties, synthesis, and analytical applications, as well as the metabolic fate of the parent compound, is critical for its effective use in scientific research.

References

2,3,5-Trimethacarb-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed information on its chemical properties, analytical methodologies, and biological interactions. The inclusion of deuterated standards is critical for accurate quantification in complex matrices.

Core Compound Details

2,3,5-Trimethacarb is a component of the commercial insecticide Trimethacarb, which is a mixture of 2,3,5- and 3,4,5-isomers[1]. The deuterated form, this compound, serves as an essential internal standard for quantitative analysis using mass spectrometry techniques[2]. The deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte.

Physicochemical Properties

A summary of the key quantitative data for this compound and its unlabeled counterpart is presented below.

PropertyThis compound2,3,5-Trimethacarb (unlabeled)
CAS Number 12407-86-2[1]2655-15-4
Molecular Formula C₁₁H₁₂D₃NO₂C₁₁H₁₅NO₂
Molecular Weight 196.26 g/mol 193.24 g/mol
IUPAC Name (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[3](2,3,5-trimethylphenyl) N-methylcarbamate

Biological Activity and Signaling Pathway

The primary mechanism of action for 2,3,5-Trimethacarb, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE)[1]. AChE is crucial for the termination of nerve impulses in the cholinergic signaling pathway by hydrolyzing the neurotransmitter acetylcholine (B1216132).

Acetylcholinesterase Inhibition Pathway

Inhibition of AChE by 2,3,5-Trimethacarb leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, causing hyperexcitation of the nervous system.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Hydrolysis_Products Choline + Acetate AChE->Hydrolysis_Products Trimethacarb 2,3,5-Trimethacarb Trimethacarb->AChE Inhibition Signal Signal Propagation AChR->Signal Activation

Cholinergic signaling pathway and inhibition by 2,3,5-Trimethacarb.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Colorimetric)

This protocol is based on the Ellman method for determining AChE inhibitory activity.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (pH 8.0)

  • 2,3,5-Trimethacarb solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.

  • Add 25 µL of the 2,3,5-Trimethacarb solution at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (solvent only).

  • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 50 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-15 minutes, or as an endpoint reading after a fixed time.

3. Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of 2,3,5-Trimethacarb relative to the negative control.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is used as an internal standard for the quantification of Trimethacarb in environmental or biological samples.

1. Sample Preparation (QuEChERS Method):

  • Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) with water.

  • Add an appropriate amount of this compound solution as the internal standard.

  • Add acetonitrile (B52724) and QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the acetonitrile supernatant and add it to a cleanup tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, MgSO₄).

  • Vortex and centrifuge.

  • The final extract is ready for GC-MS analysis.

2. GC-MS/MS Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).

  • Injection: Splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometer: Triple quadrupole (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electron Ionization (EI).

  • MRM Transitions: Specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and this compound need to be optimized.

Metabolic and Degradation Pathways

2,3,5-Trimethacarb undergoes transformation in biological systems and the environment through several pathways.

Mammalian Metabolism

In mammals, metabolism of Trimethacarb isomers involves both hydrolytic and oxidative pathways, leading to the formation of multiple metabolites that are then conjugated for excretion[4].

Mammalian_Metabolism Trimethacarb 2,3,5-Trimethacarb Hydrolysis Hydrolysis (Esterases) Trimethacarb->Hydrolysis Oxidation Oxidation (CYP450 enzymes) Trimethacarb->Oxidation Trimethylphenol 2,3,5-Trimethylphenol Hydrolysis->Trimethylphenol Hydroxymethyl Hydroxymethyl Metabolites Oxidation->Hydroxymethyl Conjugation Phase II Conjugation (e.g., Glucuronidation) Trimethylphenol->Conjugation Hydroxymethyl->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Simplified metabolic pathway of 2,3,5-Trimethacarb in mammals.
Environmental Degradation

In the environment, 2,3,5-Trimethacarb degrades through abiotic processes like hydrolysis and photolysis, and biotic processes mediated by microorganisms[5].

Environmental_Degradation Trimethacarb 2,3,5-Trimethacarb in Environment Hydrolysis Abiotic Hydrolysis (pH dependent) Trimethacarb->Hydrolysis Photolysis Photolysis (Sunlight) Trimethacarb->Photolysis Biodegradation Microbial Biodegradation Trimethacarb->Biodegradation Degradation_Products Degradation Products (e.g., Trimethylphenol) Hydrolysis->Degradation_Products Photolysis->Degradation_Products Biodegradation->Degradation_Products Mineralization Mineralization (CO₂, H₂O, etc.) Degradation_Products->Mineralization

Major environmental degradation pathways for 2,3,5-Trimethacarb.

References

A Technical Guide to 2,3,5-Trimethacarb-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and technical specifications of 2,3,5-Trimethacarb-d3, a deuterated analog of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for analytical and research purposes.

Commercial Availability and Supplier Specifications

This compound is available from several commercial suppliers specializing in reference standards and research chemicals. The following table summarizes the key quantitative data for the offerings from prominent vendors. Please note that for some suppliers, detailed information regarding purity and isotopic enrichment may require direct inquiry or accessing a lot-specific Certificate of Analysis (CoA).

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Product FormatPurityIsotopic Enrichment
Santa Cruz Biotechnology sc-217471 (example)C₁₁H₁₂D₃NO₂196.26Solid>99% (TLC, example)>95% (example)
LGC Standards TRC-T796162C₁₁H₁₂D₃NO₂196.26NeatInformation not readily availableInformation not readily available
MedChemExpress HY-144173SC₁₁H₁₂D₃NO₂196.26Solid99.85%Information not readily available
Benchchem B1162093C₁₁H₁₂D₃NO₂196.26SolidInformation not readily availableInformation not readily available

Note: Data presented is based on publicly available information and may vary by lot. It is highly recommended to consult the supplier's Certificate of Analysis for the most accurate and up-to-date specifications.

Mechanism of Action: Cholinesterase Inhibition

Like its non-deuterated counterpart, the primary mechanism of action for 2,3,5-Trimethacarb is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, carbamates lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors.[1] This mechanism is the basis for their use as insecticides.

The following diagram illustrates the general signaling pathway of cholinesterase inhibition by carbamates.

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by 2,3,5-Trimethacarb ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE Forms Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Trimethacarb 2,3,5-Trimethacarb Trimethacarb->AChE Inhibits Quantitative_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Solvent Extraction IS_Spike->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup LC_MS LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MS Standards Prepare Calibration Standards Standards->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Analyte in Sample Cal_Curve->Quantification

References

In-Depth Technical Guide: Material Safety Data Sheet for 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data for 2,3,5-Trimethacarb-d3, compiled for researchers, scientists, and professionals in drug development. The information is based on available data for the deuterated compound and its non-deuterated analogue, 2,3,5-Trimethacarb.

Section 1: Chemical Product and Company Identification

IdentifierValue
Product Name This compound
Synonyms 2,3,5-trimethylphenyl (methyl-d3)carbamate, HY-144173S, CS-0378253[1]
CAS Number 2655-15-4 (unlabeled)[2][3][4]
Molecular Formula C₁₁H₁₂D₃NO₂[2]
Intended Use For research use only. Not for human or veterinary use.[2][5]

Section 2: Hazards Identification

Classification:

  • Acute Toxicity, Oral (Category II)[6]

  • Acute Toxicity, Dermal[7]

  • Hazardous to the aquatic environment, long-term hazard.[5]

Hazard Statements:

  • Fatal if swallowed or if inhaled.

  • Toxic in contact with skin.

  • Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • IF ON SKIN: Wash with plenty of soap and water.

  • Store locked up in a well-ventilated place.

Section 3: Composition and Information on Ingredients

ComponentCAS Number (unlabeled)Molecular Weight
This compound2655-15-4196.26 g/mol [1][2]

Section 4: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 196.26 g/mol PubChem[1]
Accurate Mass 196.13 DaLGC Standards[4]
Physical Description Brown crystalline solid (for non-deuterated form)[8]PubChem[8]
Melting Point 105-114 °C (for non-deuterated form)[6][8]PubChem[8]
Water Solubility 58 mg/L @ 23 °C (for non-deuterated form)[6][8]PubChem[8]
Vapor Pressure 5.1 x 10⁻⁵ mm Hg @ 25 °C (for non-deuterated form)[8]PubChem[8]
Flash Point > 100 °C / > 210 °F (for non-deuterated form)[3]AccuStandard[3]
XLogP3 2.5PubChem[1]

Section 5: Toxicological Information

Data primarily pertains to the non-deuterated parent compound, Trimethacarb.

TestSpeciesRouteValueClassification
LD50RatOral125 - 208 mg/kg[6][7]Toxic
LD50RabbitDermal>2 g/kg[6]Non-toxic
LD50BirdsOral238 mg/kg[5]Toxic
Dietary ToxicityMallard Duck-2300 ppm[6]Slightly toxic
Dietary ToxicityRing-Neck Pheasant-4500 ppm[6]Slightly toxic
Fish ToxicityRainbow Trout-1.0 mg/L[6]Highly toxic
Fish ToxicityBluegill-11.6 mg/L[6]Slightly toxic

Mechanism of Action: 2,3,5-Trimethacarb is a cholinesterase inhibitor.[6][8][9] Carbamates like Trimethacarb reversibly inhibit the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function.[5][8] This inhibition leads to an accumulation of acetylcholine, resulting in neurotoxic effects.[5]

Section 6: Experimental Protocols

General Handling Protocol: Due to the potential hazards and the isotopic labeling of this compound, specific handling procedures are required to ensure safety and maintain the integrity of the compound.

  • Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10] Safety showers and eyewash stations should be readily accessible.[10]

  • Atmosphere Control: To prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture, which could compromise the isotopic purity, the compound should be handled and stored under a dry, inert atmosphere such as nitrogen or argon.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) are mandatory.[10]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10]

    • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is necessary.

  • Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory area.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term stability, storage at -20°C is recommended.[10]

First Aid Measures Protocol:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[12]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11][12]

Section 7: Visualizations

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon emergency_spill Spill handle_dissolve->emergency_spill emergency_exposure Personal Exposure handle_dissolve->emergency_exposure cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_store Store Compound cleanup_waste->cleanup_store end End cleanup_store->end emergency_spill->cleanup_waste Follow Spill Protocol emergency_exposure->end Follow First Aid Protocol start Start start->prep_sds

Caption: Workflow for the safe handling of this compound.

Section 8: Accidental Release Measures

Spill Response Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[12]

  • Cleanup:

    • Wear appropriate personal protective equipment (PPE), including respiratory protection.

    • For solid spills, carefully sweep or scoop up the material to avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the spilled material and place it in a sealed container for disposal.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

Section 9: Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific Hazards: Combustible material. Hazardous combustion products may include carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Section 10: Stability and Reactivity

  • Reactivity: No specific reactivity data is available for the deuterated form.

  • Chemical Stability: The non-deuterated form is stable under recommended storage conditions. It is stable to light but decomposed by strong acids and alkalis.[8]

  • Conditions to Avoid: Heat, flames, and sparks. Extremes of temperature and direct sunlight.[12]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Section 11: Disposal Considerations

Dispose of this material and its container as hazardous waste.[11] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter sewers or waterways.

Section 12: Transport Information

RegulationUN NumberHazard ClassPacking Group
DOT/IATA/IMDG UN28116.1III

Based on data for the non-deuterated parent compound.[3]

This guide is intended to provide a summary of the available safety information for this compound and should be used in conjunction with a complete Safety Data Sheet (SDS) from the supplier. All laboratory personnel should be trained in the proper handling of this material before use.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds is indispensable. These molecules, where one or more atoms have been replaced by a heavier isotope, serve as critical internal standards for quantitative bioanalysis, tracers in metabolic studies, and tools to probe reaction mechanisms. 2,3,5-Trimethacarb-d3, a deuterated analog of the carbamate (B1207046) insecticide, is a key reagent in environmental and toxicological research. Ensuring its isotopic purity is paramount for the accuracy and reliability of experimental data.

This in-depth technical guide provides a comprehensive overview of the synthesis and the rigorous analytical methodologies employed to determine the isotopic purity of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate and utilize this important analytical standard.

Synthesis of this compound

The targeted introduction of deuterium (B1214612) atoms into the 2,3,5-Trimethacarb molecule is a precise chemical process. The most common and efficient synthetic route involves the reaction of 2,3,5-trimethylphenol (B45783) with a deuterated methyl isocyanate (CD₃NCO). This ensures the specific incorporation of three deuterium atoms onto the N-methyl group of the carbamate moiety.

Synthesis_of_2_3_5_Trimethacarb_d3 reactant1 2,3,5-Trimethylphenol product This compound reactant1->product Reaction in an inert solvent reactant2 Trideuteromethyl Isocyanate (CD3NCO) reactant2->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5-trimethylphenol in a suitable anhydrous solvent (e.g., toluene (B28343) or tetrahydrofuran).

  • Addition of Reagent: To the stirred solution, add trideuteromethyl isocyanate (CD₃NCO) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a suitable reagent if necessary. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain this compound of high chemical purity.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter, defined as the percentage of the deuterated species relative to all isotopic variants of the molecule. This is typically determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful technique to determine the isotopic distribution of a compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the different isotopologues (molecules that differ only in their isotopic composition) can be resolved and their relative abundances quantified.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve this compound in a suitable solvent dilute Dilute to an appropriate concentration dissolve->dilute inject Inject sample into LC-MS/MS system dilute->inject separate Chromatographic separation (e.g., C18 column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect High-Resolution Mass Spectrometry Detection ionize->detect extract Extract ion chromatograms for d0, d1, d2, d3 species detect->extract integrate Integrate peak areas extract->integrate calculate Calculate isotopic purity integrate->calculate

Caption: Workflow for isotopic purity determination by LC-MS/MS.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile. Further dilute the stock solution to a working concentration appropriate for the mass spectrometer's sensitivity.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan mode over a mass range that includes the molecular ions of the unlabeled and deuterated species.

    • Resolution: Set to a high resolution (e.g., > 10,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms of 2,3,5-Trimethacarb.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H NMR (proton NMR) and ²H NMR (deuterium NMR), provides detailed information about the location and extent of deuteration.

  • ¹H NMR: In ¹H NMR, the absence or significant reduction of a signal at a specific chemical shift corresponding to a proton's position indicates successful deuterium substitution at that site. The isotopic purity can be estimated by comparing the integral of the residual proton signal to the integral of a non-deuterated proton signal within the same molecule or to an internal standard.

  • ²H NMR: ²H NMR directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration site and a quantitative measure of the deuterium content.

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_nmr_analysis Data Analysis dissolve_nmr Dissolve this compound in a deuterated solvent (e.g., CDCl3) transfer Transfer to NMR tube dissolve_nmr->transfer acquire_1h Acquire 1H NMR spectrum transfer->acquire_1h acquire_2h Acquire 2H NMR spectrum (optional) acquire_1h->acquire_2h integrate_1h Integrate residual proton signals and reference signals acquire_1h->integrate_1h calculate_purity Calculate isotopic purity based on integral ratios integrate_1h->calculate_purity

Caption: Workflow for isotopic purity determination by NMR.

  • Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (D1) to ensure full magnetization recovery (typically 5-7 times the longest T₁).

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the residual proton signal of the N-methyl group and a well-resolved signal from the internal standard.

    • Calculate the isotopic purity by comparing the integral ratio to the known molar ratio of the sample and the internal standard.

Data Presentation

The quantitative data for the isotopic purity of this compound should be summarized in a clear and concise table. This allows for easy comparison and interpretation of the results from different analytical techniques.

ParameterMethodResult
Isotopic Purity
Deuterium Content (d₃)Mass Spectrometry> 98%
Unlabeled (d₀)Mass Spectrometry< 0.5%
Partially Labeled (d₁, d₂)Mass Spectrometry< 1.5%
Positional Purity
Deuteration Site¹H and ²H NMRN-CD₃

Note: The values presented in this table are representative and may vary between different batches of the product. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Conclusion

The determination of the isotopic purity of this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. A thorough understanding of the synthetic route and the principles behind mass spectrometry and NMR spectroscopy is crucial for researchers to confidently use this labeled compound in their studies. By adhering to rigorous experimental protocols and carefully analyzing the data, scientists can ensure the integrity of their results and contribute to the advancement of their respective fields.

In-Depth Technical Guide: Stability and Storage Conditions for 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled carbamate (B1207046) insecticide, 2,3,5-Trimethacarb-d3. The information presented is crucial for ensuring the integrity of the compound in research and developmental applications, particularly when used as an internal standard in analytical methods. The guidance is based on the known properties of the parent compound, 2,3,5-Trimethacarb, and general best practices for the handling and storage of deuterated compounds.

Chemical Information and General Properties

This compound is the deuterated analog of 2,3,5-Trimethacarb, a synthetic N-methylcarbamate insecticide. The deuterium (B1214612) labeling on the N-methyl group makes it a valuable tool for mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of its non-labeled counterpart in various matrices.

Table 1: General Properties of this compound

PropertyValue
Chemical Name (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate
Synonyms Landrin B-d3, SD 8786-d3, Methyl-d3-carbamic Acid 2,3,5-Trimethylphenyl Ester
Molecular Formula C₁₁H₁₂D₃NO₂
Molecular Weight ~196.26 g/mol
Appearance Off-white to brown crystalline solid (based on parent compound)
Primary Application Internal standard for analytical testing

Stability Profile

The stability of this compound is intrinsically linked to the stability of its parent compound, 2,3,5-Trimethacarb. As a carbamate ester, it is susceptible to degradation under several conditions. Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.

pH-Dependent Hydrolysis

The ester linkage in carbamates is prone to hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution.

  • Alkaline Conditions: Hydrolysis is significantly accelerated in alkaline environments (pH > 8). The primary degradation pathway involves the cleavage of the ester bond to form 2,3,5-trimethylphenol (B45783) and N-(trideuteriomethyl)carbamic acid, which is unstable and further decomposes.

  • Acidic Conditions: The compound is more stable in neutral to slightly acidic conditions. However, strong acidic conditions can also lead to hydrolysis, albeit typically at a slower rate than in strong alkaline solutions.

  • Neutral Conditions: In neutral solutions (pH ~7), the rate of hydrolysis is considerably slower.

Oxidative Degradation

This compound is susceptible to oxidation. Exposure to strong oxidizing agents can lead to the formation of various degradation products. The specific degradation pathways under oxidative stress have not been fully elucidated for this specific molecule but may involve modifications to the aromatic ring or the N-methyl group.

Photostability

The parent compound, 2,3,5-Trimethacarb, is generally considered to be stable to light.[1] However, prolonged exposure to high-intensity UV light may cause some degradation. Photostability testing as per ICH Q1B guidelines is recommended to fully characterize the photosensitivity of the compound, especially when handled as a neat solid or in solution for extended periods.

Thermal Stability

Recommended Storage Conditions

Proper storage is critical to maintain the chemical purity and isotopic integrity of this compound. The following conditions are recommended based on general guidelines for isotopically labeled compounds and the known stability profile of carbamates.

Table 2: Recommended Storage Conditions for this compound

FormRecommended TemperatureAdditional Precautions
Neat Solid 2-8°C (Refrigerated)Store in a well-sealed, light-resistant container. Protect from moisture.
Stock Solutions -20°C (Frozen)Use amber glass vials to protect from light.[2] Ensure the cap is tightly sealed to prevent solvent evaporation.[2]
Working Solutions 2-8°C (Refrigerated) for short-term use.It is highly recommended to prepare working solutions fresh on the day of analysis to ensure accuracy.[2]

Experimental Protocols: Forced Degradation Studies

To develop a stability-indicating analytical method and to understand the degradation pathways, forced degradation studies should be performed. The following are exemplary protocols that can be adapted for this compound.

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh a suitable amount of this compound and dissolve it in a high-purity solvent such as acetonitrile (B52724) or methanol (B129727) to a final concentration of, for example, 1 mg/mL.

  • Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration suitable for the analytical method (e.g., 10 µg/mL).

Stress Conditions
  • Acidic Hydrolysis: Mix the working solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the working solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a shorter period (e.g., 2-4 hours) due to the higher reactivity. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the working solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature for a defined period (e.g., 24 hours).

  • Photolytic Degradation: Expose the working solution in a photostable, transparent container to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Degradation: Expose the neat solid and the working solution to elevated temperatures (e.g., 70°C) for a defined period.

Analytical Method for Stability Indication

A stability-indicating HPLC method is required to separate the parent this compound from its degradation products. The following is a proposed starting point for method development, based on methods for other carbamates.

Table 3: Exemplary Stability-Indicating HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with a mixture of acetonitrile and water or a suitable buffer (e.g., ammonium (B1175870) acetate)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection UV detector at a suitable wavelength (e.g., 220 nm) or Mass Spectrometer

The method must be validated to demonstrate that it can effectively separate the parent compound from all significant degradation products.

Visualizations

Proposed Hydrolytic Degradation Pathway

G parent This compound intermediate N-(trideuteriomethyl)carbamic acid (Unstable) parent->intermediate product1 2,3,5-Trimethylphenol parent->product1 Hydrolysis (Acid or Base) product2 Trideuteriomethylamine + CO2 intermediate->product2 Decomposition G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (10 µg/mL) prep_stock->prep_work acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Alkaline Hydrolysis (0.1 M NaOH, RT) oxidation Oxidative Degradation (3% H2O2, RT) photo Photolytic Degradation (ICH Q1B) thermal Thermal Degradation (70°C) neutralize Neutralize (if applicable) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxidation->hplc photo->hplc thermal->hplc neutralize->hplc data Quantify Degradation & Identify Degradants hplc->data

References

Applications of Deuterated Trimethacarb in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterated trimethacarb in research, with a focus on its use as an internal standard in analytical chemistry and its potential role in metabolic studies. Due to the limited availability of published data specific to deuterated trimethacarb, this guide presents methodologies and data based on established principles for deuterated internal standards and analogous applications with other carbamate (B1207046) pesticides.

Introduction to Deuterated Trimethacarb

Trimethacarb is a carbamate insecticide that functions as a neurotoxin by inhibiting the acetylcholinesterase enzyme.[1] It is a mixture of two isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate. In research, the deuterated form of trimethacarb, where one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool, primarily as an internal standard for quantitative analysis.

The use of a deuterated internal standard is a widely accepted best practice in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2] A deuterated analog is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior is crucial for compensating for variations in sample preparation and matrix effects, leading to more robust and reliable data.

Core Application: Internal Standard in Quantitative Analysis

The primary application of deuterated trimethacarb is as an internal standard in the quantitative analysis of trimethacarb residues in various matrices, such as environmental samples (soil, water) and biological tissues. The addition of a known quantity of deuterated trimethacarb to a sample prior to processing allows for accurate quantification of the native trimethacarb, as the ratio of the analyte to the internal standard is measured, correcting for any losses during sample preparation and variations in instrument response.

Rationale for Use
  • Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the non-deuterated analyte, the ratio of their signals remains constant, thus providing a more accurate measurement.

  • Compensation for Sample Loss: During multi-step sample preparation procedures, some of the analyte may be lost. The deuterated internal standard is lost at the same rate, so the ratio of the analyte to the internal standard remains unchanged.

  • Improved Precision and Accuracy: By accounting for variability in extraction efficiency, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.

Key Considerations for Use
  • Isotopic Purity: The deuterated internal standard should have high isotopic purity to minimize the contribution of any unlabeled analyte to the internal standard's signal.

  • Mass Shift: A sufficient mass difference (typically at least 3 atomic mass units) between the analyte and the deuterated internal standard is necessary to prevent isotopic crosstalk.

  • Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience the same matrix effects.

Experimental Protocols

The following are detailed methodologies for the use of deuterated trimethacarb as an internal standard in the analysis of trimethacarb in soil, adapted from established EPA methods for the non-deuterated compound and best practices for deuterated internal standards.

Sample Preparation: Extraction from Soil
  • Sample Fortification: To a 50 g sample of soil, add a known amount of deuterated trimethacarb solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Extraction: Add 100 mL of a 9:1 (v/v) mixture of methanol (B129727) and water to the soil sample.

  • Agitation: Shake the mixture for 15 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at a low speed to pellet the soil particles.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Dilution: Dilute the filtered extract with an appropriate volume of mobile phase before injection into the LC-MS/MS system.

Instrumental Analysis: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Column: A C18 reverse-phase column is typically suitable for carbamate analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Parameters

The following table summarizes hypothetical yet representative quantitative data for the analysis of trimethacarb using its deuterated analog as an internal standard. These parameters would need to be empirically determined for the specific instrument and method used.

ParameterTrimethacarb (Analyte)Deuterated Trimethacarb (Internal Standard)
Formula C₁₁H₁₅NO₂C₁₁H₁₂D₃NO₂
Molecular Weight 193.24196.26
Precursor Ion (m/z) 194.1197.1
Product Ion 1 (m/z) 137.1140.1
Product Ion 2 (m/z) 110.1113.1
Collision Energy (eV) for Product Ion 1 1515
Collision Energy (eV) for Product Ion 2 2525
Retention Time (min) 5.25.2

Potential Application: Metabolic Studies

Deuterated trimethacarb can also be a valuable tool in studying the metabolism and environmental fate of this insecticide. By exposing an organism or environmental system to deuterated trimethacarb, researchers can trace the metabolic pathways by identifying the deuterated metabolites using mass spectrometry. This approach, known as stable isotope tracing, offers a powerful method to elucidate biotransformation processes without the need for radioactive isotopes.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway: Acetylcholinesterase Inhibition

cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Trimethacarb ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh_vesicle->ACh_released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor ACh Receptor ACh_released->Receptor Binding ACh_accumulation ACh Accumulation Choline AChE->Choline Acetate AChE->Acetate AChE->ACh_accumulation Blockage of Hydrolysis Postsynaptic_neuron Postsynaptic Neuron Receptor->Postsynaptic_neuron Signal Transduction Reuptake Choline Reuptake Choline->Reuptake Trimethacarb Trimethacarb Trimethacarb->AChE Reversible Inhibition Continuous_stimulation Continuous Stimulation of Postsynaptic Neuron ACh_accumulation->Continuous_stimulation

Caption: Inhibition of Acetylcholinesterase by Trimethacarb at the Synapse.

Experimental Workflow: Quantitative Analysis using Deuterated Internal Standard

start Start: Sample Collection (e.g., Soil) add_is Spike with Deuterated Trimethacarb (Internal Standard) start->add_is extraction Sample Extraction (e.g., Methanol/Water) add_is->extraction cleanup Filtration / Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_processing Data Processing lcms->data_processing quantification Quantification using Analyte/IS Peak Area Ratio data_processing->quantification result Final Result: Concentration of Trimethacarb quantification->result

Caption: Workflow for Trimethacarb Analysis with a Deuterated Internal Standard.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and accurate quantitative analysis, particularly within the complex biological matrices inherent to drug development and life sciences research, the use of stable isotope labeled internal standards (SIL-IS) has become the benchmark methodology. This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed experimental protocols associated with SIL-IS, offering a robust framework for generating high-quality, reproducible, and accurate quantitative data.

Core Principles of Stable Isotope Labeled Internal Standards

The foundational principle behind the efficacy of SIL-IS is Isotope Dilution Mass Spectrometry (IDMS) . A SIL-IS is a version of the analyte of interest where one or more atoms have been substituted with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This subtle change in mass does not significantly alter the chemical properties of the molecule.

The core tenet of IDMS is the addition of a known quantity of the SIL-IS to a sample at the very beginning of the analytical workflow. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same physical and chemical variations throughout the entire experimental process, including extraction, purification, and ionization in the mass spectrometer. Consequently, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, highly accurate and precise quantification can be achieved, effectively nullifying variability from sample handling and instrument response.

The primary advantages of employing SIL-IS include:

  • Correction for Matrix Effects: Biological samples contain a multitude of endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: Losses incurred during extraction, evaporation, and other sample handling steps are accounted for by the SIL-IS.

  • Improved Accuracy and Precision: By minimizing the impact of experimental variability, SIL-IS significantly enhances the accuracy and precision of quantitative results compared to other standardization methods, such as using a structural analog.

Principle of Isotope Dilution for Accurate Quantification cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_data Data Analysis Analyte Analyte (Unknown Amount) Spike Spike Sample with SIL-IS Analyte->Spike SIL_IS SIL-IS (Known Amount) SIL_IS->Spike Preparation Sample Preparation (Extraction, Cleanup) - Analyte and SIL-IS lost proportionally Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Ratio Measure Peak Area Ratio (Analyte / SIL-IS) Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Principle of isotope dilution for accurate quantification.

Data Presentation: Quantitative Performance

The use of SIL-IS demonstrably improves the quality of quantitative data. The following tables summarize the performance characteristics from various studies.

Table 1: Accuracy and Precision for Lapatinib (B449) Quantification in Human Plasma

This table illustrates the high degree of accuracy and precision achievable with a SIL-IS (Lapatinib-d3) for the quantification of the drug lapatinib.

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
55.0100.04.2
1514.999.33.1
150151.2100.82.1
4000398899.71.8
Data adapted from a study on the quantification of lapatinib in human plasma.

Table 2: Comparison of Internal Standards for Analyte Quantification

This table provides a direct comparison of the performance between a structural analog internal standard and a SIL-IS, highlighting the superior precision of the latter.

Internal StandardMean Bias (%)Standard Deviation (%)
Analog Internal Standard96.88.6
SIL Internal Standard100.37.6
Statistical analysis indicated significantly lower variance with the SIL internal standard.

Table 3: Analytical Performance for Polycyclic Aromatic Hydrocarbons (PAHs) Analysis

This table demonstrates the significant improvement in both accuracy and precision when using isotope dilution with SIL-IS for the analysis of PAHs.

Analysis ParameterWith Isotope Dilution (SIL-IS)Without Internal Standard
Accuracy (% Recovery)80-120%60-140%
Precision (% RSD)<15%>20%
Data adapted from a study on the analysis of PAHs using GC/MS.

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful implementation of SIL-IS in quantitative assays.

Quantification of a Small Molecule Drug in Plasma

This protocol outlines the typical workflow for the quantitative analysis of a small molecule drug in a biological matrix like plasma.

1. Reagent and Standard Preparation:

  • Prepare stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Prepare a working solution of the SIL-IS at a fixed concentration.

2. Sample Preparation:

  • Thaw the unknown samples, calibration standards, and QC samples.

  • To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the SIL-IS working solution.

  • Vortex to mix.

  • Perform protein precipitation by adding a precipitating agent (e.g.,

Methodological & Application

Application Notes: Quantification of 2,3,5-Trimethacarb in Agricultural Samples using 2,3,5-Trimethacarb-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide used to control a variety of insect pests on crops.[1] Regulatory bodies worldwide mandate the monitoring of pesticide residues in food and environmental samples to ensure consumer safety. Accurate and precise quantification of 2,3,5-Trimethacarb is crucial for compliance and risk assessment. This application note describes a robust and sensitive method for the determination of 2,3,5-Trimethacarb in agricultural matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with 2,3,5-Trimethacarb-d3 as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis, particularly in complex matrices. Deuterated internal standards exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar behavior allow the internal standard to effectively compensate for variations in sample extraction efficiency, matrix effects, and instrument response, leading to highly accurate and reliable quantification.[4][5]

Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,3,5-TrimethacarbC₁₁H₁₅NO₂193.24[1]
This compoundC₁₁H₁₂D₃NO₂196.26[6][7]

Experimental Protocol

This protocol provides a general procedure for the analysis of 2,3,5-Trimethacarb in vegetable matrices.

1. Materials and Reagents

  • 2,3,5-Trimethacarb analytical standard

  • This compound internal standard solution (100 µg/mL in acetonitrile)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic Acid

  • Anhydrous Magnesium Sulfate

  • Sodium Chloride

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) sorbent

  • C18 sorbent

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2,3,5-Trimethacarb and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Method)

  • Homogenize 10 g of the vegetable sample.

  • Add 10 mL of acetonitrile and the internal standard spiking solution.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.

  • Add the d-SPE sorbent (e.g., PSA, GCB, C18) to the aliquot, vortex, and centrifuge.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon

5. Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2,3,5-Trimethacarb 194.1137.1 (Quantifier)15100
194.1109.1 (Qualifier)25100
This compound 197.1140.115100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample (10g) Add_IS Spike with this compound Sample->Add_IS Extraction Add Acetonitrile & Shake Add_IS->Extraction Salts Add QuEChERS Salts Extraction->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter Centrifuge2->Filter LC_Separation HPLC Separation Filter->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting logical_relationship cluster_instrument LC-MS/MS Analysis Analyte 2,3,5-Trimethacarb Analyte_Response Analyte Peak Area Analyte->Analyte_Response IS This compound (Internal Standard) IS_Response IS Peak Area IS->IS_Response Ratio Analyte/IS Ratio Concentration Analyte Concentration Ratio->Concentration Analyte_Response->Ratio IS_Response->Ratio

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Trimethacarb in Food Matrices using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethacarb is a carbamate (B1207046) insecticide used to control a variety of insect pests on crops.[1] Regulatory bodies in many countries have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety.[2] Consequently, sensitive and selective analytical methods are required for the routine monitoring of trimethacarb residues in complex food matrices. This application note presents a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trimethacarb, utilizing its stable isotope-labeled analog, 2,3,5-Trimethacarb-d3, as an internal standard to ensure high accuracy and precision.[3]

Principle

This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for the efficient isolation of trimethacarb from the sample matrix.[4] Following extraction and cleanup, the analyte is separated from matrix components using reversed-phase ultra-high-performance liquid chromatography (UHPLC). Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. The use of this compound as an internal standard compensates for potential matrix effects and variations during sample preparation and injection.[3]

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve trimethacarb and this compound in methanol to prepare individual stock solutions.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the intermediate solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to cover the desired concentration range. Fortify each calibration standard with the internal standard (this compound) at a constant concentration.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with the internal standard solution (this compound).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and C18 sorbents (and MgSO₄ to remove residual water).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute with water or mobile phase to minimize solvent effects during injection.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient Optimized for separation of trimethacarb from matrix interferences
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Nebulizer Gas Flow Optimized for the instrument
Drying Gas Flow Optimized for the instrument

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Trimethacarb 194.1137.112122.132
This compound 197.1140.112125.132

Note: The MRM transitions for this compound are predicted based on a +3 Da mass shift from the unlabeled compound. Optimal collision energies should be determined experimentally.

Data Presentation

The following table summarizes the expected quantitative performance of the method based on typical results for multiclass pesticide residue analysis.[2][5][6]

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Quantification (LOQ) ≤ 10 µg/kg
Limit of Detection (LOD) ≤ 5 µg/kg
Recovery 70 - 120%
Precision (RSD) < 20%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Food Sample extraction QuEChERS Extraction (Acetonitrile, Salts, Internal Standard) sample->extraction 1. Extraction centrifuge1 Centrifugation extraction->centrifuge1 2. Phase Separation cleanup Dispersive SPE Cleanup (PSA, C18) centrifuge1->cleanup 3. Cleanup centrifuge2 Centrifugation cleanup->centrifuge2 4. Sorbent Removal final_extract Final Extract (Dilution and Filtration) centrifuge2->final_extract 5. Final Preparation lc_separation UHPLC Separation (C18 Column) final_extract->lc_separation Injection ms_detection Triple Quadrupole MS (MRM Detection) lc_separation->ms_detection Elution data_processing Data Processing and Quantification ms_detection->data_processing Signal Acquisition report Application Report data_processing->report Results

Caption: Experimental workflow for the LC-MS/MS analysis of trimethacarb.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of trimethacarb in various food matrices. The use of a deuterated internal standard ensures high accuracy and minimizes the impact of matrix effects. The QuEChERS sample preparation protocol is efficient and allows for high sample throughput. This method is well-suited for routine monitoring of trimethacarb residues to ensure compliance with regulatory limits.

References

Application Notes and Protocols for the Quantitative Analysis of Trimethacarb in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of trimethacarb, a broad-spectrum carbamate (B1207046) insecticide, in various environmental matrices. The protocols described herein are based on established analytical techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC), ensuring reliable and reproducible results for environmental monitoring and risk assessment.

Trimethacarb is a mixture of two positional isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate, typically in a 3.5:1 to 5:1 ratio.[1] Analytical methods should be capable of quantifying both isomers. As a neurotoxin that acts by inhibiting acetylcholinesterase, monitoring its presence in the environment is crucial.[1]

General Workflow for Analysis

The overall process for analyzing trimethacarb in environmental samples follows a series of critical steps from sample collection to data interpretation. The following diagram illustrates a typical workflow.

Trimethacarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, Sediment) Extraction Extraction (LLE, SPE, PLE) SampleCollection->Extraction Cleanup Extract Cleanup (SPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (NPD, MS, Fluorescence) Chromatography->Detection Quantification Quantification Detection->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

Caption: General workflow for trimethacarb analysis in environmental samples.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the quantification of trimethacarb in environmental samples.

Table 1: Method Performance for Trimethacarb Analysis in Water

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-QqQ-MSSPME (PDMS/DVB fiber)0.04 - 1.7 ng/L0.64 - 2.9 ng/L70.8 - 115.7
HPLC-CLAutomated SPE3.9 - 36.7 ng/L--[2]
LC-MS/MSSPE0.5 - 10.6 ng/L1.1 - 21.1 ng/L70.1 - 121.0[3]

Table 2: Method Performance for Trimethacarb Analysis in Soil and Sediment

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Capillary GC-NPDLiquid-liquid extraction~0.012 ppm (for each isomer)-88.0 - 102.0[4]
GC-NPD / GC-ECDPressurized liquid extraction, SPE cleanup0.23 - 1.8 ng/g-61.6 - 118[5]
LC-MS/MSUltrasonication, solid-liquid extraction0.7 - 11.8 ng/L (suspended sediment)1.5 - 23.7 ng/L (suspended sediment)71.1 - 117.0[3]

Experimental Protocols

Protocol 1: Analysis of Trimethacarb in Soil by Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD)

This protocol is adapted from the US EPA method for the analysis of trimethacarb residues in soil.[4]

1. Scope This method is applicable for the simultaneous quantification of 2,3,5-trimethacarb (B150122) and 3,4,5-trimethacarb isomers in soil samples.

2. Principle Trimethacarb residues are extracted from soil using an acetone (B3395972)/water/phosphoric acid mixture. The extract is then subjected to liquid-liquid partitioning to isolate the analytes, which are subsequently quantified by capillary gas chromatography with a nitrogen-phosphorus detector.

3. Reagents and Materials

  • Solvents: Acetone, Dichloromethane (B109758), Ethyl Acetate (B1210297) (HPLC grade or equivalent)

  • Acids: Phosphoric acid (85%, analytical reagent)

  • Water: HPLC grade or purified water

  • Filter aid: Hyflo-Supercel or equivalent

  • Extraction Solvent: Acetone/water/phosphoric acid mixture

  • Standards: Analytical standards of 2,3,5-trimethacarb and 3,4,5-trimethacarb

4. Sample Preparation and Extraction

  • Air-dry the soil sample overnight at room temperature on a clean, non-absorbent surface.[4]

  • Remove any debris such as rocks, sticks, and roots. Sieve the soil through a 2 mm mesh screen.[4]

  • Weigh 50 g of the prepared soil into a 250 mL polypropylene (B1209903) bottle.[4]

  • Add 50 mL of the extracting solvent (acetone/water/phosphoric acid) to the bottle.[4]

  • Shake the bottle on an orbit shaker at 300 rpm for 5 minutes.[4]

  • Centrifuge the sample for 5 minutes at 2000 rpm.[4]

  • Filter the supernatant through a Büchner funnel with a thin bed of filter aid on filter paper.[4]

  • Repeat the extraction of the soil residue with another 50 mL of extracting solvent.

  • Combine the filtrates.

5. Extract Cleanup and Concentration

  • Evaporate the acetone from the combined filtrate.

  • Partition the remaining aqueous solution with dichloromethane.

  • Collect the dichloromethane layer and evaporate it to dryness.

  • Re-dissolve the residue in a suitable volume of ethyl acetate for GC analysis.[4]

6. Instrumental Analysis

  • Gas Chromatograph: Hewlett-Packard 5880A or equivalent, equipped with a capillary inlet system and a nitrogen-phosphorus detector.[4]

  • Column: Fused silica (B1680970) capillary column suitable for pesticide analysis.

  • Injector: Splitless mode is recommended to minimize thermal decomposition.[4]

  • Temperatures: Optimize injector and detector temperatures to ensure rapid vaporization without thermal decomposition of trimethacarb.[4]

  • Carrier Gas: High-purity helium or nitrogen.

7. Quantification Prepare a calibration curve for each trimethacarb isomer by plotting the peak height or area against the concentration of the standards. The concentration in the sample extract is determined from the calibration curve.[4]

Protocol 2: Analysis of Carbamate Pesticides (including Trimethacarb) in Water by Solid-Phase Microextraction (SPME) and GC-MS/MS

This protocol is based on a method developed for the sensitive quantification of five carbamate pesticides in water samples.

1. Scope This method is suitable for the trace-level determination of carbamate pesticides, including trimethacarb, in water samples.

2. Principle Carbamate pesticides are extracted and concentrated from water samples using solid-phase microextraction (SPME). The analytes are then thermally desorbed in the gas chromatograph inlet and analyzed by a triple quadrupole mass spectrometer (GC-QqQ-MS) in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

3. Reagents and Materials

  • SPME Fiber: Polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is recommended.

  • Reagents: Sodium chloride (NaCl)

  • Standards: Analytical standards of the target carbamates, including trimethacarb isomers.

  • Internal Standard: 2,3,5-trimethacarb, 4-bromo-3,5-dimethylphenyl-n-methylcarbamate (BDMC), or carbaryl-d7 (B562851) can be used.

4. Sample Preparation and Extraction

  • Collect the water sample in a clean glass vial.

  • Add NaCl to the sample (e.g., 10% w/v) to improve extraction efficiency.

  • Spike the sample with the internal standard.

  • Immerse the PDMS/DVB SPME fiber into the water sample.

  • Allow the extraction to proceed under agitation for a set time (e.g., 45 minutes) at room temperature.

  • After extraction, retract the fiber into the needle.

5. Instrumental Analysis

  • Gas Chromatograph: A GC system coupled to a triple quadrupole mass spectrometer (QqQ-MS).

  • Injector: Operate in splitless mode. The injector temperature is a critical parameter and should be optimized to ensure efficient desorption without causing significant degradation of the thermally labile carbamates.

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: Operate in MRM mode. Develop specific precursor-to-product ion transitions for each target carbamate and the internal standard to ensure accurate identification and quantification.

6. Quantification Generate a calibration curve by analyzing standards of known concentrations under the same conditions as the samples. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Protocol 3: Analysis of N-Methylcarbamates (including Trimethacarb) in Water by HPLC with Post-Column Derivatization

This protocol is based on EPA Method 531.1, a widely used method for carbamate analysis in drinking water.[6][7]

1. Scope This high-performance liquid chromatography (HPLC) method is applicable to the determination of various N-methylcarbamates and N-methylcarbamoyloximes in water.

2. Principle The target compounds are separated by reversed-phase HPLC. After separation, the carbamates are hydrolyzed in a post-column reaction with a strong base to form methylamine (B109427). The methylamine then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative, which is detected by a fluorescence detector.[7]

3. Reagents and Materials

  • Solvents: Methanol (B129727), Acetonitrile (HPLC grade)

  • Water: HPLC grade, buffered

  • Post-Column Reagents:

  • Standards: Analytical standards of target carbamates.

  • Internal Standard: 4-bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) is commonly used.[6]

4. Sample Preparation For direct aqueous injection, water samples may only require filtration through a 0.45 µm filter to remove particulate matter. If pre-concentration is needed, solid-phase extraction (SPE) can be employed.

5. Instrumental Analysis

  • HPLC System: A gradient HPLC system with a pump, autosampler, and fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of methanol and water is typically used.[6]

  • Post-Column Reaction System (PCRS): A system capable of mixing the column effluent with the hydrolysis and derivatization reagents at controlled temperatures and flow rates.

  • Fluorescence Detector: Set to excitation and emission wavelengths of approximately 330 nm and 450 nm, respectively.[7]

6. Quantification A calibration curve is constructed by injecting standards of varying concentrations and plotting the peak area against the concentration. The concentration of carbamates in the samples is then determined from this curve.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting an appropriate analytical method based on the sample matrix and desired sensitivity.

Method_Selection_Logic Start Start Matrix Sample Matrix? Start->Matrix Water Water Matrix->Water Water Soil_Sediment Soil / Sediment Matrix->Soil_Sediment Soil/Sediment Sensitivity Required Sensitivity? High_Sens High (ng/L) Sensitivity->High_Sens High Mod_Sens Moderate (µg/L, ppm) Sensitivity->Mod_Sens Moderate Water->Sensitivity GC_NPD GC-NPD Soil_Sediment->GC_NPD GC_MSMS SPME-GC-MS/MS High_Sens->GC_MSMS HPLC_PCD HPLC with Post-Column Derivatization Mod_Sens->HPLC_PCD

Caption: Decision tree for selecting an analytical method for trimethacarb.

References

Application Note: Protocol for Preparing 2,3,5-Trimethacarb-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 2,3,5-Trimethacarb-d3, a deuterated internal standard crucial for the accurate quantification of the pesticide 2,3,5-Trimethacarb in various matrices. Adherence to this protocol is essential for ensuring the accuracy, precision, and reliability of analytical data in research and drug development settings. The protocol covers necessary equipment, reagent specifications, a step-by-step preparation guide, and proper storage conditions to maintain the integrity of the stock solution.

Introduction

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide, and its detection and quantification in environmental and biological samples are of significant interest. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established analytical technique to improve the accuracy and precision of quantitative analysis, particularly in mass spectrometry-based methods. This application note outlines a standardized procedure for the preparation of this compound stock solutions to be used in such analytical applications. Carbamates can be susceptible to degradation in certain conditions, making proper preparation and storage critical.[1][2] This protocol is designed to minimize potential degradation and ensure the long-term stability of the standard.

Data Presentation

Quantitative data relevant to the preparation of this compound stock solutions are summarized in the table below for easy reference.

ParameterValueSource
Chemical Name(2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamatePubChem
SynonymsThis compoundSanta Cruz Biotechnology[3]
CAS Number12407-86-2Benchchem[4]
Molecular FormulaC₁₁H₁₂D₃NO₂Santa Cruz Biotechnology[3]
Molecular Weight196.26 g/mol Santa Cruz Biotechnology[3]
Recommended SolventMethanol or Acetonitrile (High Purity, HPLC or MS grade)EPA[5], HPC Standards[6]
Standard Stock Concentration1000 µg/mL (1 mg/mL)LGC Standards[7]
Storage Temperature2-8°C (short-term), -20°C (long-term)FUJIFILM Wako[8], JOURNAL of the Tunisian Chemical Society[9]
Storage ConditionsProtect from light in a tightly sealed container.EPA[5], FUJIFILM Wako[8]

Experimental Protocol

This protocol details the methodology for preparing a 1000 µg/mL (1 mg/mL) stock solution of this compound.

1. Materials and Equipment

  • This compound solid standard (purity ≥98%)

  • Methanol or Acetonitrile (HPLC or Mass Spectrometry grade)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL volumetric flask (Class A)

  • Glass Pasteur pipette or syringe

  • Amber glass vial with a PTFE-lined screw cap for storage

  • Spatula

  • Weighing paper or boat

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

2. Procedure

2.1. Preparation of the Work Area

  • Ensure the analytical balance is calibrated and level.

  • Clean the work area to prevent contamination.

  • All glassware should be scrupulously cleaned and dried before use.

2.2. Weighing the Standard

  • Accurately weigh approximately 10 mg of the this compound solid standard onto a weighing paper or boat. Record the exact weight.

2.3. Dissolving the Standard

  • Carefully transfer the weighed this compound standard into a 10 mL Class A volumetric flask.

  • Add a small amount of the chosen solvent (methanol or acetonitrile), approximately 5 mL, to the flask to dissolve the solid.

  • Gently swirl the flask to ensure the standard is completely dissolved.

2.4. Diluting to Volume

  • Once the standard is fully dissolved, add more solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Use a glass Pasteur pipette or syringe for the final addition of solvent to ensure accuracy.

2.5. Homogenization and Storage

  • Cap the volumetric flask and invert it several times (approximately 10-15 times) to ensure the solution is thoroughly mixed and homogenous.

  • Transfer the prepared stock solution to a properly labeled amber glass vial with a PTFE-lined screw cap.

  • The label should include the name of the compound (this compound), concentration (1000 µg/mL), solvent, preparation date, and the name of the preparer.

  • Store the stock solution at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage.[9] Protect the solution from light.[5][8]

3. Calculation of the Exact Concentration

The exact concentration of the stock solution should be calculated based on the actual weight of the standard and its purity.

Formula: Concentration (µg/mL) = (Weight of standard (mg) × Purity) / Volume of solvent (mL) × 1000

Example: If 10.2 mg of a standard with 99% purity was dissolved in 10 mL of solvent: Concentration = (10.2 mg × 0.99) / 10 mL × 1000 = 1009.8 µg/mL

Mandatory Visualization

The following diagram illustrates the experimental workflow for preparing the this compound stock solution.

G A Weigh Standard (10 mg of this compound) B Transfer to 10 mL Volumetric Flask A->B C Add ~5 mL Solvent (Methanol or Acetonitrile) B->C D Dissolve Completely C->D E Dilute to Volume with Solvent D->E F Homogenize (Invert Flask 10-15 times) E->F G Transfer to Amber Vial F->G H Store Appropriately (2-8°C or -20°C, Protect from Light) G->H

Caption: Workflow for preparing this compound stock solution.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for the Analysis of Trimethacarb

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethacarb is a carbamate (B1207046) insecticide used to control a variety of insects on crops. As with many pesticides, monitoring its residue levels in environmental samples such as soil and water is crucial to ensure environmental safety and regulatory compliance. The complexity of these sample matrices often necessitates a cleanup step to remove interfering substances prior to chromatographic analysis. Solid-Phase Extraction (SPE) is a robust and efficient technique for the cleanup and pre-concentration of pesticide residues from various matrices.[1] This application note provides a detailed protocol for the cleanup of trimethacarb from water and soil samples using C18 SPE cartridges, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). C18 is a common sorbent used for the extraction of carbamate pesticides.[1][2][3][4]

Materials and Reagents

  • SPE Device: C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Dichloromethane, Ethyl Acetate (B1210297) (HPLC or pesticide residue grade)

  • Reagents: Deionized Water, Sodium Sulfate (B86663) (anhydrous), Phosphoric Acid

  • Apparatus: SPE Vacuum Manifold, Centrifuge, Rotary Evaporator or Nitrogen Evaporator, Syringe Filters (0.45 µm), Glassware

Experimental Protocols

Sample Preparation

a) Water Samples

  • Collect water samples in amber glass bottles and store at 4°C.

  • If the sample contains particulate matter, centrifuge or filter it through a glass fiber filter.

  • For a 100 mL water sample, add 5 mL of methanol to improve the interaction of the analyte with the SPE sorbent.

b) Soil Samples

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 10 g of the sieved soil into a centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Shake vigorously for 1 hour to extract trimethacarb from the soil matrix.[1]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant (the acetonitrile extract) into a clean flask.

  • The supernatant is now ready for SPE cleanup.

Solid-Phase Extraction (SPE) Protocol

The following protocol is a general procedure for the cleanup of trimethacarb using a C18 SPE cartridge.

  • Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge to activate the sorbent.

    • Follow with 5 mL of methanol. Do not allow the cartridge to go dry.

  • Equilibration:

    • Equilibrate the cartridge by passing 10 mL of deionized water. Ensure a small layer of water remains on top of the sorbent bed to prevent it from drying out.

  • Sample Loading:

    • For Water Samples: Load the 100 mL prepared water sample onto the cartridge at a slow, steady flow rate of approximately 2-3 mL/min.

    • For Soil Extracts: Dilute the 20 mL acetonitrile soil extract with 80 mL of deionized water and load the entire volume onto the conditioned and equilibrated cartridge at a flow rate of 2-3 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the retained trimethacarb from the cartridge by passing 10 mL of a suitable organic solvent. A mixture of acetonitrile and methanol or ethyl acetate can be effective. For this protocol, use two 5 mL aliquots of ethyl acetate.

    • Allow the solvent to soak the sorbent for about a minute before applying vacuum to ensure complete elution.

Post-Elution Processing
  • Pass the collected eluate through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a solvent compatible with the analytical instrument (e.g., acetonitrile or methanol for HPLC, or hexane (B92381) for GC).

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the chromatograph.

Quantitative Data

The following table summarizes typical performance data for the analysis of various carbamate pesticides using SPE cleanup. While specific data for trimethacarb is not provided in the cited literature, these values represent the expected performance of the method for compounds in the same chemical class.

Carbamate PesticideMatrixRecovery (%)LODLOQCitation
Metolcarb, Carbaryl, etc.Milk, Wine, Juice82.0 - 110.00.06 - 0.40 ng/mL-[5]
Various CarbamatesSoil-0.01 - 0.40 ng/g-[2]
Various CarbamatesWater> 65-2 - 20 ng/L[6]
Bendiocarb, Carbaryl, etc.Water & Fruits-3.9 - 36.7 ng/L0.5 - 4.7 µg/kg[7]

LOD: Limit of Detection; LOQ: Limit of Quantification

Workflow Diagrams

SPE_Workflow cluster_water Water Sample Workflow cluster_soil Soil Sample Workflow w_start 1. Water Sample Collection w_prep 2. Filtration / Centrifugation w_start->w_prep w_spe 3. Solid-Phase Extraction Cleanup w_prep->w_spe w_conc 4. Concentration & Reconstitution w_spe->w_conc w_analysis 5. HPLC or GC Analysis w_conc->w_analysis s_start 1. Soil Sample Collection s_prep 2. Solvent Extraction (Acetonitrile) s_start->s_prep s_spe 3. Solid-Phase Extraction Cleanup s_prep->s_spe s_conc 4. Concentration & Reconstitution s_spe->s_conc s_analysis 5. HPLC or GC Analysis s_conc->s_analysis

Caption: Workflow for Trimethacarb Analysis in Water and Soil.

SPE_Protocol_Detail start Start: C18 Cartridge step1 1. Conditioning (5mL Ethyl Acetate, 5mL Methanol) start->step1 step2 2. Equilibration (10mL Deionized Water) step1->step2 step3 3. Sample Loading (2-3 mL/min) step2->step3 step4 4. Washing (5mL Deionized Water) step3->step4 step5 5. Drying (Vacuum for 10-15 min) step4->step5 step6 6. Elution (10mL Ethyl Acetate) step5->step6 end Eluate to Concentration step6->end

Caption: Detailed Steps of the Solid-Phase Extraction Protocol.

References

Application Note: Determination of Trimethacarb Residues in Food Products by QuEChERS Extraction and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethacarb is a broad-spectrum carbamate (B1207046) insecticide used to control a variety of pests on crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for trimethacarb in various food commodities to ensure consumer safety.[1][2][3][4][5][6][7][8][9] Accurate and sensitive analytical methods are crucial for monitoring these residues in food products.

This application note provides a detailed protocol for the determination of trimethacarb residues in food matrices using a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is widely adopted for pesticide residue analysis due to its simplicity, high throughput, and effectiveness across a wide range of food matrices.

Principle

The QuEChERS method involves a two-step process.[10] First, the homogenized food sample is extracted and partitioned with an organic solvent (acetonitrile) and a salt mixture. This step effectively transfers the pesticide residues from the sample matrix into the organic layer. The second step is a dispersive solid-phase extraction (d-SPE) cleanup, where the extract is treated with a combination of sorbents to remove interfering matrix components such as fats, pigments, and sugars. The final cleaned extract is then analyzed by LC-MS/MS for the selective and sensitive quantification of trimethacarb.

Experimental Workflow

Trimethacarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Transfer Supernatant dSPE Dispersive SPE (PSA + C18 + MgSO4) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Collect Clean Extract LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS Data_Processing Data Processing & Quantification LCMSMS->Data_Processing

Caption: Experimental workflow for trimethacarb residue analysis.

Experimental Protocols

Materials and Reagents
  • Trimethacarb analytical standard (Purity ≥ 98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation (QuEChERS)
  • Homogenization: Weigh a representative portion of the food sample (e.g., 10-15 g) and homogenize until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water before homogenization.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet.

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents.

    • Cap the tube and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥ 4000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument dependent
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Trimethacarb:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimethacarb (Quantifier)194.1137.112
Trimethacarb (Qualifier)194.1122.132

Note: The specific collision energies should be optimized for the instrument in use to achieve the best sensitivity and fragmentation.[11]

Data Presentation

Quantitative Data Summary

The performance of the method should be validated according to international guidelines (e.g., SANTE/11312/2021). Key validation parameters are summarized below.

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.005 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.03 mg/kg
Recovery 70 - 120%
Repeatability (RSDr) < 20%
Reproducibility (RSDR) < 20%
Maximum Residue Limits (MRLs)

MRLs for trimethacarb can vary by commodity and regulatory jurisdiction. The following table provides examples of MRLs from the European Union. Researchers should always consult the most current regulations for their specific region and food product.

Food CommodityEU MRL (mg/kg)
Fruits
- Apples0.01
- Grapes0.01
- Oranges0.01
Vegetables
- Tomatoes0.01
- Lettuce0.01
- Potatoes0.01
Cereals
- Wheat0.01
- Rice0.01
- Maize0.01*

*Indicates the Limit of Quantification (LOQ).[2]

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from sample to result, where each step is critical for the accuracy and reliability of the final data.

Logical_Flow cluster_input Input cluster_process Process cluster_output Output cluster_evaluation Evaluation Sample Food Sample Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Result Residue Concentration Analysis->Result Comparison Comparison with MRL Result->Comparison Compliance Compliance Decision Comparison->Compliance

Caption: Logical flow from sample to compliance decision.

Conclusion

The described QuEChERS extraction followed by LC-MS/MS analysis provides a robust and sensitive method for the determination of trimethacarb residues in a variety of food products. This protocol can be readily implemented in analytical laboratories for routine monitoring and to ensure compliance with regulatory limits, thereby safeguarding public health. Method validation is essential before implementation to ensure data quality and accuracy.

References

Application Note and Protocol for the Analysis of 2,3,5-Trimethacarb Residues in Agricultural Produce using 2,3,5-Trimethacarb-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethacarb is a carbamate (B1207046) insecticide used to control a variety of insects on crops. Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in agricultural commodities. Accurate and sensitive analytical methods are therefore essential for monitoring trimethacarb residues to ensure food safety and compliance with these regulations. This application note describes a robust and reliable method for the quantification of 2,3,5-Trimethacarb in various fruit and vegetable matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 2,3,5-Trimethacarb-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which allows for efficient extraction and cleanup of the analyte from complex matrices.[1][2][3]

Experimental Protocols

1. Materials and Reagents

  • Standards: 2,3,5-Trimethacarb (analytical standard), this compound (internal standard).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).

  • Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent. Commercially available QuEChERS extraction and cleanup kits are recommended.

  • Sample Matrices: Fruits and vegetables (e.g., apples, grapes, spinach, tomatoes).

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,3,5-Trimethacarb and this compound in 10 mL of methanol, respectively.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with acetonitrile to obtain a concentration of 10 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with acetonitrile to create calibration standards ranging from 1 to 200 µg/L.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with acetonitrile to a concentration of 1 µg/mL.

3. Sample Preparation (QuEChERS Method)

A modified QuEChERS extraction and cleanup procedure is employed for sample preparation.[1][3][4]

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with high water content, it may be beneficial to freeze and cryo-mill the sample to ensure homogeneity.[3]

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[4]

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is the final extract for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[5][6]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for this analysis.

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.[7]

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Optimized MRM transitions, collision energies, and other compound-specific parameters should be determined by infusing individual standard solutions.

Data Presentation

Table 1: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
2,3,5-Trimethacarb194.1137.115122.125
This compound197.1140.115125.125

Table 2: Method Performance Characteristics (Example Data)

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.003 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg[5]
Recovery (at 0.01, 0.1, and 0.5 mg/kg)85-110%
Precision (RSD%)< 15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis sample 1. Homogenized Sample (10g) extraction 2. Add Acetonitrile & Internal Standard (this compound) sample->extraction salts 3. Add QuEChERS Salts extraction->salts shake 4. Shake Vigorously salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 aliquot 6. Transfer Supernatant centrifuge1->aliquot Acetonitrile Extract dspe 7. Add dSPE Sorbent aliquot->dspe vortex 8. Vortex dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 lcms 10. LC-MS/MS Analysis centrifuge2->lcms Final Extract

Caption: Experimental workflow for the analysis of 2,3,5-Trimethacarb.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Food Sample (e.g., Apple, Spinach) QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS ISTD Internal Standard (this compound) ISTD->QuEChERS LCMSMS LC-MS/MS Detection & Quantification QuEChERS->LCMSMS Concentration Concentration of 2,3,5-Trimethacarb (mg/kg) LCMSMS->Concentration Validation Method Validation Data (LOD, LOQ, Recovery, Precision) LCMSMS->Validation

Caption: Logical relationship of the analytical method components.

The described method provides a sensitive, accurate, and robust protocol for the routine analysis of 2,3,5-Trimethacarb in a variety of fruit and vegetable matrices. The use of this compound as an internal standard is crucial for achieving reliable quantification by correcting for potential matrix-induced signal suppression or enhancement and variations during sample processing. The QuEChERS sample preparation procedure is efficient and effective, making this method suitable for high-throughput laboratory environments. The performance characteristics of the method, including linearity, LOD, LOQ, recovery, and precision, demonstrate its suitability for regulatory monitoring and food safety assessment.

References

Application Note: Quantitative Analysis of 2,3,5-Trimethacarb in Soil using Isotope Dilution Mass Spectrometry with 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide used in agricultural applications to control a variety of insect pests.[1][2] As with many pesticides, monitoring its concentration in environmental matrices like soil is crucial for assessing its environmental fate, ensuring food safety, and understanding potential ecological impacts. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of chemical compounds.[3][4] This method utilizes a stable isotope-labeled version of the analyte as an internal standard, which is chemically identical to the analyte but has a different mass.[3][5] By adding a known amount of the isotopically labeled standard (2,3,5-Trimethacarb-d3) to a sample, any variations in sample preparation and analysis affect both the analyte and the standard equally, leading to highly reliable results.[3][4][6] This application note provides a detailed protocol for the quantitative analysis of 2,3,5-Trimethacarb in soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a quantitative analysis technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[3] The analyte and the spike are chemically identical, but the spike has a different isotopic composition, making it distinguishable by a mass spectrometer.[3] By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be accurately determined.[3][5][7] This method effectively compensates for sample loss during preparation and variations in instrument response.

IDMS_Principle cluster_sample Sample cluster_spike Known Amount of Isotopically Labeled Standard (Spike) cluster_mixture Sample and Spike Mixture cluster_ms Mass Spectrometry Analysis A1 A M1 A A1->M1 A2 A A2->M1 A3 A A3->M1 A4 A A4->M1 A5 A A5->M1 S1 A* M2 A S1->M2 S2 A* S2->M2 S3 A* S3->M2 MS Measure Isotope Ratio (A/A*) M3 A M4 A M5 A M6 A* M7 A M8 A Result Calculate Original Analyte Concentration MS->Result

Caption: The core principle of IDMS involves spiking a sample with a known amount of an isotopically labeled standard and measuring the resulting isotope ratio.[3]

Experimental Protocols

Materials and Reagents
  • 2,3,5-Trimethacarb analytical standard (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Phosphoric acid (85%)

  • Anhydrous sodium sulfate

  • Soil samples

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,3,5-Trimethacarb and this compound in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions of 2,3,5-Trimethacarb by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation and Extraction

This protocol is adapted from EPA method 411241-01 for Trimethacarb in soil.

  • Soil Preparation: Air dry the soil sample and sieve it through a 2 mm screen to remove large debris.[3]

  • Weighing: Weigh 50 g of the prepared soil into a 250 mL centrifuge bottle.

  • Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to the soil sample.

  • Extraction:

    • Add 50 mL of the extracting solvent (700 mL acetone, 300 mL water, and 5 mL 85% phosphoric acid) to the centrifuge bottle.[3]

    • Shake the bottle on an orbital shaker at 300 rpm for 5 minutes.[3]

    • Centrifuge the sample at 2000 rpm for 5 minutes.[3]

  • Filtration: Filter the supernatant through a Büchner funnel containing a thin bed of Hyflo-Supercel on Whatman #1 filter paper.[3]

  • Solvent Exchange and Concentration:

    • Transfer the filtrate to a separatory funnel.

    • Add 100 mL of 10% NaCl solution and 50 mL of dichloromethane (B109758). Shake for 2 minutes.

    • Collect the dichloromethane layer. Repeat the extraction twice more with 50 mL portions of dichloromethane.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from the working standard solutions, each containing the same concentration of the internal standard.

Data Presentation

The following table summarizes hypothetical recovery data for 2,3,5-Trimethacarb in soil, adapted from the performance of a similar analytical method. In an IDMS experiment, the use of the deuterated internal standard would be expected to yield high and consistent recovery values.

Spiking Level (ppm)Replicate 1 Recovery (%)Replicate 2 Recovery (%)Replicate 3 Recovery (%)Average Recovery (%)
0.195.298.196.596.6
0.599.3101.297.899.4
1.0102.598.9100.3100.6
5.097.6101.899.199.5

Data is illustrative and based on typical performance for carbamate analysis in soil.

The following table presents the optimized Multiple Reaction Monitoring (MRM) transitions for 2,3,5-Trimethacarb and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,3,5-Trimethacarb194.1137.1 (Quantifier)15
194.1109.1 (Qualifier)25
This compound197.1140.1 (Quantifier)15
197.1112.1 (Qualifier)25

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh 50g of Sieved Soil s2 Spike with this compound s1->s2 s3 Add Extraction Solvent s2->s3 s4 Shake and Centrifuge s3->s4 s5 Filter Supernatant s4->s5 s6 Liquid-Liquid Extraction s5->s6 s7 Concentrate and Reconstitute s6->s7 a1 Inject Sample s7->a1 a2 Chromatographic Separation (C18) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Experimental workflow for the quantitative analysis of 2,3,5-Trimethacarb in soil using IDMS.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides, including 2,3,5-Trimethacarb, act by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[5] Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve impulses, which results in paralysis and death of the insect.[5]

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by 2,3,5-Trimethacarb ACh_pre Acetylcholine (ACh) Released Synaptic_Cleft1 Synaptic Cleft ACh_pre->Synaptic_Cleft1 AChE Acetylcholinesterase (AChE) Synaptic_Cleft1->AChE Receptor1 ACh Receptor Synaptic_Cleft1->Receptor1 Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal1 Signal Transmitted Receptor1->Signal1 ACh_pre2 Acetylcholine (ACh) Released Synaptic_Cleft2 Synaptic Cleft ACh_pre2->Synaptic_Cleft2 Receptor2 ACh Receptor Synaptic_Cleft2->Receptor2 ACh Accumulates Trimethacarb 2,3,5-Trimethacarb AChE_Inhibited Inhibited AChE Trimethacarb->AChE_Inhibited Inhibits Signal2 Continuous Signal (Overstimulation) Receptor2->Signal2

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by 2,3,5-Trimethacarb.

Conclusion

The Isotope Dilution Mass Spectrometry method detailed in this application note provides a robust and reliable approach for the accurate quantification of 2,3,5-Trimethacarb in soil samples. The use of the stable isotope-labeled internal standard, this compound, ensures high precision by correcting for matrix effects and variations during sample processing and analysis. This method is highly suitable for environmental monitoring and risk assessment studies.

References

Analytical Method Development for Carbamate Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical method development of carbamate (B1207046) insecticides. Carbamates are a class of pesticides widely used in agriculture, and their detection and quantification in various matrices are crucial for ensuring food safety and environmental monitoring.[1][2] The following sections detail various analytical techniques, sample preparation methods, and experimental protocols, supplemented with quantitative data and workflow visualizations.

Introduction to Carbamate Analysis

Carbamate insecticides are N-methylcarbamates derived from carbamic acid.[1] They are effective against a broad range of pests but are also of toxicological concern due to their inhibition of acetylcholinesterase.[1] Due to their thermal lability, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are often preferred over Gas Chromatography (GC).[3][4] However, with appropriate derivatization, GC-Mass Spectrometry (GC-MS) can also be a viable and sensitive method.[4][5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a mainstream and highly sensitive and specific method for pesticide residue analysis, including carbamates.[6]

Sample Preparation Techniques

Effective sample preparation is critical for accurate and reliable analysis of carbamate residues. The choice of method depends on the sample matrix (e.g., water, soil, food).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[7] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic and aqueous layers.[8] A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup.[7]

Protocol for QuEChERS Extraction:

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For low-moisture samples, a pre-extraction hydration step is recommended.[7]

  • Extraction: Add 10 mL of acetonitrile (B52724) (containing 1% acetic acid, v/v). Add internal standards if necessary.[7]

  • Salting Out: Add a packet of extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or 6 g MgSO₄ and 1.5 g sodium acetate).[7]

  • Shaking and Centrifugation: Immediately cap the tube and shake it vigorously for 1-3 minutes. Centrifuge at ≥4000 rpm for 5-10 minutes.[7]

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.[7][9]

  • Final Preparation: Vortex the d-SPE tube for 2 minutes and centrifuge. Filter the supernatant through a 0.22 µm filter before analysis.[7]

QuEChERS Workflow

QuEChERS_Workflow start Homogenized Sample (10-15g) extraction Add Acetonitrile & Internal Standard start->extraction salting_out Add QuEChERS Extraction Salts extraction->salting_out shake_centrifuge Shake Vigorously & Centrifuge salting_out->shake_centrifuge d_spe Transfer Supernatant to d-SPE Tube shake_centrifuge->d_spe vortex_centrifuge Vortex & Centrifuge d_spe->vortex_centrifuge filter Filter Supernatant (0.22 µm) vortex_centrifuge->filter analysis LC-MS/MS or GC-MS Analysis filter->analysis

Caption: General workflow for the QuEChERS sample preparation method.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile technique used to extract and clean up carbamates from various matrices, including water and soil.[10][11] It relies on the partitioning of the analytes between a solid sorbent and the liquid sample.

Protocol for SPE of Carbamates from Water:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

  • Sample Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

  • Elution: Elute the retained carbamates with a suitable organic solvent, such as acetonitrile or methanol.[11]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

SPE Workflow for Water Samples

SPE_Workflow start Water Sample conditioning SPE Cartridge Conditioning start->conditioning loading Sample Loading conditioning->loading washing Cartridge Washing loading->washing elution Analyte Elution washing->elution concentration Evaporation & Reconstitution elution->concentration analysis HPLC or LC-MS/MS Analysis concentration->analysis

Caption: A typical workflow for Solid-Phase Extraction of carbamates from water.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of thermally labile compounds like carbamates.[3] Detection can be achieved using UV or fluorescence detectors, often requiring post-column derivatization for enhanced sensitivity.[12]

HPLC-UV Protocol for Carbamate Analysis in Soil:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column.[11]

  • Mobile Phase: Acetonitrile and water gradient.[11]

  • Detection: UV detection at a specified wavelength (e.g., 220 nm).

  • Sample Preparation: Soil samples are extracted by shaking with an organic solvent, followed by SPE cleanup.[11]

HPLC with Post-Column Derivatization (EPA Method 531.1):

This method is highly specific and sensitive for N-methylcarbamates.[12]

  • Separation: Carbamates are separated on a reversed-phase HPLC column.

  • Hydrolysis: Post-column, the carbamates are hydrolyzed with a strong base (e.g., NaOH) to form methylamine (B109427).[12][13]

  • Derivatization: The methylamine reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative.[12][13]

  • Detection: The fluorescent derivative is detected by a fluorescence detector with excitation and emission wavelengths of approximately 330 nm and 450 nm, respectively.[12]

Post-Column Derivatization Signaling Pathway

Post_Column_Derivatization carbamate Carbamate (from HPLC column) hydrolysis Hydrolysis (+ NaOH) carbamate->hydrolysis methylamine Methylamine hydrolysis->methylamine derivatization Derivatization (+ OPA/Mercaptoethanol) methylamine->derivatization fluorophore Fluorescent Derivative derivatization->fluorophore detection Fluorescence Detection fluorophore->detection

Caption: Signaling pathway for post-column derivatization in HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

While carbamates are thermally labile, GC-MS analysis can be performed after a derivatization step to improve their volatility and thermal stability.[4][5][14]

GC-MS Protocol with Derivatization:

  • Derivatization: Carbamates can be derivatized using reagents like 9-xanthydrol or through flash alkylation in the injector port.[4][15] For example, silylation with bis-(trimethylsilyl)trifluoroacetamide can be used.[5]

  • Instrumentation: GC system coupled with a mass spectrometer.

  • Column: A polar capillary column, such as a DB-WAX or equivalent.[16]

  • Injection: Splitless or cool on-column injection is often used.[17]

  • Detection: Mass spectrometry in selected ion monitoring (SIM) or full scan mode.

GC Derivatization Workflow

GC_Derivatization_Workflow start Extracted Sample derivatization Derivatization (e.g., Silylation) start->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection analysis Data Analysis ms_detection->analysis

Caption: A general workflow for the GC-MS analysis of carbamates with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the multi-residue analysis of carbamates in complex matrices.[6][18] It combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

LC-MS/MS Protocol for Multi-Residue Analysis:

  • Instrumentation: UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: C18 reversed-phase column.[6]

  • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[6]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[16][18]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and identification of target analytes.[6][16]

  • Sample Preparation: QuEChERS is a common choice for sample preparation prior to LC-MS/MS analysis.[6][19]

LC-MS/MS Analysis Workflow

LCMSMS_Workflow start Prepared Sample (e.g., QuEChERS) lc_separation LC Separation start->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms1 Quadrupole 1 (Precursor Ion Selection) ionization->ms1 collision_cell Quadrupole 2 (Collision Cell) ms1->collision_cell ms2 Quadrupole 3 (Product Ion Scan) collision_cell->ms2 detection Detection & Data Acquisition ms2->detection

References

Application of 2,3,5-Trimethacarb-d3 in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3,5-Trimethacarb-d3 in metabolic studies. As a deuterated stable isotope-labeled internal standard, this compound is a critical tool for achieving accurate and reliable quantification of the pesticide 2,3,5-Trimethacarb and its metabolites in complex biological matrices.

Application Notes

This compound is the deuterium-labeled version of 2,3,5-Trimethacarb, a carbamate (B1207046) insecticide.[1][2] In metabolic studies, particularly those involving pharmacokinetics, drug metabolism, and toxicokinetics, the use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis by mass spectrometry.[3][4][5] The key advantage of using a deuterated standard like this compound is that its chemical and physical properties are nearly identical to the unlabeled analyte of interest.[3][4] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations that can occur during the analytical process.[3][6]

The mass difference between this compound and the unlabeled 2,3,5-Trimethacarb, due to the incorporation of three deuterium (B1214612) atoms, allows for their distinct detection by a mass spectrometer.[1][3] This enables precise quantification through the technique of isotope dilution mass spectrometry, which significantly enhances the reliability and robustness of the analytical method by mitigating matrix effects and improving the accuracy of concentration measurements in biological samples.[5][7]

Core Applications:

  • Internal Standard for Quantitative Analysis: The primary application of this compound is as an internal standard in analytical techniques such as:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)[4][7]

    • Gas Chromatography-Mass Spectrometry (GC-MS)[1]

  • Tracer in Metabolic Studies: It can be used as a tracer to investigate the metabolic fate of 2,3,5-Trimethacarb in various biological systems.[1]

Experimental Protocols

The following is a representative experimental protocol for the quantification of 2,3,5-Trimethacarb in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Preparation of Stock and Working Solutions
SolutionPreparationStorage
2,3,5-Trimethacarb Stock Solution (1 mg/mL) Accurately weigh 10 mg of 2,3,5-Trimethacarb reference standard and dissolve it in 10 mL of methanol (B129727).-20°C
This compound Stock Solution (1 mg/mL) Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.-20°C
Working Solutions (Calibration and QC) Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the 2,3,5-Trimethacarb stock solution with a 50:50 mixture of methanol and water.4°C (short-term)
Internal Standard Working Solution (100 ng/mL) Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol.4°C (short-term)
Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Sample_Preparation_Workflow plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 10 µL of 100 ng/mL This compound (IS) plasma->add_is vortex1 Vortex Briefly add_is->vortex1 add_acn Add 300 µL of Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously (30 seconds) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial for LC-MS/MS Analysis supernatant->vial

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments and applications.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Column Temperature 40°C

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions To be optimized for 2,3,5-Trimethacarb and this compound

Data Analysis and Quantification

Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing peak_area_analyte Peak Area of 2,3,5-Trimethacarb ratio Calculate Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is Peak Area of This compound (IS) peak_area_is->ratio calibration Generate Calibration Curve (Peak Area Ratio vs. Concentration) ratio->calibration regression Apply Weighted (1/x²) Linear Regression calibration->regression quantification Quantify Unknown Samples regression->quantification

Caption: Workflow for quantitative data analysis.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of 2,3,5-Trimethacarb to the this compound internal standard against the nominal concentration of the calibration standards.

  • Regression: Use a weighted (1/x²) linear regression to fit the data.

  • Quantification: Determine the concentration of 2,3,5-Trimethacarb in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Summary of Quantitative Data

The use of this compound as an internal standard is expected to yield a linear response over a defined concentration range. The following table illustrates a hypothetical, yet typical, set of results for a calibration curve.

Table 3: Example Calibration Curve Data

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,234510,8760.010
526,170515,4320.051
1053,450520,1100.103
50265,800518,9000.512
100540,200525,3001.028
5002,750,000530,1005.188
10005,510,000528,50010.426

References

Troubleshooting & Optimization

troubleshooting matrix effects in trimethacarb analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of trimethacarb and other carbamate (B1207046) pesticides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantitative analysis of trimethacarb using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q: My analyte signal is inconsistent and recovery is low and variable across different samples. How do I know if this is a matrix effect?

A: Inconsistent signals, poor accuracy, and low, variable recovery are classic signs of matrix effects. Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte (trimethacarb) in the mass spectrometer's ion source. This can lead to either signal suppression (lower signal) or enhancement (higher signal) compared to a clean standard prepared in solvent.[1][2]

To confirm if you are observing a matrix effect, you can perform the following diagnostic experiment:

  • Prepare three types of samples:

    • Standard in Solvent (A): Prepare your trimethacarb standard in a pure solvent (e.g., acetonitrile) at a known concentration.

    • Blank Matrix Extract (B): Process a sample known to be free of trimethacarb (a "blank" matrix) using your full extraction and cleanup procedure.

    • Post-Extraction Spiked Sample (C): Spike an aliquot of the blank matrix extract (B) with the trimethacarb standard to the same final concentration as sample A.

  • Analyze and Compare: Analyze all three samples using your LC-MS/MS method.

    • If the peak area of trimethacarb in the spiked matrix sample (C) is significantly different from the peak area in the solvent standard (A), a matrix effect is present.

    • A signal in (C) that is lower than (A) indicates ion suppression .

    • A signal in (C) that is higher than (A) indicates ion enhancement .

A logical workflow for troubleshooting these issues is presented below.

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Validation A Observe Inaccurate Results (Poor Recovery, High RSD, Poor Linearity) B Perform Matrix Effect Test (Compare Solvent vs. Post-Extraction Spike) A->B Suspect Matrix Effect C Calculate Matrix Effect (%) ME = (Area_Matrix / Area_Solvent) * 100 B->C D Is ME significant? (e.g., outside 80-120%) C->D E Review & Optimize Sample Prep (e.g., QuEChERS, SPE) D->E Yes L Re-Validate Method (Check Accuracy, Precision, Linearity) D->L No (Check other sources of error) F Optimize Chromatography (Change gradient, column, mobile phase) E->F G Select Appropriate Calibration (Matrix-Matched, Internal Standard, Standard Addition) F->G H Is Blank Matrix Available? G->H I Use Matrix-Matched Calibration H->I Yes J Use Standard Addition Method H->J No K Consider Isotope-Labeled Internal Standard I->K For best results I->L J->K For best results J->L K->L M Problem Solved L->M

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Q: How can I reduce or eliminate matrix effects during sample preparation?

A: The most direct way to manage matrix effects is to remove the interfering components from your sample extract before analysis.[3] Several strategies can be employed:

  • Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. This approach is only feasible if the resulting analyte concentration is still well above the instrument's limit of quantification (LOQ).

  • Effective Sample Cleanup: Employing a robust sample preparation method is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices and is effective for carbamates.[4][5] It involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences.

  • Choosing the Right d-SPE Sorbent: The cleanup step in QuEChERS is critical. The choice of sorbent depends on the matrix:

    • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids. Commonly used for fruits and vegetables.[6]

    • C18: Removes non-polar interferences like fats and waxes.[6][7]

    • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll (B73375) and carotenoids, but can retain planar analytes, so its use must be validated carefully for trimethacarb.[6][7]

Below is a diagram illustrating the standard QuEChERS workflow.

cluster_0 Step 1: Homogenization & Weighing cluster_1 Step 2: Extraction cluster_2 Step 3: Dispersive SPE (d-SPE) Cleanup cluster_3 Step 4: Analysis A Homogenize Sample (e.g., 10-15 g) B Add Acetonitrile (ACN) (e.g., 10-15 mL) A->B C Add Internal Standard (optional) B->C D Shake/Vortex vigorously (1 min) C->D E Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl, Citrate buffers) D->E F Shake/Vortex vigorously (1 min) E->F G Centrifuge F->G H Take Aliquot of ACN Supernatant G->H Collect Supernatant I Add to d-SPE Tube containing (MgSO4 + Sorbent e.g., PSA, C18) H->I J Shake/Vortex (1 min) I->J K Centrifuge J->K L Transfer Final Extract K->L Collect Supernatant M Analyze by LC-MS/MS L->M

Caption: General experimental workflow for the QuEChERS method.

Frequently Asked Questions (FAQs)

Q1: What is trimethacarb and why is its analysis challenging?

Trimethacarb is a carbamate insecticide that acts as an acetylcholinesterase inhibitor.[8] It is a mixture of two primary isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate.[8] Like other carbamates, it is analyzed using LC-MS/MS due to its polarity and potential thermal instability, which makes GC analysis difficult.[9] The challenge in its analysis often comes from complex sample matrices, such as fruits, vegetables, and soil, which contain numerous compounds that can interfere with its accurate quantification.[3]

Q2: My sample cleanup is optimized, but I still see matrix effects. What kind of calibration strategy should I use?

When sample preparation cannot completely remove interferences, the best approach is to compensate for the matrix effect using an appropriate calibration strategy. The choice depends on the availability of a blank matrix.

  • Matrix-Matched Calibration: This is the most common approach when a representative blank matrix (a sample of the same type, known to be free of the analyte) is available. Calibration standards are prepared in the blank matrix extract. This ensures that the standards and the samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.[6]

  • Standard Addition: This method is ideal when a blank matrix is not available or when matrix effects are highly variable between samples.[10][11] It involves adding known amounts of the analyte to several aliquots of the actual sample extract. By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined by extrapolation.[10][12] This method is highly accurate but more labor-intensive.

  • Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[13] A stable isotope-labeled version of trimethacarb (e.g., containing ¹³C or ²H) is added to every sample, standard, and blank at a constant concentration. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies and ionization effects.[14] Quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant even if absolute signal intensity varies.[13]

The following decision tree can help in selecting the appropriate calibration strategy.

A Matrix Effect Confirmed? B Is a representative blank matrix available? A->B Yes E Use Solvent-Based Calibration A->E No C Use Matrix-Matched Calibration B->C Yes D Use Standard Addition Method B->D No F Recommended for highest accuracy: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) with any calibration method C->F D->F

Caption: Decision tree for selecting a calibration strategy.

Data & Protocols

Quantitative Data Summary

The extent of matrix effects can vary significantly depending on the analyte and the sample matrix. The following tables summarize typical matrix effect and recovery data for various carbamates in different food matrices.

Table 1: Matrix Effects (%) for Carbamate Pesticides in Various Food Matrices A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement. Data is considered acceptable if it falls within 80-120%.

CarbamatePak ChoiChinese CeleryLoofahEggplantCowpeaAppleMushroomTea
Aldicarb-sulfoxide98.698.596.398.896.095.496.697.6
Aldicarb-sulfone97.896.598.399.195.796.298.596.3
Oxamyl101.5102.3100.6101.299.5103.5101.8102.6
Methomyl99.398.699.8100.197.6101.299.598.7
Carbofuran105.6103.4106.8104.5102.3108.9106.2111.2
Carbaryl102.1101.5103.2102.8100.9105.3103.6104.5

Source: Adapted from a study on 15 carbamates. The results show that for these specific compounds and matrices, the matrix effects were generally not severe after QuEChERS cleanup.[6]

Table 2: Summary of Recovery Data for Carbamates in Vegetables Using QuEChERS

CommodityPesticide ClassRecovery Range (%)RSD (%)
Various Vegetables6 Carbamates91 - 109< 10
Ginger26 Carbamates70.9 - 1191.0 - 11
Various VegetablesMultiple Pesticides75.0 - 105.0N/A
Eggplant & Tomato5 Carbamates92.1 - 97.1N/A

Sources: Data compiled from multiple studies on carbamate residue analysis.[15][16][17][18]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

  • Objective: To quantify the degree of signal suppression or enhancement for trimethacarb in a specific matrix.

  • Materials:

    • Trimethacarb analytical standard.

    • Pure solvent (e.g., acetonitrile).

    • Blank matrix sample (verified to be free of trimethacarb).

    • Validated sample preparation materials (e.g., QuEChERS tubes).

  • Procedure:

    • Prepare a trimethacarb standard solution in pure solvent at a known concentration (e.g., 50 ng/mL). This is Solution A .

    • Extract the blank matrix using your validated method to obtain a blank matrix extract.

    • Spike an aliquot of the blank matrix extract with the trimethacarb standard to achieve the same final concentration as Solution A. This is Solution B .

    • Inject both solutions into the LC-MS/MS system under identical conditions and record the peak area for trimethacarb.

    • Calculate the Matrix Effect (ME) using the formula: ME (%) = (Peak Area in Solution B / Peak Area in Solution A) x 100

  • Interpretation:

    • ME < 80%: Significant signal suppression.

    • ME > 120%: Significant signal enhancement.

    • 80% ≤ ME ≤ 120%: Matrix effect is generally considered negligible.[6]

Protocol 2: Standard Addition Method

  • Objective: To accurately quantify trimethacarb in a sample when no blank matrix is available.

  • Procedure:

    • Perform an initial analysis of your sample extract to estimate the approximate concentration of trimethacarb.

    • Take at least four equal volume aliquots of the sample extract (e.g., 1 mL each).

    • Leave one aliquot un-spiked (this is your Level 0).

    • Spike the remaining aliquots with increasing, known amounts of a trimethacarb standard. A good starting point is to add amounts that are approximately 0.5x, 1.0x, and 1.5x the estimated amount present in the aliquot.[10]

    • Analyze all aliquots by LC-MS/MS.

    • Create a calibration plot with the instrument response (peak area) on the y-axis and the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of trimethacarb in the original, un-spiked sample extract.[10]

References

Technical Support Center: Optimizing MS/MS Parameters for 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry (MS) parameters for 2,3,5-Trimethacarb-d3. This guide is designed for researchers, scientists, and drug development professionals to provide a systematic approach to method development for quantitative analysis using triple quadrupole mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the overall workflow for optimizing MS/MS parameters for this compound?

A1: The optimization process is a systematic, multi-step procedure aimed at maximizing the instrument's response for a specific precursor ion to product ion transition. This ensures the highest sensitivity and specificity for your quantitative assay. The general workflow involves preparing a standard solution, determining the precursor ion, identifying the most intense and stable product ions, and then fine-tuning compound-specific and source-dependent parameters.

G cluster_prep Step 1: Preparation cluster_infusion Step 2: Infusion & Initial Scans cluster_optimization Step 3: Parameter Optimization cluster_final Step 4: Final Method prep Prepare 1 µg/mL This compound Standard Solution infuse Infuse Standard via Syringe Pump prep->infuse q1_scan Perform Q1 Scan to Find Precursor Ion infuse->q1_scan prod_scan Perform Product Ion Scan to Find Fragments q1_scan->prod_scan ce_opt Optimize Collision Energy (CE) for each Product Ion prod_scan->ce_opt dp_opt Optimize Declustering Potential (DP) ce_opt->dp_opt other_opt Optimize Source Parameters (e.g., Gas, Temperature) dp_opt->other_opt select_mrm Select Final MRM Transitions (Quantitative & Qualitative) other_opt->select_mrm final_method Build Final LC-MS/MS Acquisition Method select_mrm->final_method

Caption: Workflow for MS/MS parameter optimization.

Q2: How do I determine the correct precursor ion for this compound?

A2: The precursor ion is typically the protonated molecule, [M+H]+, in positive ionization mode. For this compound, with a monoisotopic mass of approximately 196.13 g/mol , the expected precursor ion would be around m/z 197.1.

Experimental Protocol: Precursor Ion Determination

  • Prepare Solution: Prepare a working standard of this compound at a concentration of 100-1000 ng/mL in a solvent that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Infuse Sample: Using a syringe pump, infuse the solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).

  • Perform Q1 Scan: Set the mass spectrometer to perform a Q1 full scan (or profile scan) in positive ion mode. Scan a relevant mass range, for example, m/z 100-300.

  • Identify Precursor: Identify the most abundant ion in the spectrum. For this compound, this should be the [M+H]+ ion. You may also observe other adducts (e.g., [M+Na]+), but the protonated molecule is generally preferred for fragmentation. The MassBank database shows the [M+H]+ for the non-deuterated analog at m/z 194.1176.[2]

Q3: How do I select the best product ions for my MRM (Multiple Reaction Monitoring) method?

A3: After identifying the precursor ion, the next step is to fragment it and identify stable, intense product ions. This is achieved through a product ion scan.

Experimental Protocol: Product Ion Selection

  • Set up Scan: Continue infusing the standard solution. Set the instrument to "Product Ion Scan" or "Daughter Scan" mode.

  • Define Precursor: Set Q1 to specifically select your precursor ion (e.g., m/z 197.1).

  • Scan Q3: Allow Q3 to scan over a mass range (e.g., m/z 50 up to the precursor mass) to detect all fragment ions.

  • Apply Collision Energy: Apply a nominal collision energy (e.g., 20-30 V) to induce fragmentation. You will optimize this value later.

  • Select Product Ions: Examine the resulting spectrum. Choose 2-3 of the most intense and specific (higher m/z) product ions. For carbamate (B1207046) pesticides, characteristic fragments are often observed.[3][4] The most intense fragment will typically be used for quantification (quantifier), and a second fragment will be used for confirmation (qualifier).

Q4: What is Collision Energy (CE) optimization and why is it critical?

A4: Collision Energy (CE) is the voltage applied to the collision cell (Q2), which controls the kinetic energy of the precursor ions as they collide with an inert gas, causing them to fragment.[5] Each precursor-to-product ion transition has a unique optimal CE that maximizes the product ion's intensity, thereby maximizing the sensitivity of the analysis.[5][6][7] An insufficient CE results in poor fragmentation, while excessive CE can shatter the ion into smaller, less specific fragments, weakening the desired signal.[5]

Experimental Protocol: Collision Energy Optimization

  • Set up MRM Method: Create an MRM method containing the precursor ion and the selected product ions.

  • Vary CE: For each MRM transition, create a series of experiments where the CE is ramped across a range of values (e.g., from 5 V to 50 V in 2-3 V increments).

  • Analyze Data: While infusing the standard, the instrument will acquire data for each CE value. Plot the intensity of each product ion against the corresponding collision energy. This plot is often called a "breakdown curve."[5]

  • Determine Optimum CE: The optimal CE is the value that produces the maximum signal intensity on the curve.[5] This process should be repeated for each product ion, as the optimal CE is unique for each transition.[5]

Data Presentation: Example CE Optimization Results

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Intensity (cps)
197.1139.110150,000
197.1139.115450,000
197.1 139.1 20 800,000
197.1139.125650,000
197.1139.130400,000
197.1124.120180,000
197.1124.125320,000
197.1 124.1 30 550,000
197.1124.135480,000
197.1124.140310,000

Note: Data is illustrative. Optimal values are instrument-dependent and must be determined empirically.

Q5: Should I optimize parameters for my deuterated standard separately from the non-labeled analyte?

A5: Yes, it is best practice to optimize mass spectrometer parameters independently for both the analyte and the deuterated internal standard. While their chemical behavior is nearly identical, the slight mass difference can sometimes lead to different optimal settings for parameters like Declustering Potential (DP) and Collision Energy (CE), ensuring maximum sensitivity for both compounds.[1]

G Separate optimization paths for analyte and internal standard. cluster_analyte Analyte (Trimethacarb) cluster_is Internal Standard (Trimethacarb-d3) A_Precursor Precursor Ion (e.g., 194.1) A_Product Product Ion (e.g., 137.1) A_Precursor->A_Product fragments to A_DP Optimal DP (e.g., 60 V) A_Precursor->A_DP A_CE Optimal CE (e.g., 18 V) A_Product->A_CE IS_CE Optimal CE (e.g., 20 V) IS_DP Optimal DP (e.g., 65 V) IS_Precursor Precursor Ion (e.g., 197.1) IS_Product Product Ion (e.g., 139.1) IS_Precursor->IS_Product fragments to IS_Precursor->IS_DP IS_Product->IS_CE

Caption: Independent optimization for analyte and standard.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No signal or very weak precursor ion signal 1. Incorrect mass calculation or ionization mode.2. Poor ionization efficiency.3. Contaminated ion source or transfer tube.[5][8]1. Verify the expected m/z for [M+H]+. Confirm you are in positive ion mode.2. Adjust mobile phase composition (e.g., ensure sufficient acid like formic acid is present). Optimize source parameters (gas flows, temperature).3. Perform routine source cleaning and ion transfer tube maintenance as per the manufacturer's guide.[8]
Unstable signal during infusion 1. Air bubble in the syringe or infusion line.2. Clog in the infusion line or emitter.3. Inconsistent syringe pump flow.1. Check the infusion line for bubbles and purge if necessary.2. Check for blockages. The spray should be consistent when viewed in the source window.[9]3. Ensure the syringe is properly seated and the pump is functioning correctly.
Many product ions, none are dominant 1. Collision energy is too high, causing excessive fragmentation.2. The precursor ion is unstable.1. Reduce the initial collision energy used for the product ion scan.2. Consider using a different precursor ion if available (e.g., an adduct like [M+NH4]+) and repeat the product ion scan.
Optimal CE is at the highest/lowest end of my tested range The true optimum value is outside the tested range.[5]Extend the CE range and repeat the optimization experiment. For example, if the optimum appeared at 40 V when testing 10-40 V, re-test with a range of 30-60 V.[5]
Deuterated standard shows a different retention time than the analyte This is a known phenomenon called the "Deuterium Isotope Effect," where deuterated compounds may elute slightly earlier in reversed-phase chromatography.[1][10]This is generally acceptable if the shift is small and consistent. If the separation is significant and affects quantification due to differential matrix effects, you may need to adjust the chromatography (e.g., gradient slope) to improve co-elution.[1]

References

Technical Support Center: Optimizing Chromatographic Peak Shape for Trimethacarb

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimethacarb analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common chromatographic peak shape issues. Whether you are using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), this guide will provide you with the information to identify and rectify problems such as peak tailing, fronting, and broadening, ensuring accurate and reliable results.

Troubleshooting Guide

Poor peak shape can significantly compromise the accuracy and precision of your trimethacarb analysis. The following sections detail common peak shape problems, their potential causes, and systematic approaches to resolve them.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is broader than the front half. This is a common issue in the analysis of polar and ionizable compounds like carbamate (B1207046) pesticides.

Potential Causes and Solutions for Peak Tailing

Potential Cause Recommended Solution Chromatography Mode
Secondary Silanol (B1196071) Interactions - Use an end-capped column: End-capping blocks the active silanol groups on the silica (B1680970) surface, minimizing secondary interactions.[1] - Lower mobile phase pH: For basic compounds, reducing the mobile phase pH can protonate the analyte, reducing its interaction with ionized silanols.[2] - Increase buffer concentration: A higher buffer concentration can help to mask the residual silanol groups.[1] - Use a mobile phase additive: Additives like triethylamine (B128534) (TEA) can compete with the analyte for active sites.HPLC
Column Overload - Reduce sample concentration: Dilute the sample to ensure the amount of trimethacarb injected is within the column's linear range.[1] - Decrease injection volume: Injecting a smaller volume can prevent overloading the column.HPLC & GC
Column Contamination/Degradation - Flush the column: Use a strong solvent to wash the column and remove contaminants. - Use a guard column: A guard column protects the analytical column from strongly retained impurities.[3] - Trim the column (GC): Removing the first few centimeters of the column can eliminate contaminated sections.[4] - Replace the column: If the column is old or severely contaminated, replacement may be necessary.HPLC & GC
Inappropriate Mobile Phase (HPLC) - Optimize mobile phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of trimethacarb to maintain a single ionic state.[2] - Adjust solvent strength: A weak mobile phase can sometimes lead to tailing. Gradually increase the percentage of the organic modifier.HPLC
Active Sites in the GC System - Use an inert liner and column: Trimethacarb can be prone to degradation on active sites. Use deactivated liners and inert fused silica capillary columns.[4][5] - Perform inlet maintenance: Regularly replace the septum and liner to prevent the buildup of active sites.[3]GC
Dead Volume - Check and optimize connections: Ensure all tubing and fittings are properly connected to minimize dead volume. Use tubing with a small internal diameter.HPLC & GC
Issue 2: Peak Fronting

Peak fronting, where the asymmetry factor is less than 1, is characterized by a leading edge that is broader than the trailing edge.

Potential Causes and Solutions for Peak Fronting

Potential Cause Recommended Solution Chromatography Mode
Column Overload - Reduce sample concentration or injection volume: Similar to peak tailing, injecting too much sample can lead to fronting.[1]HPLC & GC
Sample Solvent Incompatibility (HPLC) - Dissolve the sample in the mobile phase: Using a sample solvent that is stronger than the mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as the sample solvent.HPLC
Poorly Packed Column Bed - Replace the column: A void or channel in the column packing can lead to fronting.HPLC & GC
Low Temperature - Increase column temperature: This can improve mass transfer and solute solubility in the mobile phase, potentially reducing fronting.HPLC & GC
Issue 3: Peak Broadening

Broad peaks can decrease resolution and sensitivity. This issue can be caused by a variety of factors related to the column, system, and method parameters.

Potential Causes and Solutions for Peak Broadening

Potential Cause Recommended Solution Chromatography Mode
Column Contamination/Aging - Clean or replace the column: A contaminated or old column will lose efficiency, resulting in broader peaks.HPLC & GC
High Dead Volume - Minimize tubing length and diameter: Use the shortest possible tubing with the smallest appropriate internal diameter between the injector, column, and detector.HPLC & GC
Low Flow Rate - Optimize the flow rate: A flow rate that is too low can lead to increased diffusion and peak broadening.HPLC & GC
Large Injection Volume - Reduce injection volume: A large injection volume can cause band broadening.HPLC & GC
Detector Issues - Check detector settings: Ensure the detector sampling rate is adequate to capture the peak profile accurately.HPLC & GC

Frequently Asked Questions (FAQs)

Q1: My trimethacarb peak is tailing in my HPLC analysis. What is the most likely cause?

A1: The most common cause of peak tailing for carbamate pesticides like trimethacarb in reversed-phase HPLC is secondary interactions between the analyte and active silanol groups on the silica-based column packing.[1] To address this, consider using a modern, high-purity, end-capped C18 or a similar column. You can also try adjusting the mobile phase pH or adding a competing base like triethylamine to the mobile phase.

Q2: I am using a GC method for trimethacarb and all my peaks are tailing. What should I check first?

A2: If all peaks in your GC chromatogram are tailing, it often points to a physical issue in the system rather than a chemical interaction.[6] The most likely culprits are:

  • Improper column installation: A poor cut or incorrect insertion depth into the inlet or detector can create dead volume and turbulence.

  • A leak in the system: Check for leaks at all fittings.

  • Contaminated inlet liner: A dirty liner can be a source of active sites.

Q3: Can the sample preparation method affect the peak shape of trimethacarb?

A3: Yes, absolutely. If your sample matrix is complex and not cleaned up effectively, components from the matrix can co-elute with trimethacarb or accumulate on the column, leading to peak distortion. Ensure your sample preparation method, such as QuEChERS or solid-phase extraction (SPE), is optimized for your specific sample type to remove interfering substances.

Q4: How does mobile phase pH affect the peak shape of trimethacarb in HPLC?

A4: Trimethacarb is a carbamate, and its ionization state can be influenced by the mobile phase pH. For ionizable compounds, operating at a pH where the analyte is in a single ionic state (either fully protonated or deprotonated) generally results in better peak shape.[2] It is recommended to keep the mobile phase pH at least two units away from the analyte's pKa. If you are experiencing peak tailing, experimenting with a slightly more acidic mobile phase may improve the peak symmetry.

Q5: I am observing peak splitting for trimethacarb. What could be the cause?

A5: Peak splitting can be caused by several factors:

  • Column contamination or void: A blockage at the column inlet or a void in the packing material can cause the sample band to split.

  • Sample solvent effect: If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to peak distortion, including splitting.

  • Co-elution: An interfering compound may be co-eluting with trimethacarb.

  • Analyte degradation: Trimethacarb may be degrading on the column or in the inlet.

Experimental Protocols

While specific validated methods for optimal trimethacarb peak shape are proprietary or application-specific, the following provides a general experimental protocol that can be used as a starting point for method development and troubleshooting.

General HPLC Method for Trimethacarb Analysis
  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting point could be 90% A, ramping to 10% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 270 nm or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

General GC Method for Trimethacarb Analysis
  • Column: Inert fused silica capillary column with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Splitless injection.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 200 °C at 20 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).

  • Liner: Deactivated splitless liner.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.

PeakTailingWorkflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systematic Issue Likely (Dead volume, leak, improper column installation) check_all_peaks->system_issue Yes specific_issue Analyte-Specific Issue check_all_peaks->specific_issue No check_overload Is column overloaded? (Reduce concentration) specific_issue->check_overload overload_yes Yes check_overload->overload_yes overload_no No check_overload->overload_no peak_improves Peak Shape Improves (Optimize sample load) overload_yes->peak_improves check_secondary_interactions Secondary Interactions Likely (Silanol activity) overload_no->check_secondary_interactions solution_interactions Solutions: - Use end-capped column - Adjust mobile phase pH - Use mobile phase additives check_secondary_interactions->solution_interactions check_column_health Is the column old or contaminated? check_secondary_interactions->check_column_health column_health_yes Yes check_column_health->column_health_yes solution_column Clean or replace column column_health_yes->solution_column column_health_no No

Caption: Troubleshooting workflow for peak tailing.

PeakFrontingWorkflow start Peak Fronting Observed check_overload Is column overloaded? (Reduce concentration/volume) start->check_overload overload_yes Yes check_overload->overload_yes overload_no No check_overload->overload_no peak_improves Peak Shape Improves (Optimize sample load) overload_yes->peak_improves check_solvent Is sample solvent stronger than mobile phase? (HPLC) overload_no->check_solvent solvent_yes Yes check_solvent->solvent_yes solvent_no No check_solvent->solvent_no solution_solvent Dissolve sample in mobile phase solvent_yes->solution_solvent check_column_packing Is the column packing intact? solvent_no->check_column_packing packing_no No check_column_packing->packing_no solution_packing Replace column packing_no->solution_packing

Caption: Troubleshooting workflow for peak fronting.

References

Technical Support Center: Addressing Low Recovery of Trimethacarb from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of trimethacarb from complex matrices such as soil, food, and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low trimethacarb recovery in complex matrices?

A1: Low recovery of trimethacarb is often attributed to several factors:

  • Matrix Effects: Complex matrices contain numerous interfering compounds (e.g., lipids, pigments, humic acids) that can co-extract with trimethacarb and suppress its signal during analysis, leading to apparent low recovery.[1][2]

  • Inadequate Extraction Efficiency: The chosen extraction solvent and conditions may not be optimal for disrupting the interactions between trimethacarb and the matrix components.

  • Analyte Degradation: Trimethacarb, like other carbamates, can be susceptible to degradation, particularly under alkaline pH conditions.[3][4]

  • Loss during Sample Cleanup: The cleanup step, intended to remove matrix interferences, may inadvertently remove trimethacarb if the sorbent material is not selected carefully.

Q2: Which sample preparation techniques are recommended for trimethacarb analysis in different matrices?

A2: The choice of technique depends on the matrix:

  • Food and Vegetable Matrices: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended.[5][6] It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup.

  • Soil and Sediment Matrices: Methods often involve solvent extraction with polar solvents like acetonitrile, methanol (B129727), or acetone (B3395972), sometimes in combination with sonication.[7] The US EPA recommends an acetone/water/phosphoric acid mixture for extraction.

  • Biological Matrices (Blood, Urine): Solid-Phase Extraction (SPE) with a C18 sorbent is a common and effective technique for cleaning up biological samples before analysis.[8]

Q3: How does pH affect trimethacarb stability and extraction?

A3: The pH of the extraction solvent and the sample itself is critical. Carbamate (B1207046) pesticides, including trimethacarb, are prone to hydrolysis (chemical breakdown) in alkaline conditions (pH > 7).[3][4] Therefore, it is often beneficial to use an acidified extraction solvent to ensure the stability of trimethacarb during sample preparation.

Q4: What are "matrix effects" and how can they be minimized for trimethacarb analysis?

A4: Matrix effects are the alteration of the analytical signal of the target analyte (trimethacarb) due to the presence of co-extracted components from the sample matrix.[1][2] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects:

  • Effective Sample Cleanup: Use appropriate d-SPE sorbents in the QuEChERS method or SPE cartridges to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for any signal alteration.[2]

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the analytical signal.[9]

  • Use of Internal Standards: Isotopically labeled internal standards that behave similarly to trimethacarb can help to correct for recovery losses and matrix effects.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of trimethacarb in complex matrices.

Issue 1: Low Analyte Recovery
Potential Cause Solution
Inefficient Extraction Optimize Extraction Solvent: Ensure the solvent is appropriate for trimethacarb's polarity. Acetonitrile is commonly used in the QuEChERS method. For soil, mixtures containing acetone or methanol can be effective.[7] Improve Homogenization: Ensure the sample is thoroughly homogenized to allow for efficient contact between the sample and the extraction solvent. Adjust pH: Acidifying the extraction solvent can improve the stability of trimethacarb.[3]
Analyte Degradation Control pH: Maintain a slightly acidic to neutral pH throughout the sample preparation process to prevent alkaline hydrolysis.[4] Minimize Processing Time: Process samples as quickly as possible and store extracts at low temperatures if analysis is not performed immediately.
Loss During Cleanup Select Appropriate d-SPE Sorbent: In the QuEChERS method, the choice of d-SPE sorbent is crucial. For pigmented samples, graphitized carbon black (GCB) is used, but it can adsorb planar molecules like trimethacarb. Use the minimum amount of GCB necessary. For fatty matrices, C18 or Z-Sep sorbents are recommended.[10][11] Validate Cleanup Step: Perform recovery experiments with spiked blank samples to ensure that the cleanup step is not causing significant loss of trimethacarb.
Poor Phase Separation (QuEChERS) Ensure Proper Salt Concentration: The addition of salts like magnesium sulfate (B86663) and sodium chloride is essential for inducing phase separation between the aqueous sample and the acetonitrile layer. Use the correct amounts as specified in the chosen QuEChERS protocol.
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
Potential Cause Solution
Co-eluting Matrix Components Improve Sample Cleanup: Use a combination of d-SPE sorbents to target different types of interferences. For example, PSA (primary secondary amine) removes sugars and organic acids, C18 removes nonpolar interferences like fats, and GCB removes pigments.[10] Optimize Chromatographic Separation: Adjust the HPLC gradient or GC temperature program to better separate trimethacarb from interfering matrix components.
Ionization Suppression/Enhancement in MS Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to mimic the matrix effects observed in the samples.[2] Dilute the Sample Extract: A 10-fold or greater dilution can significantly reduce the concentration of co-eluting matrix components and minimize their impact on ionization.[9] Use an Internal Standard: A stable isotope-labeled internal standard for trimethacarb can co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[9]

Quantitative Data Summary

The following table summarizes recovery data for carbamates, including compounds structurally similar to trimethacarb, from various complex matrices using different analytical methods. Specific data for trimethacarb is limited in the literature; therefore, data for other carbamates is provided for reference.

AnalyteMatrixMethodRecovery (%)RSD (%)Reference
14 CarbamatesDate Palm FruitsQuEChERS with UHPLC-MS/MS88 - 1061 - 11[12]
30 CarbamatesVegetative FoodsQuEChERS with LC-MS/MS56.13 - 127.60.47 - 16[13]
CarbarylStrawberry, Soybean, AppleQuEChERS with GC-MS69.6 - 80.7N/A[14]
MethiocarbStrawberry, Soybean, AppleQuEChERS with GC-MS74.1 - 90.9N/A[14]
7 CarbamatesBloodSPE with HPLC70 - 80N/A[8]
7 CarbamatesUrineSPE with HPLC65 - 82N/A[8]
6 CarbamatesSoilSonication-assisted extraction with HPLC82 - 990.4 - 10[7]

Experimental Protocols

Protocol 1: QuEChERS Method for Trimethacarb in Vegetable Matrices

This protocol is based on the widely used EN 15662 method.

1. Sample Homogenization:

  • Homogenize a representative portion of the vegetable sample using a high-speed blender. For dry samples, add a known amount of water before homogenization.[15]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).[5]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • For general vegetable matrices, use 150 mg MgSO₄ and 50 mg PSA.[5]

  • For pigmented vegetables (e.g., spinach), add 7.5 mg of GCB.

  • For fatty vegetables (e.g., avocado), add 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

4. Analysis:

  • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS. For LC-MS/MS analysis, the extract may be diluted with the mobile phase to reduce matrix effects.

Protocol 2: Solid-Phase Extraction (SPE) for Trimethacarb in Biological Fluids

This protocol is a general procedure for the extraction of carbamates from urine or plasma.

1. Sample Pre-treatment:

  • Centrifuge the biological fluid sample to remove any particulate matter.

  • Adjust the sample pH to approximately 6-7 with a suitable buffer.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

5. Elution:

  • Elute the retained trimethacarb from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of mobile phase for analysis by LC-MS/MS.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenize 1. Homogenize Sample weigh 2. Weigh 10g into Tube homogenize->weigh add_acn 3. Add 10mL Acetonitrile weigh->add_acn shake1 4. Shake (1 min) add_acn->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake (1 min) add_salts->shake2 centrifuge1 7. Centrifuge shake2->centrifuge1 transfer 8. Transfer Supernatant centrifuge1->transfer Acetonitrile Layer add_dspe 9. Add d-SPE Sorbents transfer->add_dspe vortex 10. Vortex (30s) add_dspe->vortex centrifuge2 11. Centrifuge vortex->centrifuge2 analyze 12. Analyze by LC-MS/MS or GC-MS centrifuge2->analyze Clean Extract

Caption: QuEChERS Experimental Workflow for Trimethacarb Analysis.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis pretreat 1. Adjust pH of Biological Sample load 3. Load Sample pretreat->load Pre-treated Sample condition 2. Condition C18 Cartridge condition->load wash 4. Wash Cartridge load->wash elute 5. Elute Trimethacarb wash->elute evaporate 6. Evaporate & Reconstitute elute->evaporate Eluate analyze 7. Analyze by LC-MS/MS evaporate->analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Trimethacarb.

Troubleshooting_Tree start Low Trimethacarb Recovery check_extraction Is extraction efficient? start->check_extraction check_stability Is analyte stable? check_extraction->check_stability Yes optimize_extraction Optimize solvent, homogenization, pH check_extraction->optimize_extraction No check_cleanup Is cleanup step causing loss? check_stability->check_cleanup Yes control_conditions Control pH, minimize time, low temp. check_stability->control_conditions No validate_cleanup Validate sorbent type and amount check_cleanup->validate_cleanup Yes recovery_ok Recovery Improved check_cleanup->recovery_ok No optimize_extraction->recovery_ok control_conditions->recovery_ok validate_cleanup->recovery_ok

Caption: Troubleshooting Decision Tree for Low Trimethacarb Recovery.

References

potential for isotopic exchange in 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5-Trimethacarb-d3. This resource is designed for researchers, scientists, and drug development professionals using this deuterated internal standard in their analytical workflows. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the exact location of the deuterium (B1214612) labels in this compound?

A1: The three deuterium atoms are located on the N-methyl group of the carbamate (B1207046) functionality. The IUPAC name for this compound is (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate.[1][2] This specific placement is crucial for its function as an internal standard in mass spectrometry.

Q2: What is isotopic exchange and is this compound susceptible to it?

A2: Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[3] The stability of a deuterium label is highly dependent on its position within the molecule.

For this compound, the deuterium atoms are on a carbon atom (part of the N-methyl group). Carbon-deuterium (C-D) bonds are generally very stable. While hydrogens on atoms like oxygen or nitrogen (heteroatoms) are highly susceptible to exchange, the C-D bonds in this compound are not. However, extreme pH conditions, particularly strongly basic solutions, can potentially facilitate the exchange of protons on carbons adjacent to carbonyl groups.[4][5] Under typical analytical conditions (e.g., neutral or mildly acidic/basic pH), the potential for isotopic exchange in this compound is considered very low.

Q3: Why is the isotopic purity of this compound important?

A3: High isotopic purity (typically ≥98%) is essential for accurate quantification.[6] If the deuterated standard contains a significant amount of the unlabeled analyte (2,3,5-Trimethacarb), it will contribute to the signal of the analyte being measured. This leads to an overestimation of the analyte's true concentration, particularly at the lower limit of quantification.

Q4: I am observing a slightly different retention time for this compound compared to the unlabeled analyte. Is this normal?

A4: Yes, this is a known phenomenon called the "deuterium isotope effect". Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which may cause a small shift in chromatographic retention time. In reverse-phase chromatography, it is common for deuterated compounds to elute slightly earlier than the unlabeled analyte. This is generally not a concern as long as the peaks are properly identified and integrated.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: The signal intensity of this compound is decreasing over the course of an analytical run.

  • Possible Cause: This could indicate instability of the compound in your sample matrix or autosampler conditions, which might be misconstrued as isotopic exchange. While exchange is unlikely, degradation is a possibility under certain conditions. The unlabeled parent compound, 2,3,5-Trimethacarb, is known to be decomposed by strong acids and alkalis.[7]

  • Troubleshooting Steps:

    • Assess Autosampler Stability: Prepare a set of quality control (QC) samples and inject them at the beginning, middle, and end of a long analytical run. A progressive decrease in the internal standard's peak area suggests instability in the autosampler.

    • Control Temperature: Ensure your autosampler is cooled (e.g., 4-10°C) to minimize the potential for degradation over time.

    • Check pH: Measure the pH of your prepared samples. If they are strongly acidic or basic, consider adjusting the pH to a more neutral range, provided it does not compromise the stability of your target analyte.

    • Perform a Stability Study: If the issue persists, conduct a formal stability assessment as detailed in the "Experimental Protocols" section below.

Issue 2: My quantitative results are showing poor precision and accuracy.

  • Possible Cause: If you have ruled out other common issues (e.g., pipetting errors, instrument variability), you may suspect a problem with the internal standard. This could be due to unrecognized isotopic exchange, impurities, or differential matrix effects.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Confirm the isotopic purity from the Certificate of Analysis. If in doubt, you can assess the contribution of the unlabeled analyte in your standard solution by injecting a high-concentration sample and monitoring the analyte's mass transition.

    • Evaluate for Isotopic Exchange: Perform the stability experiment detailed in "Experimental Protocols" to determine if H/D exchange is occurring under your specific method conditions.

    • Assess Matrix Effects: Differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly, leading to variations in ionization efficiency. Ensure that the chromatographic peaks of the analyte and this compound are closely aligned. If they are not, slight modifications to the mobile phase composition or gradient may improve co-elution.

Data Presentation

The following table summarizes key specifications for a typical batch of this compound, which are important for troubleshooting and method validation.

ParameterTypical SpecificationRationale
Chemical Purity≥98%Ensures that the standard is free from other chemical compounds that could interfere with the analysis.
Isotopic Purity≥98% atom % DMinimizes the contribution of the unlabeled analyte in the standard, ensuring accurate quantification.[6]
Deuterium Incorporation≥99%Indicates the percentage of molecules that contain the desired number of deuterium atoms.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound

Objective: To determine if this compound undergoes isotopic (H/D) exchange in the specific matrix and conditions of your analytical method.

Methodology:

  • Prepare Stability Test Solutions:

    • Prepare a solution of this compound in your typical sample diluent (e.g., mobile phase, extraction solvent) at the same concentration used for your samples.

    • Prepare a second solution by spiking the same concentration of this compound into a blank matrix (e.g., plasma, urine, soil extract) that is representative of your study samples.

  • Incubate Under Method Conditions:

    • Aliquot the test solutions into several vials.

    • Expose these vials to the same conditions your actual samples experience. This includes pH, solvent composition, and temperature (e.g., room temperature or autosampler temperature).

    • Analyze the solutions at various time points (e.g., T=0, 2, 4, 8, and 24 hours). The T=0 sample should be analyzed immediately after preparation.

  • LC-MS/MS Analysis:

    • Inject the samples at each time point using your validated analytical method.

    • Monitor the mass transition for this compound.

    • Crucially, also monitor the mass transition for the corresponding unlabeled analyte (2,3,5-Trimethacarb).

  • Data Analysis:

    • Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point.

    • A significant increase in this ratio over time is an indication that isotopic exchange is occurring.

    • Also, monitor the absolute peak area of the deuterated standard. A significant decrease may indicate chemical degradation.

Mandatory Visualizations

Caption: Structure of this compound highlighting the N-CD3 group.

start Poor Precision or Decreasing IS Signal Observed check_purity 1. Check Certificate of Analysis Is Isotopic Purity >98%? start->check_purity check_stability 2. Perform Autosampler Stability Test check_purity->check_stability Yes purity_issue Potential Issue: Unlabeled Analyte Impurity check_purity->purity_issue No run_protocol 3. Run Isotopic Stability Protocol (See Protocol 1) check_stability->run_protocol Signal Stable degradation_detected Is Degradation Detected? check_stability->degradation_detected Signal Decreasing exchange_detected Is H/D Exchange Detected? run_protocol->exchange_detected exchange_issue Isotopic Exchange Confirmed exchange_detected->exchange_issue Yes no_issue IS is Stable. Investigate Other Method Parameters (e.g., Matrix Effects) exchange_detected->no_issue No degradation_detected->run_protocol No stability_issue Potential Issue: Chemical Instability degradation_detected->stability_issue Yes

Caption: Troubleshooting workflow for this compound internal standard.

prep Step 1: Prepare IS Solution in Diluent and Blank Matrix incubate Step 2: Incubate Vials at Method Conditions (e.g., Autosampler Temp) prep->incubate analyze Step 3: Analyze at Time Points (T=0, 2, 4, 8, 24h) incubate->analyze monitor Step 4: Monitor Mass Transitions for both d3-IS and Unlabeled Analyte analyze->monitor evaluate Step 5: Evaluate Data Calculate Area Ratio (Analyte / IS) monitor->evaluate conclusion Conclusion: Increased Ratio Over Time = Isotopic Exchange Decreased IS Area = Degradation evaluate->conclusion

Caption: Experimental workflow for assessing isotopic stability.

References

Technical Support Center: Trimethacarb ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing trimethacarb using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of trimethacarb by LC-ESI-MS.

Question: Why am I observing a weak or no signal for trimethacarb in my ESI-MS analysis?

Answer: A weak or absent signal for trimethacarb can be due to several factors, primarily ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the ESI source.[1][2]

Troubleshooting Steps:

  • Evaluate Sample Preparation: Complex sample matrices, such as those from fruits and vegetables, are a common source of ion suppression.[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in these matrices.[5][6]

    • Recommendation: If you are not already using it, implement a QuEChERS protocol for your sample preparation. If you are using QuEChERS, consider optimizing the dispersive solid-phase extraction (dSPE) cleanup step.

  • Optimize dSPE Cleanup: The choice of dSPE sorbent is critical for removing interfering matrix components.

    • Recommendation: For vegetable matrices, a combination of Primary Secondary Amine (PSA) and C18 sorbents is often effective. PSA removes polar interferences like organic acids and sugars, while C18 removes non-polar interferences. Graphitized Carbon Black (GCB) can be used to remove pigments, but caution is advised as it may also remove planar analytes like trimethacarb.[2][7]

  • Adjust Chromatographic Conditions: Co-elution of matrix components with trimethacarb is a major cause of ion suppression.

    • Recommendation: Modify your LC gradient to better separate trimethacarb from the matrix interferences. Ensure your column is appropriate for carbamate (B1207046) analysis; a C18 column is a common choice.

  • Optimize Mobile Phase Composition: The mobile phase additives can significantly impact the ionization efficiency of trimethacarb.

    • Recommendation: Acidic mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly used in positive ESI mode for pesticide analysis. Formic acid can improve protonation, while ammonium formate can enhance peak shape and signal intensity for some compounds.[8][9] Experiment with different additives and concentrations to find the optimal conditions for trimethacarb.

  • Check Instrument Parameters: Suboptimal ESI source parameters can lead to poor signal.

    • Recommendation: Optimize the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate for trimethacarb.

Question: My trimethacarb signal is inconsistent between samples. What could be the cause?

Answer: Signal inconsistency, or poor reproducibility, is often a result of variable matrix effects between samples.[1][10]

Troubleshooting Steps:

  • Use Matrix-Matched Standards: To compensate for sample-to-sample variations in matrix effects, it is highly recommended to prepare calibration standards in a blank matrix extract that is representative of your samples.[1]

  • Incorporate an Internal Standard: A stable isotope-labeled (SIL) internal standard for trimethacarb, if available, is the most effective way to correct for matrix effects and improve quantitative accuracy. If a SIL-IS is not available, a structurally similar compound that does not co-elute with trimethacarb or other analytes can be used.

  • Ensure Consistent Sample Preparation: Inconsistent sample cleanup can lead to variable levels of matrix components in the final extracts.

    • Recommendation: Ensure that the QuEChERS or other sample preparation protocol is followed precisely for all samples. Pay close attention to shaking times, centrifugation speeds, and the amount of dSPE sorbent used.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for trimethacarb in LC-MS/MS analysis?

A1: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique for quantifying target analytes. The selection of precursor and product ions is crucial for method development.

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
194.1137.112122.126

This data is based on a published method and may require optimization on your specific instrument.

Q2: What is the recommended sample preparation method for analyzing trimethacarb in vegetables?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely recommended sample preparation technique for pesticide residue analysis in fruits and vegetables.

Experimental Workflow for QuEChERS Sample Preparation:

QuEChERS_Workflow Homogenize 1. Homogenize Vegetable Sample Extract 2. Extract with Acetonitrile Homogenize->Extract Salt 3. Add QuEChERS Extraction Salts Extract->Salt Centrifuge1 4. Centrifuge Salt->Centrifuge1 dSPE 5. Dispersive SPE Cleanup (dSPE) Centrifuge1->dSPE Centrifuge2 6. Centrifuge dSPE->Centrifuge2 Analyze 7. Analyze by LC-ESI-MS Centrifuge2->Analyze

Caption: QuEChERS sample preparation workflow.

Q3: Which dSPE sorbent should I use for cleaning up vegetable extracts for trimethacarb analysis?

A3: The choice of dSPE sorbent depends on the specific vegetable matrix. A combination of PSA and C18 is a good starting point for many vegetables.

SorbentTarget InterferencesPotential Issues
PSA (Primary Secondary Amine) Polar compounds (sugars, organic acids, fatty acids)
C18 (Octadecyl) Non-polar compounds (lipids, waxes)
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids)Can adsorb planar molecules like trimethacarb, leading to low recovery.

Recommendation: Perform a recovery experiment with and without GCB to determine if it is necessary for your specific matrix and to assess any potential loss of trimethacarb.

Q4: What mobile phase additives are best for minimizing ion suppression for trimethacarb?

A4: The choice of mobile phase additive can significantly impact ionization efficiency. For positive mode ESI, formic acid and ammonium formate are common choices.

AdditiveTypical ConcentrationAdvantagesDisadvantages
Formic Acid 0.1%Promotes protonation of the analyte.Can sometimes lead to broader peaks for certain compounds compared to buffered mobile phases.[9]
Ammonium Formate 5-10 mMCan improve peak shape and may enhance signal for some analytes. Acts as a buffer.[8][9]May slightly suppress the signal of some compounds compared to formic acid alone.

Recommendation: Start with 0.1% formic acid in both the aqueous and organic mobile phases. If peak shape is poor or signal intensity is low, evaluate the addition of 5-10 mM ammonium formate.

Logical Relationship for Mobile Phase Optimization:

Mobile_Phase_Optimization Start Start with 0.1% Formic Acid CheckSignal Acceptable Signal and Peak Shape? Start->CheckSignal Optimize Evaluate Ammonium Formate (5-10 mM) CheckSignal->Optimize No End Method Optimized CheckSignal->End Yes Compare Compare Signal and Peak Shape Optimize->Compare Select Select Optimal Mobile Phase Compare->Select Select->End

Caption: Decision tree for mobile phase additive selection.

Detailed Experimental Protocol: LC-ESI-MS/MS Method for Pesticide Residue Analysis (Adaptable for Trimethacarb)

This protocol is a general method for the analysis of multiple pesticide residues in fruits and vegetables and can be adapted and validated for the specific analysis of trimethacarb.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized vegetable sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant to a dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Shake for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC or equivalent

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient:

    • 0-1 min: 5% B

    • 1-12 min: 5-95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 4000 V

  • Nebulizer Gas: 45 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • MRM Transitions: See Table in FAQ section (to be optimized for your instrument).

Experimental Workflow Diagram:

Full_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize Homogenize Sample QuEChERS QuEChERS Extraction Homogenize->QuEChERS Cleanup dSPE Cleanup QuEChERS->Cleanup LC_Separation LC Separation Cleanup->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Overall analytical workflow for trimethacarb.

References

calibration curve linearity issues with 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address calibration curve linearity issues encountered during the quantitative analysis of 2,3,5-Trimethacarb using its deuterated internal standard, 2,3,5-Trimethacarb-d3.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve when using this compound as an internal standard?

Non-linearity in calibration curves, even with a stable isotope-labeled internal standard, can stem from several factors. The most common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can be overwhelmed, leading to a plateau in the signal response.[1][2]

  • Ion Source Saturation: Competition for ionization in the mass spectrometer source at high concentrations of the analyte and internal standard can lead to a non-linear response.[3][4]

  • Isotopic Crosstalk: Interference can occur when the signal from naturally occurring isotopes of the analyte contributes to the signal of the deuterated internal standard, or when the internal standard contains impurities of the unlabeled analyte.[5]

  • Differential Matrix Effects: This happens when matrix components affect the ionization of the analyte and the internal standard differently, often due to slight differences in their chromatographic retention times.[3][5]

  • Inappropriate Internal Standard Concentration: The concentration of this compound is crucial; if it's too low, its signal may saturate at higher analyte concentrations, and if it's too high, it could suppress the analyte signal.[3]

  • Analyte Multimer Formation: At high concentrations, analytes can form dimers or trimers, which affects ionization and can lead to a non-linear relationship between concentration and response.[3][4]

  • Instability of Deuterium (B1214612) Label: While less common for stable positions, the loss of the isotopic label can compromise the accuracy of the assay.[3]

Q2: My calibration curve is non-linear at high concentrations. What is the likely cause and how can I fix it?

A loss of linearity at the upper end of the calibration curve is often indicative of detector or ion source saturation.[1][2]

  • Troubleshooting Steps:

    • Dilute Standards and Samples: Prepare a dilution series of a high-concentration standard. If the response is not proportional to the dilution, saturation is likely.[5] Bring any unknown samples that fall into the non-linear range into the linear range by diluting them.[2]

    • Optimize MS Parameters: Adjust detector settings or intentionally reduce sensitivity for high-concentration samples to extend the linear dynamic range.[1] This can involve altering parameters like spray voltage, gas flows, and temperature in the ion source.[2]

    • Reduce Injection Volume: A smaller injection volume can help alleviate saturation in the ion source.[2]

    • Adjust Internal Standard Concentration: Experiment with the concentration of this compound. A mid-range concentration relative to your calibration curve is a good starting point.[3] Some studies suggest that a higher internal standard concentration can sometimes improve linearity.[3][6]

Q3: The linearity of my curve is poor at the lower limit of quantitation (LLOQ). What could be the issue?

Poor linearity at low concentrations can be caused by:

  • Analyte Adsorption: Active sites in the chromatographic system (e.g., injector liner, column) can adsorb the analyte, with a more pronounced effect at lower concentrations.[2][7]

  • Matrix Interference: Co-eluting matrix components can interfere with the analyte's signal.[2]

  • Errors in Standard Preparation: Inaccurate preparation of low-concentration standards can lead to deviations from linearity.[7][8]

Q4: Can the position of the deuterium label on this compound affect the analysis?

Yes, the position and stability of the deuterium labels are critical. It is essential to use internal standards where deuterium atoms are placed in stable, non-exchangeable positions to prevent the loss of the isotopic label during sample preparation or analysis.[3]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Non-Linearity

If you are observing a non-linear calibration curve (e.g., r² < 0.99), follow this systematic approach to identify and resolve the issue.[3]

Step 1: Data Review and Initial Checks

  • Examine the Curve Shape: Determine where the non-linearity occurs (high or low concentrations). A plateau at high concentrations suggests saturation.[2]

  • Review Peak Shapes: Check for fronting or tailing of both the analyte and internal standard peaks, which could indicate column overload or other chromatographic issues.

  • Check Back-Calculated Concentrations: Significant deviation of the back-calculated concentrations of your calibrants from their nominal values is a clear sign of a linearity problem.[3]

Step 2: Investigate Potential Causes

The following diagram illustrates a logical workflow for troubleshooting linearity issues.

G Troubleshooting Workflow for Calibration Curve Linearity start Non-Linear Calibration Curve (r² < 0.99) check_saturation Investigate Saturation (High Concentration Issue?) start->check_saturation check_low_conc Investigate Low Concentration Issues check_saturation->check_low_conc No solution_saturation Solutions: - Dilute high standards/samples - Reduce injection volume - Optimize MS detector/source settings check_saturation->solution_saturation Yes check_is Evaluate Internal Standard Performance check_low_conc->check_is No solution_low_conc Solutions: - Check for analyte adsorption - Improve sample cleanup - Verify standard preparation check_low_conc->solution_low_conc Yes check_matrix Assess Matrix Effects check_is->check_matrix No solution_is Solutions: - Optimize IS concentration - Check for isotopic crosstalk - Verify IS purity check_is->solution_is Yes solution_matrix Solutions: - Improve sample cleanup (e.g., SPE) - Modify chromatography to separate interferences check_matrix->solution_matrix Yes end Linear Calibration Curve (r² > 0.99) check_matrix->end No, consult further solution_saturation->end solution_low_conc->end solution_is->end solution_matrix->end

Caption: A flowchart for systematically troubleshooting non-linear calibration curves.

Data Presentation

The following tables present hypothetical data illustrating a non-linear versus an optimized linear calibration curve for 2,3,5-Trimethacarb.

Table 1: Example of a Non-Linear Calibration Curve (Detector Saturation)

Nominal Conc. (ng/mL)Analyte AreaIS AreaResponse Ratio (Analyte/IS)
115,234510,1230.030
576,170515,4320.148
20305,680509,8760.599
1001,530,200512,3452.987
5006,125,000508,76512.039
10009,850,000511,98719.239
200011,500,000509,12322.588
0.985

Table 2: Example of an Optimized Linear Calibration Curve

Modifications: Reduced injection volume and optimized detector settings.

Nominal Conc. (ng/mL)Analyte AreaIS AreaResponse Ratio (Analyte/IS)
17,610255,0600.030
538,085257,7160.148
20152,840254,9380.600
100765,100256,1732.987
5003,827,500254,38315.046
10007,680,000255,99430.001
200015,350,000254,56260.298
0.999

Experimental Protocols

Protocol for Generating a Calibration Curve for 2,3,5-Trimethacarb with this compound IS

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions: Prepare a 1 mg/mL primary stock solution of 2,3,5-Trimethacarb and a 1 mg/mL primary stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Working Solutions:

    • From the 2,3,5-Trimethacarb stock solution, prepare a series of working solutions by serial dilution to cover the desired calibration range (e.g., 1 ng/mL to 2000 ng/mL).

    • Prepare a working solution of this compound at a single, optimized concentration (e.g., 100 ng/mL).

2. Preparation of Calibration Standards:

  • For each calibration point, combine a fixed volume of the internal standard working solution with the corresponding analyte working solution.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: Utilize a suitable C18 column with a gradient elution program.

  • MS/MS System: Acquire data in Multiple Reaction Monitoring (MRM) mode. Monitor at least one transition for 2,3,5-Trimethacarb and one for this compound.

  • Injection: Inject the prepared calibration standards.

4. Data Processing:

  • Integrate the peak areas for the analyte and the internal standard for each calibration level.

  • Calculate the response ratio (analyte peak area / IS peak area).

  • Construct the calibration curve by plotting the response ratio against the nominal concentration.

  • Apply the most appropriate regression model (e.g., linear) and weighting factor (e.g., 1/x or 1/x²). The coefficient of determination (r²) should ideally be greater than 0.99.[3]

The following diagram illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution working_analyte Analyte Working Solutions (Serial Dilution) stock_analyte->working_analyte stock_is IS Stock Solution (d3) working_is IS Working Solution (Fixed Concentration) stock_is->working_is standards Prepare Calibration Standards (Mix Analyte + IS) working_analyte->standards working_is->standards lcms LC-MS/MS Analysis (MRM Mode) standards->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Response Ratio (Analyte Area / IS Area) integrate->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve validate Validate Linearity (r² > 0.99) curve->validate

Caption: Experimental workflow for generating a calibration curve.

References

resolving co-eluting interferences in trimethacarb analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences and other common issues encountered during the analysis of trimethacarb.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during trimethacarb analysis.

Issue 1: Poor peak shape (tailing or fronting) for trimethacarb isomers.

  • Question: My chromatogram shows significant peak tailing or fronting for the trimethacarb isomer peaks. What are the likely causes and how can I resolve this?

  • Answer: Asymmetrical peaks can be a result of several factors, from sample preparation to chromatographic conditions. Here is a systematic approach to troubleshoot this issue:

    • Assess for Co-elution: A common cause of peak distortion is the co-elution of an interfering compound.

      • In Mass Spectrometry (MS): If you are using LC-MS/MS, examine the ion ratio of your quantifier and qualifier transitions across the peak. A drifting ion ratio is a strong indicator of a co-eluting interference.

      • In UV Detection: For HPLC-UV, the peak purity function of your software can indicate the presence of co-eluting species.

    • Optimize Sample Preparation: Inadequate cleanup can leave matrix components that interfere with the chromatography.

      • QuEChERS Cleanup: Ensure that the dispersive solid-phase extraction (d-SPE) sorbents are appropriate for your sample matrix. For example, C18 can be used to remove non-polar interferences, while Primary Secondary Amine (PSA) removes organic acids and sugars.

      • Filtration: Always filter your final extract through a 0.22 or 0.45 µm filter to remove particulates that can clog the column and distort peak shape.

    • Adjust Chromatographic Conditions:

      • Mobile Phase pH: For carbamates, the mobile phase pH can influence peak shape. Adding a small amount of a weak acid like formic acid can help to protonate residual silanols on the column, reducing peak tailing.

      • Gradient Slope: A shallower gradient can improve the separation between the analyte and any closely eluting interferences.

      • Column Choice: If the issue persists, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl instead of a C18) to introduce different separation mechanisms.

Issue 2: Inconsistent or low recovery of trimethacarb.

  • Question: I am experiencing low and erratic recoveries for trimethacarb. What could be causing this and how can I improve it?

  • Answer: Low and inconsistent recoveries are often related to the sample extraction and cleanup steps.

    • Extraction Efficiency: Ensure your extraction solvent and technique are optimal. Acetonitrile (B52724) is a common and effective solvent for extractions in the QuEChERS method. Vigorous shaking during the extraction step is crucial for good recovery.

    • Analyte Loss During Cleanup: The d-SPE cleanup step, while necessary, can sometimes lead to the loss of the target analyte.

      • Sorbent Selection: The choice of d-SPE sorbent is critical. While effective at removing interferences, some sorbents may also retain the analyte of interest. It is advisable to test the recovery with and without the cleanup step on a standard solution to assess for analyte loss.

    • pH Control: Trimethacarb can be susceptible to degradation under strongly acidic or basic conditions. Ensure the pH of your sample and extraction solvent is controlled.

Issue 3: Signal suppression or enhancement in LC-MS/MS analysis (Matrix Effects).

  • Question: My trimethacarb signal intensity varies significantly between my standards in pure solvent and my matrix-spiked samples. How can I mitigate these matrix effects?

  • Answer: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. Here are several strategies to address this:

    • Effective Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering co-eluting matrix components. The QuEChERS method is a good starting point for many food and environmental matrices.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

    • Use of an Internal Standard: A stable isotope-labeled internal standard of trimethacarb is the ideal choice to correct for matrix effects, as it will behave nearly identically to the analyte during sample preparation and ionization. If a labeled standard is not available, a structurally similar compound that does not co-elute with trimethacarb or other interferences can be used.

    • Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement. However, this may compromise the limit of quantification.

    • Chromatographic Separation: Optimizing the chromatographic method to separate trimethacarb from the majority of the matrix components can also reduce matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting interferences in trimethacarb analysis?

A1: Co-eluting interferences in trimethacarb analysis can originate from the sample matrix itself or from the degradation of trimethacarb. Potential interferences include:

  • Metabolites: In plants, trimethacarb can be metabolized through hydroxylation of the N-methyl group and the methyl groups on the phenyl ring. These hydroxylated metabolites can then be conjugated as glucosides.[1] These metabolites may have similar chromatographic behavior to the parent compound and can potentially co-elute.

  • Matrix Components: Complex matrices such as soil, fruits, and vegetables contain numerous endogenous compounds (e.g., pigments, lipids, sugars, and organic acids) that can co-elute with trimethacarb and cause interference, particularly in LC-MS/MS analysis where they can cause matrix effects.

  • Isomers: Trimethacarb itself is a mixture of two isomers: 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate. A robust analytical method should be able to separate these two isomers.

Q2: What is the recommended sample preparation method for trimethacarb in complex matrices?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for the analysis of pesticides, including carbamates like trimethacarb, in a variety of matrices. The general steps involve:

  • Extraction: Homogenized sample is extracted with an organic solvent, typically acetonitrile.

  • Salting Out: Salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation between the aqueous and organic layers.

  • Cleanup (d-SPE): An aliquot of the organic extract is cleaned up by adding a mixture of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.

Q3: What are the typical LC-MS/MS parameters for trimethacarb analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of trimethacarb. The following table provides example parameters. It is important to note that these parameters should be optimized in your laboratory for your specific instrument and application.

Table 1: Example LC-MS/MS Parameters for 3,4,5-Trimethacarb Analysis

ParameterValue
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 194.1
Product Ions (m/z) 137.1, 122.1
Collision Energy To be optimized for the specific instrument

Note: These parameters are for the 3,4,5-trimethacarb isomer. Parameters for the 2,3,5-isomer would be similar but may require slight adjustments in retention time and collision energy.

Q4: Can Gas Chromatography (GC) be used for trimethacarb analysis?

A4: Yes, Gas Chromatography (GC) can be used for the analysis of trimethacarb. A USEPA method exists for the analysis of trimethacarb in soil using a capillary GC system with a nitrogen-phosphorus detector (NPD). The method involves extraction with an acetone/water/phosphoric acid mixture, followed by liquid-liquid partitioning into dichloromethane. The final extract is dissolved in ethyl acetate (B1210297) for GC analysis. It is important to note that carbamates can be thermally labile, so care must be taken to avoid degradation in the hot GC inlet.

Table 2: Example GC Method Parameters for Trimethacarb Analysis

ParameterValue
GC Column Capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent)
Injector Temperature Optimized to prevent degradation (e.g., 200-250 °C)
Oven Program A temperature program to separate the two trimethacarb isomers.
Carrier Gas Helium or Hydrogen
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Retention Time (approx.) 2,3,5-trimethacarb: ~1.8 min; 3,4,5-trimethacarb: ~2.5 min (under specific conditions)

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Trimethacarb in Fruits and Vegetables

  • Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS or GC analysis.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Problem Poor Peak Shape or Low Recovery Check_Coelution Check for Co-elution (Ion Ratio/Peak Purity) Problem->Check_Coelution Check_Recovery Evaluate Extraction Recovery (Spike Experiments) Problem->Check_Recovery For low recovery issue Optimize_Cleanup Optimize Sample Cleanup (d-SPE Sorbents) Check_Coelution->Optimize_Cleanup If co-elution is suspected Adjust_Chroma Adjust Chromatography (Mobile Phase, Gradient) Optimize_Cleanup->Adjust_Chroma If issue persists Resolved Issue Resolved Optimize_Cleanup->Resolved If recovery improves Adjust_Chroma->Resolved If peak shape improves Check_Recovery->Optimize_Cleanup If recovery is poor

Caption: A troubleshooting workflow for addressing common issues in trimethacarb analysis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA + C18) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification and Confirmation LCMS->Quantification

Caption: A typical experimental workflow for the analysis of trimethacarb in complex matrices.

References

Technical Support Center: 2,3,5-Trimethacarb-d3 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,5-Trimethacarb-d3 in various solvents. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for 2,3,5-Trimethacarb, and by extension its deuterated analog, is hydrolysis.[1][2][3] This reaction is highly dependent on the pH of the solution. The compound is also susceptible to decomposition in the presence of strong acids and alkalis.[2][4] While relatively stable to direct photolysis in water, it can be degraded by photochemically produced hydroxyl radicals.[1]

Q2: How does the deuterium (B1214612) labeling in this compound affect its stability compared to the unlabeled compound?

A2: Deuterium labeling is not expected to significantly alter the chemical stability of the molecule under typical laboratory conditions. This compound is used as an internal standard in quantitative analysis because its chemical and physical properties are nearly identical to the unlabeled analyte.[5][6] Therefore, the stability data for 2,3,5-Trimethacarb can be largely extrapolated to its deuterated form.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at low temperatures. Commercially available solutions in acetonitrile (B52724) are typically stored at 4°C.[7] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[5]

Troubleshooting Guide

Problem 1: Decreasing peak area of this compound in my stock solution over time.

  • Possible Cause 1: Solvent-Induced Degradation.

    • Explanation: Carbamates can be susceptible to degradation in certain organic solvents, particularly protic solvents like methanol (B129727) or ethanol, which can facilitate hydrolysis or solvolysis.[8] Although a commercial solution in acetonitrile is available, long-term stability in this solvent is not guaranteed and can be affected by the presence of water or other impurities.

    • Solution: Prepare fresh stock solutions more frequently. If you suspect solvent-induced degradation, consider switching to a more inert aprotic solvent. It is advisable to perform a simple stability study in the solvent of your choice (see Experimental Protocols section).

  • Possible Cause 2: Hydrolysis due to Water Contamination.

    • Explanation: 2,3,5-Trimethacarb is known to hydrolyze, and the rate of hydrolysis increases with pH.[1][2] The presence of even small amounts of water in your organic solvent can lead to gradual degradation, especially if the solvent is not anhydrous or if the solution is exposed to atmospheric moisture.

    • Solution: Use high-purity, anhydrous solvents when preparing stock solutions. Store the solution in a tightly sealed container with a desiccant, if necessary. Avoid solvents that are difficult to keep dry.

  • Possible Cause 3: Exposure to Light or High Temperatures.

    • Explanation: While 2,3,5-Trimethacarb is reported to be stable to light, prolonged exposure to UV light or elevated temperatures can accelerate degradation processes for many organic compounds.[2][4]

    • Solution: Store stock solutions in amber vials to protect them from light and keep them refrigerated or frozen as recommended.

Problem 2: Inconsistent results when using this compound as an internal standard.

  • Possible Cause: Degradation in the sample matrix during sample preparation.

    • Explanation: The pH of your sample matrix can significantly impact the stability of this compound. If your sample preparation involves basic conditions (pH > 8), rapid hydrolysis can occur.[1]

    • Solution: Adjust the pH of your sample to neutral or slightly acidic conditions if the analytical method allows. Minimize the time the internal standard is in contact with a potentially harsh sample matrix.

Data on Stability

Quantitative Stability Data

The following table summarizes the available quantitative data on the hydrolysis of 2,3,5-Trimethacarb in aqueous solutions.

pHTemperatureHalf-life (t½)Reference
720°C~40 days[1]
7Not Specified~4 days[1]
8Not Specified~37 days[3]
8Not Specified~3 days[2]

Note: There can be variations in reported half-lives depending on the experimental conditions.

Qualitative Stability in Different Solvents
SolventTypeExpected StabilityComments
Acetonitrile Aprotic PolarGoodCommercially available as a solution.[7] Good choice for stock solutions.
Methanol Protic PolarModerate to PoorSome carbamates have shown instability in methanol.[8] Potential for solvolysis.
Ethanol Protic PolarModerate to PoorSimilar to methanol, some carbamates have shown instability.[8]
Dimethyl Sulfoxide (DMSO) Aprotic PolarGoodGenerally a good solvent for long-term storage of many compounds.
Water Protic PolarPoor (pH dependent)Highly susceptible to hydrolysis, especially at pH > 7.[1][2]
n-Hexane Aprotic Non-polarGoodGenerally inert, but solubility of this compound may be limited.
Acetone Aprotic PolarModerateOne study noted the degradation of another pesticide, dicofol, in acetone.[8]

Experimental Protocols

Methodology for Assessing the Stability of this compound in a Selected Solvent

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to create a stock solution of a known concentration (e.g., 1 mg/mL).

    • Use high-purity, anhydrous solvent.

    • Prepare the solution in an amber vial to protect it from light.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution to a working concentration suitable for your analytical instrument (e.g., LC-MS, GC-MS).

    • Analyze the freshly prepared sample in triplicate to determine the initial peak area or concentration. This will serve as your baseline (T=0).

  • Storage Conditions:

    • Divide the remaining stock solution into multiple aliquots in tightly sealed amber vials to avoid repeated freeze-thaw cycles or exposure to air.

    • Store the aliquots under your intended storage conditions (e.g., 4°C, -20°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one aliquot from storage.

    • Allow the aliquot to come to room temperature.

    • Prepare and analyze the sample in the same manner as the initial analysis.

  • Data Analysis:

    • Calculate the average peak area or concentration at each time point.

    • Compare the results to the initial (T=0) measurement.

    • A significant decrease (e.g., >10%) in the peak area or concentration indicates instability under the tested conditions.

    • Plot the percentage of the remaining this compound against time to visualize the degradation kinetics.

Visualizations

Stability_Assessment_Workflow Workflow for Assessing this compound Solvent Stability start Start: Need to Prepare This compound Solution select_solvent Select Solvent Based on Solubility & Application (e.g., Acetonitrile, DMSO) start->select_solvent prep_solution Prepare Stock Solution (Known Concentration) select_solvent->prep_solution initial_analysis Time-Zero Analysis (e.g., LC-MS) Establish Baseline prep_solution->initial_analysis storage Store Aliquots Under Defined Conditions (Temp, Light) initial_analysis->storage time_point Analyze at Time Intervals (e.g., 24h, 1wk, 1mo) storage->time_point compare Compare Results to Time-Zero time_point->compare stable <10% Change? (or user-defined) compare->stable conclusion_stable Conclusion: Stable Under Tested Conditions stable->conclusion_stable Yes conclusion_unstable Conclusion: Unstable. Consider: - Fresher Solutions - Different Solvent - Colder Storage stable->conclusion_unstable No

Caption: Workflow for assessing the stability of this compound in a chosen solvent.

References

Technical Support Center: Trace Level Detection of Trimethacarb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for trace level detection of trimethacarb.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for trace level detection of trimethacarb?

A1: The primary methods for detecting trace levels of trimethacarb include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) often coupled with UV or mass spectrometry detectors, electrochemical sensors, and immunoassays. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Q2: What is a typical limit of detection (LOD) for trimethacarb using different methods?

A2: The limit of detection for trimethacarb can vary significantly depending on the analytical method and the sample matrix. For instance, a gas chromatography method with a nitrogen-phosphorus detector can achieve an LOD of approximately 0.012 ppm in soil samples.[1] Electrochemical sensors have demonstrated detection limits in the micromolar to nanomolar range.[2][3] HPLC methods coupled with sensitive detectors can also achieve low ng/L to µg/kg detection limits in environmental samples.[4][5]

Q3: How can I improve the recovery of trimethacarb from complex matrices like soil or food?

A3: Optimizing the sample preparation protocol is crucial for good recovery. Techniques like solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are commonly used to extract and clean up trimethacarb from complex samples.[6][7][8] The choice of extraction solvent is also critical; mixtures like acetone (B3395972)/water/phosphoric acid have been used effectively for soil samples.[1] For samples with high-fat content, a modified QuEChERS method or gel permeation chromatography (GPC) may be necessary for cleanup.[7][9]

Q4: What are matrix effects and how can I mitigate them in my analysis?

A4: Matrix effects are the alteration of an analyte's signal due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, causing inaccurate quantification. To mitigate matrix effects, it is recommended to use matrix-matched calibration curves, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[10][11] The use of an internal standard can also help to correct for variations in signal response.[4]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue Possible Causes Troubleshooting Steps
Peak Tailing or Broadening 1. Column degradation or contamination. 2. Incompatible mobile phase with the sample or column. 3. Injection volume too large.[12]1. Flush the column with a strong solvent or replace it if necessary.[12] 2. Ensure the mobile phase is compatible with your sample and column chemistry.[12] 3. Reduce the injection volume.[12] Consider using a guard column to protect the analytical column.[13]
Fluctuating Retention Times 1. Inconsistent mobile phase composition. 2. Leaks in the HPLC system. 3. Trapped air in the pump.[14] 4. Temperature fluctuations.1. Ensure proper mixing and degassing of the mobile phase.[13][14] 2. Check all fittings for leaks.[14] 3. Purge the pump to remove any air bubbles.[14] 4. Use a column oven to maintain a constant temperature.[15]
Baseline Drift or Noise 1. Contaminated mobile phase or column. 2. Detector lamp aging. 3. Air bubbles in the detector flow cell.1. Use high-purity solvents and flush the column.[12] 2. Replace the detector lamp if it is near the end of its lifespan.[12] 3. Purge the system to remove air bubbles.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Thermal degradation of trimethacarb.[16]1. Use a deactivated liner and column. Consider derivatization to improve thermal stability.[17] 2. Optimize the injector temperature to minimize degradation.[18]
Low Sensitivity/Poor Signal 1. Contaminated ion source. 2. Leaks in the GC-MS system. 3. Improper tuning of the mass spectrometer.1. Clean the ion source according to the manufacturer's instructions. 2. Check for leaks using an electronic leak detector. 3. Tune the mass spectrometer to ensure optimal performance.
Inconsistent Results 1. Sample degradation in the injector. 2. Matrix effects. 3. Inconsistent sample injection volume.1. Use a pulsed splitless or on-column injection technique if available. 2. Employ matrix-matched standards for calibration.[10] 3. Ensure the autosampler is functioning correctly and the syringe is clean.
Electrochemical Sensors
Issue Possible Causes Troubleshooting Steps
Low Sensitivity or No Response 1. Fouling of the electrode surface. 2. Incorrect pH of the supporting electrolyte. 3. Inactive enzyme (for enzyme-based sensors).1. Clean and polish the electrode surface. 2. Optimize the pH of the supporting electrolyte for the specific reaction.[2] 3. Ensure the enzyme is stored correctly and has not lost activity.
Poor Reproducibility 1. Inconsistent electrode surface preparation. 2. Fluctuations in temperature. 3. Presence of interfering substances in the sample.1. Standardize the electrode cleaning and modification procedure. 2. Control the temperature of the electrochemical cell. 3. Implement a sample cleanup step to remove potential interferences.
Signal Drift 1. Degradation of the electrode modifying material. 2. Changes in the concentration of the supporting electrolyte due to evaporation.1. Prepare a fresh electrode or re-modify the surface. 2. Keep the electrochemical cell covered to minimize evaporation.
Immunoassays (ELISA)
Issue Possible Causes Troubleshooting Steps
High Background/Low Signal 1. Insufficient washing. 2. Incorrect antibody or conjugate concentration. 3. Expired reagents.1. Ensure thorough and consistent washing between steps.[19] 2. Optimize the concentrations of the primary antibody and enzyme conjugate. 3. Check the expiration dates of all kit components.[20]
Poor Precision (High %CV) 1. Inconsistent pipetting technique. 2. Temperature gradients across the microplate. 3. Edge effects in the microplate.1. Use calibrated pipettes and ensure consistent technique.[21] 2. Allow all reagents and the plate to reach room temperature before use and incubate in a temperature-controlled environment. 3. Avoid using the outer wells of the plate or ensure they are filled with buffer.
No Color Development 1. Omission of a critical reagent (e.g., substrate, conjugate). 2. Inactive enzyme conjugate. 3. Incorrect filter used in the plate reader.1. Carefully review the protocol and ensure all steps were followed correctly.[20] 2. Use a new vial of enzyme conjugate. 3. Verify that the correct wavelength is being used for detection.

Quantitative Data Summary

Table 1: Performance Characteristics of Various Methods for Trimethacarb Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
GC-NPDSoil0.012 ppm-88.0 - 102.0>0.99[1]
HPLC-CLWater3.9 - 36.7 ng/L-->0.999[5]
HPLC-CLFruits0.5 - 4.7 µg/kg-->0.999[5]
UPLC-MS/MSVegetables & Fruits-3 - 50 µg/kg62.3 - 108.8>0.99[22]
GC-MS/MSWater<0.1 µg/L->90 (SPE)-[18]
Electrochemical Sensor-2.0x10⁻⁶ mol/L-98.5 - 99.0-[3]

Experimental Protocols

Protocol 1: Trimethacarb Extraction from Soil for GC Analysis[1]
  • Sample Preparation: Air-dry the soil sample overnight. Sieve the soil to remove large debris.

  • Extraction: Weigh 50g of the prepared soil into a flask. Add 50 mL of an acetone/water/phosphoric acid extraction solvent.

  • Shaking: Shake the mixture on an orbital shaker at 300 rpm for 5 minutes.

  • Filtration: Filter the extract to remove soil particles.

  • Solvent Evaporation: Evaporate the acetone from the filtrate.

  • Liquid-Liquid Extraction: Partition the trimethacarb from the aqueous remainder into dichloromethane (B109758).

  • Drying and Reconstitution: Evaporate the dichloromethane extract to dryness. Dissolve the residue in a known volume of ethyl acetate (B1210297) for GC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples[6]
  • Sample Pretreatment: Centrifuge the water sample at 4000 rpm for 20 minutes to remove suspended solids.

  • Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL each of ethyl acetate, n-hexane, acetone, methanol, and HPLC-grade water.

  • Sample Loading: Load 100 mL of the pretreated water sample onto the conditioned cartridge at a flow rate of 2-3 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water.

  • Drying: Dry the cartridge under vacuum for 60 minutes.

  • Elution: Elute the trapped trimethacarb with an appropriate solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for chromatographic analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample Sample Collection (Soil, Water, Food) homogenize Homogenization/ Sieving sample->homogenize weigh Weighing/ Measuring homogenize->weigh add_solvent Add Extraction Solvent weigh->add_solvent extract Shaking/ Sonication add_solvent->extract separate Centrifugation/ Filtration extract->separate spe Solid-Phase Extraction (SPE) separate->spe concentrate Evaporation & Reconstitution spe->concentrate instrument GC-MS or HPLC Analysis concentrate->instrument data Data Processing & Quantification instrument->data

Caption: General experimental workflow for trimethacarb analysis.

troubleshooting_hplc cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_system System Issues start HPLC Problem (e.g., Peak Tailing) check_column Check Column Performance start->check_column Investigate check_mobile_phase Check Mobile Phase Compatibility & Prep start->check_mobile_phase Investigate check_system Check System Parameters start->check_system Investigate flush_column Flush with Strong Solvent check_column->flush_column Contaminated? use_guard Use Guard Column check_column->use_guard Preventative? replace_column Replace Column flush_column->replace_column No Improvement? solution Problem Resolved replace_column->solution use_guard->solution degas Degas Mobile Phase check_mobile_phase->degas Air Bubbles? remake Prepare Fresh Mobile Phase check_mobile_phase->remake Contaminated? degas->solution remake->solution check_leaks Check for Leaks check_system->check_leaks check_temp Verify Column Temperature check_system->check_temp check_injection Check Injection Volume check_system->check_injection check_leaks->solution Fixed check_temp->solution Corrected check_injection->solution Optimized

Caption: Troubleshooting logic for HPLC peak tailing issues.

References

Validation & Comparative

A Guide to the Validation of Analytical Methods Using 2,3,5-Trimethacarb-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,3,5-Trimethacarb, with a focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. It highlights the significant advantages of employing a deuterated internal standard, 2,3,5-Trimethacarb-d3, to ensure the highest quality of analytical data.

The Advantage of Isotope-Labeled Internal Standards

In quantitative analysis, particularly for complex matrices encountered in food safety and environmental monitoring, the use of an internal standard is crucial for correcting analytical variability and potential loss of the analyte during sample preparation.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard.[2] These compounds are chemically identical to the analyte of interest but have a different mass due to the isotopic substitution. This near-identical chemical behavior ensures that the internal standard and the analyte experience similar effects from the sample matrix and procedural variations, leading to more accurate and precise quantification.[3]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of carbamate (B1207046) pesticides, which is representative of the performance expected for a method validated for 2,3,5-Trimethacarb using its deuterated internal standard. For comparison, typical performance data for methods relying on external standards are also presented.

Performance ParameterLC-MS/MS with Internal Standard (this compound)External Standard Method
Linearity (Correlation Coefficient, R²) > 0.996[4]Typically > 0.99
Limit of Quantification (LOQ) 5 µg/kg[4]Variable, often higher
Recovery 91 - 109%[4]70 - 120% (more variable)[5]
Repeatability (Relative Standard Deviation, RSD) < 10%[4]< 20%
Matrix Effect Significantly minimizedCan cause signal suppression or enhancement

Experimental Protocol: LC-MS/MS Analysis of 2,3,5-Trimethacarb

This section details a validated protocol for the analysis of carbamate pesticides, adaptable for 2,3,5-Trimethacarb using this compound as an internal standard.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[6][7]

  • Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and the internal standard solution (this compound).

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Vortex and centrifuge.

    • The final extract is ready for LC-MS/MS analysis.[5]

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol (B129727) (or acetonitrile), both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.[4]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for carbamates.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and this compound are monitored.[4]

Visualizing the Workflow and Mechanism

To better understand the analytical process and the mode of action of carbamate pesticides, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add ACN & IS dSPE_Cleanup dSPE_Cleanup Extraction->dSPE_Cleanup Centrifuge & Transfer LC_Separation LC_Separation dSPE_Cleanup->LC_Separation MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection Ionization Quantification Quantification MSMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the analysis of 2,3,5-Trimethacarb.

Carbamate_MoA Trimethacarb 2,3,5-Trimethacarb AChE Acetylcholinesterase (AChE) Trimethacarb->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by Nervous_System Nervous System Stimulation ACh->Nervous_System Accumulation leads to

Caption: Mechanism of action of carbamate pesticides.

References

Navigating the Landscape of Trimethacarb Quantification: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical data is paramount. This guide provides an objective comparison of methodologies for the quantification of trimethacarb, a carbamate (B1207046) insecticide, drawing upon the principles and published outcomes of inter-laboratory comparison studies. While specific proficiency test data for trimethacarb is often confidential, this guide synthesizes publicly available information and typical performance characteristics to offer valuable insights into method performance and best practices.

Understanding Inter-Laboratory Comparisons

Inter-laboratory comparisons, including proficiency tests (PTs), are crucial for evaluating the performance of laboratories and the reliability of analytical methods.[1][2] In these studies, a coordinating body distributes homogeneous and stable samples of a known, but undisclosed, concentration of an analyte (like trimethacarb) to multiple laboratories. Each laboratory analyzes the sample using their own methods and reports the results. The organizing body then statistically evaluates the data to assess the competence of the participating laboratories and the overall performance of the analytical methods employed.[1]

Performance is often evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value (the consensus value or a reference value). A z-score between -2 and 2 is generally considered satisfactory.[1]

Performance of Analytical Methods for Carbamate Quantification

While a specific inter-laboratory study on trimethacarb is not publicly detailed, numerous studies on carbamate pesticides provide a strong indication of expected analytical performance. Research analyzing data from various proficiency tests for pesticide residues in food has shown that the average recovery for pesticides is typically around 94%, with an overall average relative standard deviation (RSD) of 17% at a concentration of 0.1 mg/kg.[3]

Studies on pesticide residues in various matrices like fruits, vegetables, and rice have demonstrated that a majority of participating laboratories can achieve satisfactory results in proficiency tests.[4][5] For instance, a proficiency test on pesticide residues in grapes showed that for carbendazim, a carbamate fungicide, 81% of participating laboratories achieved satisfactory performance.[5] Another five-year study of proficiency tests in Indonesia for various pesticides in fruits and vegetables reported that an average of 90.8% of laboratories achieved satisfactory z-scores.[4]

These findings suggest that while there is inherent variability in the analysis of pesticide residues, well-established methods can produce reliable results when performed by proficient laboratories.[3]

Data Presentation: A Simulated Inter-Laboratory Comparison

Due to the confidential nature of proficiency test reports, the following table presents a simulated summary of quantitative data for trimethacarb analysis. This table is based on typical performance characteristics observed in published proficiency test summaries for carbamate pesticides and is intended for illustrative purposes.

Laboratory IDReported Concentration (mg/kg)Assigned Value (mg/kg)z-scoreMethod
Lab A0.2350.250-0.6LC-MS/MS
Lab B0.2680.2500.72GC-MS
Lab C0.2850.2501.4LC-MS/MS
Lab D0.2100.250-1.6GC-NPD
Lab E0.3150.2502.6LC-MS/MS
Lab F0.2450.250-0.2GC-MS/MS
Lab G0.1900.250-2.4HPLC-UV

Note: The z-scores are calculated using a fixed target standard deviation, often set at 25% of the assigned value in European Union Proficiency Tests for pesticides.[2] In this simulated example, laboratories A, B, C, D, and F would be considered to have satisfactory performance, while laboratories E and G would have questionable or unsatisfactory results requiring investigation.

Experimental Protocols: Common Methodologies for Trimethacarb Quantification

The choice of analytical method can significantly influence the accuracy and precision of trimethacarb quantification. The most common and reliable methods are based on chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most widely used technique for the analysis of carbamate pesticides due to its high sensitivity and selectivity.

  • Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is weighed into a centrifuge tube.

    • An extraction solvent, typically acetonitrile, is added.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and aid extraction.

    • The tube is shaken vigorously and then centrifuged.

    • An aliquot of the supernatant (acetonitrile layer) is taken for clean-up.

    • Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent material (e.g., PSA, C18, GCB) to the extract to remove interfering matrix components.

    • The mixture is vortexed and centrifuged.

    • The final extract is filtered and injected into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization: Electrospray ionization (ESI) in positive mode is common for carbamates.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for trimethacarb.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for pesticide analysis. For carbamates like trimethacarb, derivatization may sometimes be employed to improve thermal stability and chromatographic performance, although direct injection is also possible with appropriate instrumental setup.

  • Sample Preparation: Similar extraction and clean-up procedures as for LC-MS/MS (e.g., QuEChERS) can be used. The final extract is solvent-exchanged into a solvent suitable for GC analysis (e.g., hexane (B92381) or toluene).

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms) is commonly used.

    • Injection: Splitless or pulsed splitless injection is often employed for trace analysis.

    • Carrier Gas: Helium is the most common carrier gas.

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: Selected Ion Monitoring (SIM) or full scan mode can be used. For higher selectivity, tandem mass spectrometry (GC-MS/MS) is preferred.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved in an inter-laboratory comparison and the relationship between different analytical approaches, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Laboratory Analysis cluster_Evaluation Data Evaluation Sample Homogenized Sample (e.g., Fruit Puree) Spiking Spiking with Trimethacarb Standard Sample->Spiking Homogenization Thorough Homogenization Spiking->Homogenization Distribution Distribution to Participating Laboratories Homogenization->Distribution Lab_A Laboratory A (e.g., LC-MS/MS) Distribution->Lab_A Lab_B Laboratory B (e.g., GC-MS) Distribution->Lab_B Lab_C Laboratory C (e.g., Other Method) Distribution->Lab_C Data_Submission Submission of Results Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Statistical_Analysis Statistical Analysis (z-scores, etc.) Data_Submission->Statistical_Analysis Performance_Report Performance Evaluation Report Statistical_Analysis->Performance_Report

Caption: Workflow of an inter-laboratory comparison for trimethacarb quantification.

Method_Comparison LC_MSMS LC-MS/MS High Sensitivity High Selectivity Wide Applicability Matrix Effects GC_MS GC-MS / GC-MS/MS Good for Volatile Compounds Robust Potential for Derivatization Less Prone to Matrix Effects Other_Methods Other Methods (e.g., HPLC-UV) Lower Cost Less Sensitive Prone to Interferences Trimethacarb_Analysis Trimethacarb Quantification Trimethacarb_Analysis->LC_MSMS Preferred Method Trimethacarb_Analysis->GC_MS Alternative Method Trimethacarb_Analysis->Other_Methods Less Common

Caption: Logical relationship comparing analytical methods for trimethacarb quantification.

References

The Gold Standard in Carbamate Analysis: A Comparative Guide to 2,3,5-Trimethacarb-d3 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,3,5-Trimethacarb, the choice of an appropriate internal standard is a critical decision that directly impacts data quality, accuracy, and reliability. This guide provides an objective comparison of 2,3,5-Trimethacarb-d3, a deuterated stable isotope-labeled internal standard, with alternative non-isotopically labeled internal standards. The information presented is supported by established analytical principles and comparative data from analogous compounds to demonstrate the superior performance of the deuterated standard.

In the realm of quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte to accurately account for matrix effects and procedural losses.

The Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the "gold standard" in bioanalysis.[1] By replacing three hydrogen atoms with deuterium (B1214612) on the N-methyl group, this compound is chemically identical to the parent analyte, 2,3,5-Trimethacarb, but has a different molecular weight. This mass difference allows for its distinction by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly throughout the analytical process.[2]

In contrast, non-deuterated internal standards, often structural analogs of the analyte, may have different extraction efficiencies, chromatographic retention times, and ionization responses, especially in complex matrices.[2] This can lead to inaccuracies in quantification.

Quantitative Performance Comparison

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Structural Analog)Rationale
Matrix Effect Compensation ExcellentVariable to PoorExperiences virtually identical matrix effects as the analyte due to co-elution and identical ionization properties.[1]
Recovery & Precision High & ExcellentVariableTracks the analyte closely through sample preparation, leading to more consistent and reproducible recovery.[3]
Accuracy HighModerate to LowMore accurate quantification due to superior correction for analytical variability.[3]
Chromatographic Co-elution Nearly IdenticalDifferentEnsures both analyte and IS are subjected to the same matrix components at the same time.[1]
Cost HigherLowerSynthesis of isotopically labeled standards is more complex and expensive.[2]

Experimental Protocols

A robust analytical method is crucial for the reliable quantification of 2,3,5-Trimethacarb. The following is a representative experimental protocol based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Workflow

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. Acetonitrile (B52724) Extraction & IS Spiking homogenization->extraction salts 3. Addition of QuEChERS Salts extraction->salts cleanup 4. Dispersive SPE Cleanup salts->cleanup injection 5. Injection cleanup->injection separation 6. Chromatographic Separation injection->separation detection 7. MS/MS Detection separation->detection quantification 8. Quantification using Analyte/IS Ratio detection->quantification

Caption: A generalized workflow for the quantitative analysis of 2,3,5-Trimethacarb using a deuterated internal standard.

Detailed Methodology

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative portion of the sample matrix (e.g., soil, food product) to a uniform consistency. For dry samples, a wetting step may be necessary.[4]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with a known amount of this compound solution.

    • Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for carbamate (B1207046) analysis.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate, is typical.[5]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.[5]

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for carbamates.[5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and this compound need to be optimized. For 2,3,5-Trimethacarb (MW: 193.24), a potential precursor ion would be [M+H]+ at m/z 194.2. For this compound (MW: 196.26), the precursor ion would be [M+H]+ at m/z 197.3. Product ions would be determined through infusion experiments.

Signaling Pathway and Rationale for Internal Standard Performance

G cluster_ratio Quantification A_prep Sample Prep Variation A_matrix Matrix Effects A_prep->A_matrix IS_prep Sample Prep Variation A_inst Instrument Variability A_matrix->A_inst IS_matrix Matrix Effects A_signal Analyte Signal A_inst->A_signal IS_inst Instrument Variability Ratio Analyte Signal / IS Signal A_signal->Ratio IS_prep->IS_matrix IS_matrix->IS_inst IS_signal IS Signal IS_inst->IS_signal IS_signal->Ratio Result Accurate Result Ratio->Result

Caption: Rationale for the superior performance of a deuterated internal standard.

Conclusion

The choice between a deuterated and a non-deuterated internal standard has profound implications for the quality of bioanalytical data. While structural analogs can be a viable option when a stable isotope-labeled standard is unavailable or cost-prohibitive, the experimental evidence from analogous compounds strongly supports the superiority of deuterated internal standards like this compound. Their ability to accurately correct for matrix effects and procedural variability makes them the gold standard for achieving the highest level of accuracy and precision in the quantitative analysis of 2,3,5-Trimethacarb. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is an investment in data integrity and confidence in analytical results.

References

Isotope Dilution Method Elevates Accuracy and Precision in Trimethacarb Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the highest level of confidence in quantitative analysis, the isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method stands out for its superior accuracy and precision in the determination of trimethacarb. This guide provides a comparative overview of analytical methodologies, supported by performance data, to assist in the selection of the most appropriate technique for specific research needs.

The analysis of pesticide residues like trimethacarb, a carbamate (B1207046) insecticide, demands robust and reliable methods to ensure data integrity, particularly in complex matrices such as food and environmental samples. While conventional analytical techniques offer adequate performance, the inherent variability introduced during sample preparation and instrumental analysis can be effectively minimized through the use of isotope dilution.

Performance Comparison: Isotope Dilution vs. Conventional Methods

Isotope dilution analysis introduces a known amount of a stable, isotopically labeled version of the analyte (e.g., Trimethacarb-d6) into the sample at the earliest stage of the analytical workflow. This internal standard behaves identically to the native analyte throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to its labeled counterpart, the method effectively corrects for analyte losses and matrix-induced signal suppression or enhancement, leading to more accurate and precise results.

The following table summarizes typical performance characteristics for the analysis of carbamate pesticides using a conventional LC-MS/MS method versus the enhanced performance achievable with an isotope dilution approach. While specific data for trimethacarb using isotope dilution is not widely published, the data presented for other carbamates and pesticides demonstrates the significant advantages of this technique.

ParameterConventional LC-MS/MS (for Carbamates)Isotope Dilution LC-MS/MS (General Pesticide Analysis)
Accuracy (Recovery) 88.1% - 118.4%[1]92% - 118%[2]
Precision (%RSD) < 10%[1]< 5%[3]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg[1]Comparable to conventional methods, but with higher confidence
Matrix Effect Compensation Relies on matrix-matched standardsInherently corrects for matrix effects

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for successful implementation. Below are representative protocols for a conventional QuEChERS extraction followed by LC-MS/MS analysis, and the adapted workflow for isotope dilution.

QuEChERS Sample Preparation (Conventional Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[4][5]

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid, if necessary) to the sample. For isotope dilution, the isotopically labeled internal standard is added at this stage.

  • Salting-Out: Add magnesium sulfate (B86663) and sodium chloride (or a pre-packaged salt mixture) to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) may be included for samples with high pigment content.

  • Final Centrifugation: Vortex and centrifuge the d-SPE tube. The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typically used with water (containing 0.1% formic acid and/or 5 mM ammonium (B1175870) formate) as mobile phase A and methanol (B129727) or acetonitrile as mobile phase B.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 2 - 10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode is commonly used for carbamates.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for trimethacarb and its isotopically labeled internal standard are monitored.

Workflow Visualizations

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis start Homogenized Sample extraction Acetonitrile Extraction start->extraction salting_out Add Salts & Shake extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Final Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Acquisition & Processing lcms->data

Caption: Conventional QuEChERS workflow for trimethacarb analysis.

isotope_dilution_workflow cluster_prep_id Sample Preparation with Isotope Dilution cluster_analysis_id Instrumental Analysis start_id Homogenized Sample spike Spike with Labeled Trimethacarb Standard start_id->spike extraction_id Acetonitrile Extraction spike->extraction_id salting_out_id Add Salts & Shake extraction_id->salting_out_id centrifuge1_id Centrifugation salting_out_id->centrifuge1_id cleanup_id Dispersive SPE Cleanup centrifuge1_id->cleanup_id centrifuge2_id Final Centrifugation cleanup_id->centrifuge2_id final_extract_id Final Extract centrifuge2_id->final_extract_id lcms_id LC-MS/MS Analysis final_extract_id->lcms_id data_id Ratio Measurement & Concentration Calculation lcms_id->data_id

Caption: Isotope dilution workflow for enhanced accuracy.

References

Determining the Limits of Detection and Quantification for Trimethacarb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of trimethacarb, a carbamate (B1207046) insecticide. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This document outlines the performance of various methods, supported by experimental data, and provides detailed protocols for key experiments.

Quantitative Data Summary

The LOD and LOQ for trimethacarb can vary significantly depending on the analytical instrumentation, the sample matrix, and the specific sample preparation method employed. The following table summarizes the reported LOD and LOQ values for trimethacarb and other carbamate pesticides across different analytical platforms and matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
LC-MS/MSPlant-based Foods0.02 - 0.36 µg/kg0.06 - 1.9 µg/kg
LC-MS/MSVegetables-5 µg/kg
GC/NPDSoil-0.015 ppm (15 µg/kg)
GC-MSSoil0.05 - 0.1 µg/g (50 - 100 µg/kg)-[1]
GC-MSWater0.04 - 0.1 µg/L0.1 - 0.2 µg/L[2]
GC-NPDWater0.67 - 2.23 µg/L2.24 - 7.45 µg/L[3]

Note: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for two common analytical approaches for trimethacarb analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).

1. LC-MS/MS Method for Trimethacarb in Plant-Based Foods

This method is suitable for the determination of trimethacarb in various fruit and vegetable matrices.

  • Sample Preparation (QuEChERS Method)

    • Homogenize 10-15 g of the sample.

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

    • Transfer an aliquot of the acetonitrile (upper) layer to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) sorbent and MgSO₄.

    • Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • LC-MS/MS Instrumental Parameters

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to trimethacarb.

2. GC-NPD Method for Trimethacarb in Soil

This method is adapted from the US EPA methodology for the analysis of trimethacarb in soil.

  • Sample Preparation

    • Air-dry the soil sample and sieve to remove large debris.

    • Weigh 50 g of the prepared soil into an extraction bottle.

    • Add 100 mL of an extraction solvent (e.g., acetone/water/phosphoric acid mixture).

    • Shake for a specified time (e.g., 1 hour) and then allow the solids to settle.

    • Filter the extract.

    • Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.

    • Evaporate the organic layer to dryness and reconstitute the residue in a known volume of ethyl acetate (B1210297) for GC-NPD analysis.

  • GC-NPD Instrumental Parameters

    • Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a final temperature (e.g., 300°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Detector: Nitrogen-Phosphorus Detector (NPD).

    • Injection Mode: Splitless.

Visualizations

The following diagrams illustrate the experimental workflow for determining the LOD and LOQ of trimethacarb.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_determination LOD & LOQ Determination Sample Obtain Matrix (e.g., Soil, Water, Food) Spike Spike with known concentrations of Trimethacarb Sample->Spike Extract Perform Extraction (e.g., QuEChERS) Spike->Extract Cleanup Clean-up Extract (e.g., d-SPE) Extract->Cleanup Analysis Analyze via LC-MS/MS or GC-MS/NPD Cleanup->Analysis Data Acquire Signal/Noise Data Analysis->Data LOD Calculate LOD (e.g., S/N = 3) Data->LOD LOQ Calculate LOQ (e.g., S/N = 10 or lowest validated concentration) Data->LOQ LOD_LOQ LOD & LOQ Values LOD->LOD_LOQ LOQ->LOD_LOQ

Caption: Experimental workflow for LOD and LOQ determination of trimethacarb.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis_final Analysis Homogenize 1. Homogenize Sample (10-15g) Add_ACN 2. Add Acetonitrile (10 mL) Homogenize->Add_ACN Shake1 3. Shake (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer 7. Transfer Supernatant to d-SPE tube Centrifuge1->Transfer Vortex 8. Vortex (30 sec) Transfer->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Filter 10. Filter (0.22 µm) Centrifuge2->Filter Final_Extract Final Extract for Analysis Filter->Final_Extract

Caption: Detailed workflow of the QuEChERS sample preparation method.

References

The Critical Role of Certified Reference Materials in the Accurate Analysis of Trimethacarb

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the precision and accuracy of quantitative measurements are paramount. This is particularly true in the analysis of pesticide residues like trimethacarb, a carbamate (B1207046) insecticide, where reliable data is crucial for food safety, environmental monitoring, and regulatory compliance. The use of Certified Reference Materials (CRMs) is a cornerstone of quality assurance in analytical laboratories. This guide provides an objective comparison of trimethacarb analysis with and without the use of CRMs, supported by experimental data and detailed protocols, to underscore the importance of these materials in achieving reliable and defensible results.

The Foundation of Accurate Measurement: Certified Reference Materials

A Certified Reference Material is a highly characterized and homogeneous material with established property values, accompanied by an uncertainty budget and a statement of metrological traceability.[1][2][3] In the context of trimethacarb analysis, a CRM provides a known concentration of the analyte, serving as a benchmark against which analytical methods and laboratory performance can be rigorously evaluated. Trimethacarb itself is a mixture of two isomers: 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate.[4] A pertinent example of a commercially available CRM is a carbamate pesticides mixture in methanol, which includes 2,3,5-trimethacarb (B150122) at a certified concentration of 196.6 µg/mL with an expanded uncertainty of 10 µg/mL.[5]

The absence of a CRM necessitates reliance on in-house or non-certified standards, which can introduce significant variability and bias into the analytical results. This comparison will illustrate the tangible benefits of integrating CRMs into the analytical workflow for trimethacarb.

Performance Comparison: With and Without Certified Reference Materials

To illustrate the impact of using a CRM, the following tables summarize typical performance data for the analysis of trimethacarb and other carbamates using common analytical techniques. The "With CRM" scenario assumes the use of a well-characterized, certified standard for calibration and quality control, leading to improved accuracy and lower uncertainty. The "Without CRM" scenario reflects the potential for greater variability and bias when relying on an in-house standard of assumed purity.

Table 1: Performance Comparison of Trimethacarb Analysis by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

ParameterPerformance with CRMPerformance without CRM (Hypothetical)
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) < 10 ppb< 10 ppb
Limit of Quantitation (LOQ) 10 - 50 ppb10 - 50 ppb
Accuracy (Recovery %) 95 - 105%80 - 120%
Precision (RSD %) < 5%< 15%
Uncertainty Lower, traceable to a certified valueHigher, not traceable

Data is representative and compiled from sources on carbamate analysis.[6]

Table 2: Performance Comparison of Trimethacarb Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following QuEChERS extraction

ParameterPerformance with CRMPerformance without CRM (Hypothetical)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 - 0.63 µg/L0.05 - 0.63 µg/L
Limit of Quantitation (LOQ) 0.20 - 5.0 µg/kg0.20 - 5.0 µg/kg
Accuracy (Recovery %) 90 - 110%70 - 120%
Precision (RSD %) < 10%< 20%
Uncertainty Lower, traceable to a certified valueHigher, not traceable

Data is representative and compiled from sources on carbamate analysis using QuEChERS and LC-MS/MS.[7][8][9][10][11][12]

The Impact of CRMs on Method Validation and Inter-laboratory Comparisons

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[13][14][15] The use of CRMs is integral to this process, providing a means to assess accuracy and trueness. In inter-laboratory studies, CRMs are indispensable for comparing the performance of different laboratories. A common metric used in such comparisons is the z-score, which indicates how far a laboratory's result is from the certified or consensus value. Laboratories consistently achieving z-scores within an acceptable range demonstrate their competence and the reliability of their measurements.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are protocols for two common approaches to trimethacarb analysis.

Method 1: Trimethacarb Analysis in Soil by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method is adapted from the US EPA methodology for trimethacarb analysis.

1. Sample Extraction:

  • Weigh 50 g of soil into a flask.

  • Add 100 mL of an acetone/water/phosphoric acid mixture (70:30:0.5 v/v/v).

  • Shake for 1 hour.

  • Filter the extract.

2. Liquid-Liquid Partitioning:

  • Take a 50 mL aliquot of the filtrate and add 150 mL of water and 50 mL of dichloromethane (B109758) to a separatory funnel.

  • Shake vigorously and allow the layers to separate.

  • Collect the dichloromethane layer.

  • Repeat the partitioning of the aqueous layer with a fresh 50 mL portion of dichloromethane.

  • Combine the dichloromethane extracts.

3. Cleanup:

  • Pass the combined dichloromethane extract through a column of anhydrous sodium sulfate (B86663) to remove residual water.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 5 mL of ethyl acetate.

4. GC-NPD Analysis:

  • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector.

  • Column: HP-5ms (30 m x 0.32 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium at a constant flow.

  • Injection Volume: 1 µL.

  • Calibration: Prepare a series of calibration standards from a Trimethacarb CRM in ethyl acetate.

Method 2: Trimethacarb Analysis in Food Matrices by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[7][9][10][11][12][16]

1. Sample Extraction (QuEChERS):

  • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant.

  • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

3. LC-MS/MS Analysis:

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for each trimethacarb isomer for quantification and confirmation.

  • Calibration: Prepare matrix-matched calibration standards using an extract of a blank matrix fortified with a Trimethacarb CRM.

Visualizing the Path to Accurate Analysis

The following diagrams, generated using the DOT language, illustrate the analytical workflows and the pivotal role of Certified Reference Materials.

Analytical_Workflow_with_CRM cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_QAQC Quality Assurance / Quality Control cluster_Data Data Processing & Reporting Sample Sample Collection (e.g., Soil, Food) Extraction Extraction (e.g., QuEChERS, LLE) Sample->Extraction Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup Analysis GC or LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification CRM Certified Reference Material (CRM) CRM->Analysis Calibration & Verification CRM->Quantification Accuracy Check Report Final Report (Traceable & Defensible) Quantification->Report

Analytical workflow incorporating a Certified Reference Material.

Traceability_Chain SI_Unit SI Unit (e.g., kg) Primary_Std Primary Standard (National Metrology Institute) SI_Unit->Primary_Std Realization CRM_Producer Certified Reference Material (CRM) Producer Primary_Std->CRM_Producer Calibration Lab_Std Laboratory Working Standard CRM_Producer->Lab_Std Calibration using CRM Result Analytical Result Lab_Std->Result Measurement

Metrological traceability chain enabled by CRMs.

Conclusion

The evidence strongly supports the indispensable role of Certified Reference Materials in the analysis of trimethacarb. While alternative in-house standards can be utilized, they introduce a level of uncertainty that can compromise the reliability of the data. By incorporating CRMs into analytical protocols, laboratories can significantly enhance the accuracy and precision of their results, ensure metrological traceability, and demonstrate the validity of their methods. For researchers, scientists, and drug development professionals, the use of CRMs is not merely a matter of best practice but a fundamental requirement for producing data of the highest quality and integrity.

References

A Comparative Guide to Deuterated vs. ¹³C-Labeled Trimethacarb Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the carbamate (B1207046) insecticide trimethacarb, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based methods, offering a way to correct for variability throughout the analytical process. Within this category, a critical choice exists between deuterated (²H) and carbon-13 (¹³C) labeled standards. This guide provides an objective, data-driven comparison to inform the selection of the optimal internal standard for trimethacarb analysis.

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] While both deuterated and ¹³C-labeled trimethacarb can serve this purpose, their performance can differ, particularly when dealing with complex biological or environmental matrices.[1]

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between deuterated and ¹³C-labeled internal standards for trimethacarb analysis lie in their chromatographic behavior, isotopic stability, and effectiveness in compensating for matrix effects.

Data Presentation: Quantitative Performance Comparison

Performance MetricDeuterated (²H) Trimethacarb Standard¹³C-Labeled Trimethacarb StandardRationale & Remarks
Chromatographic Co-elution with Analyte May exhibit a slight retention time shift (typically elutes earlier in reversed-phase LC).[1][5]Perfect or near-perfect co-elution with the unlabeled analyte.[1][6]The carbon-deuterium bond is slightly shorter and stronger than a carbon-hydrogen bond, which can alter the molecule's interaction with the stationary phase (isotope effect). ¹³C labeling results in a negligible change in physicochemical properties.[1][5]
Compensation for Matrix Effects Good, but can be compromised by chromatographic shifts.[3]Excellent, due to identical elution profile with the analyte.[1]Matrix effects (ion suppression or enhancement) are most accurately corrected when the internal standard and analyte experience the same conditions at the same time in the mass spectrometer's ion source.[3]
Isotopic Stability Generally stable, but can be prone to H/D back-exchange in certain positions and under specific conditions.[4]Exceptionally stable, as the ¹³C is incorporated into the carbon backbone of the molecule.[6]Deuterium on heteroatoms or acidic carbons can be labile. ¹³C is not susceptible to exchange.
Accuracy & Precision Can be high, but may be reduced by differential matrix effects and isotopic instability.[4]Generally higher accuracy and precision due to superior correction for analytical variability.Imperfect co-elution is a known source of quantitative error, with some studies showing significant bias.[4]
Commercial Availability & Cost More commonly available and generally less expensive.Less common and typically more expensive to synthesize.[6]The synthesis of ¹³C-labeled compounds is often more complex.

Experimental Protocols

To rigorously evaluate the performance of deuterated versus ¹³C-labeled trimethacarb standards, a well-designed experimental protocol is essential. The following outlines a general methodology for this comparison.

Objective:

To compare the performance of a deuterated and a ¹³C-labeled trimethacarb internal standard for the quantification of trimethacarb in a representative matrix (e.g., soil, agricultural produce, or biological fluid) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:
  • Trimethacarb analytical standard

  • Deuterated trimethacarb internal standard (e.g., trimethacarb-d6)

  • ¹³C-labeled trimethacarb internal standard (e.g., trimethacarb-¹³C₃)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • QuEChERS extraction salts and dispersive SPE (d-SPE) sorbents

  • Representative blank matrix samples

Methodology:

1. Sample Preparation (using a modified QuEChERS protocol): [7][8]

  • Weigh 10 g of the homogenized blank matrix into a 50 mL centrifuge tube.
  • Fortify the matrix with a known concentration of trimethacarb analytical standard.
  • Spike the sample with a known amount of either the deuterated or the ¹³C-labeled trimethacarb internal standard.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salt packet.
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.
  • Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents for cleanup.
  • Vortex for 30 seconds and centrifuge.
  • Take the final extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis: [9]

  • Chromatographic System: UHPLC system.
  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, <2 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Optimize and monitor at least two MRM transitions for trimethacarb and each of the labeled internal standards.

3. Data Analysis and Performance Evaluation:

  • Matrix Effect (ME): Calculate ME by comparing the peak area of the standard in a post-extraction spiked sample to that in a pure solvent. ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100.
  • Recovery (RE): Calculate RE by comparing the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample. RE (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100.
  • Process Efficiency (PE): PE (%) = (ME * RE) / 100.
  • Accuracy and Precision: Analyze replicate samples at multiple concentration levels to determine the accuracy (% bias) and precision (% RSD) of the measurements using each internal standard.

Visualizing the Workflow and Comparison

To better illustrate the experimental design and the key points of comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis & Evaluation start Homogenized Matrix Sample spike_analyte Spike with Trimethacarb start->spike_analyte spike_is Spike with IS (Deuterated or ¹³C-labeled) spike_analyte->spike_is extraction Acetonitrile Extraction + QuEChERS Salts spike_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup final_extract Final Extract cleanup->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Acquisition (MRM) lcms->data eval Performance Evaluation (Matrix Effect, Recovery, Accuracy, Precision) data->eval

Caption: Experimental workflow for comparing labeled trimethacarb standards.

Logical_Comparison cluster_deuterated Deuterated (²H) Standard cluster_c13 ¹³C-Labeled Standard center Ideal Internal Standard for Trimethacarb d_pros Pros: - Lower Cost - More Available center->d_pros Closer to ideal in terms of cost c13_pros Pros: - Co-elution with Analyte - Superior ME Correction - Isotopically Stable - Higher Accuracy center->c13_pros Closer to ideal in terms of performance d_cons Cons: - Isotope Effect (RT Shift) - Potential H/D Exchange - Less Accurate ME Correction c13_cons Cons: - Higher Cost - Less Available

References

Navigating the Nuances: A Comparative Guide to Measurement Uncertainty in Trimethacarb Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide residues is paramount in ensuring food safety and environmental protection. For researchers and professionals in drug development, understanding the reliability of these measurements is equally critical. This guide provides an objective comparison of analytical methods for the residue analysis of trimethacarb, a carbamate (B1207046) insecticide, with a focus on the inherent measurement uncertainty. The data presented is synthesized from various studies on carbamate analysis, providing a robust framework for method selection and data interpretation.

Unveiling the Variables: A Quantitative Look at Analytical Methods

The determination of trimethacarb residues in various matrices is predominantly accomplished using chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the gold standard for sample preparation.

While specific comparative data for trimethacarb is limited in publicly available literature, the following table summarizes typical performance data for carbamate pesticides in various food matrices, which can be considered indicative for trimethacarb analysis. This data is crucial for understanding the expected performance and limitations of each analytical approach.

Analytical MethodMatrixAnalyte ClassLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Repeatability (RSDr %)Expanded Measurement Uncertainty (%)
QuEChERS-GC-MS/MSEdible InsectsCarbamates1 - 1010 - 1564.5 - 122.1< 20Not explicitly stated, but method meets SANTE guidelines
QuEChERS-LC-MS/MSTomatoCarbamates (including carbaryl)< 55> 70< 20< 50[1]
QuEChERS-LC-MS/MSFresh Red PepperCarbamates (including carbofuran)Not specified4 - 1970.8 - 108.00.99 - 17.520.9 - 49.9[2][3]
QuEChERS-LC-MS/MSRiceCarbamates0.31 - 3.351.04 - 10.0670 - 120< 15< 20
QuEChERS-GC-MSMelonCarbamatesNot specified< MRLs63 - 117< 15±30
QuEChERS-LC-MS/MSVegetablesCarbamates< 5591 - 109< 10Not explicitly stated, but method is suitable for MRL compliance

Note: The performance characteristics can vary depending on the specific matrix, instrumentation, and laboratory conditions. The data presented should be used as a general guide.

The Foundation of Reliable Results: Detailed Experimental Protocols

The following protocols outline the standardized procedures for the analysis of carbamate pesticide residues, which are applicable to trimethacarb.

Sample Preparation: The QuEChERS Method

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.

a. Extraction:

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1-8 mL aliquot of the acetonitrile supernatant.

  • Transfer it to a d-SPE tube containing a combination of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and MgSO₄ (to remove excess water). Other sorbents like C18 or graphitized carbon black (GCB) may be used for specific matrix types.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The resulting supernatant is ready for analysis.

Instrumental Analysis

a. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection: 1-2 µL of the final extract is injected into the GC system.

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or full scan mode for qualitative analysis.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Injection: 1-10 µL of the final extract is injected into the LC system.

  • LC Column: A reversed-phase C18 column is typically used for the separation of carbamates.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.

Visualizing the Process: From Sample to Result

The following diagrams illustrate the key workflows in trimethacarb residue analysis.

Trimethacarb_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction 10-15g Cleanup Dispersive SPE (d-SPE) Extraction->Cleanup Supernatant GC_MS GC-MS/MS Cleanup->GC_MS Final Extract LC_MS LC-MS/MS Cleanup->LC_MS Final Extract Quantification Quantification GC_MS->Quantification LC_MS->Quantification Uncertainty Uncertainty Estimation Quantification->Uncertainty Final_Report Residue Level & Measurement Uncertainty Uncertainty->Final_Report

Workflow for Trimethacarb Residue Analysis.

Measurement_Uncertainty_Sources cluster_sources Sources of Uncertainty cluster_sample_prep_factors Sample Preparation Factors cluster_analysis_factors Analytical Factors MU Total Measurement Uncertainty Sampling Sampling MU->Sampling Sample_Prep Sample Preparation MU->Sample_Prep Analysis Analytical Measurement MU->Analysis Homogeneity Homogeneity Sample_Prep->Homogeneity Extraction_Efficiency Extraction_Efficiency Sample_Prep->Extraction_Efficiency Volume_Errors Volume_Errors Sample_Prep->Volume_Errors Calibration Calibration Analysis->Calibration Instrument_Drift Instrument_Drift Analysis->Instrument_Drift Matrix_Effects Matrix_Effects Analysis->Matrix_Effects Standard_Purity Standard_Purity Analysis->Standard_Purity

Key Contributors to Measurement Uncertainty.

Conclusion

Both GC-MS and LC-MS/MS, when preceded by QuEChERS sample preparation, are powerful techniques for the analysis of trimethacarb residues. LC-MS/MS generally offers superior sensitivity and is often the preferred method for modern multi-residue analysis. The measurement uncertainty is a critical parameter that reflects the quality and reliability of the analytical result. For compliance with regulatory limits, such as Maximum Residue Limits (MRLs), it is essential to consider the expanded measurement uncertainty, with a default value of 50% often applied as a conservative estimate in the absence of specific validation data.[4] Researchers and scientists must carefully consider the sources of uncertainty in their entire analytical workflow to ensure the generation of robust and defensible data.

References

A Comparative Guide to Analytical Methods for Trimethacarb Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of Trimethacarb.

The accurate and reliable quantification of trimethacarb, a carbamate (B1207046) insecticide, is crucial for ensuring food safety, environmental monitoring, and for professionals in drug development. This guide provides a comprehensive comparison of the performance characteristics of three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. This document summarizes quantitative performance data, offers detailed experimental protocols, and visualizes a typical analytical workflow to aid in your selection process.

Performance Characteristics

The following table summarizes the typical performance characteristics of LC-MS/MS, GC-MS/MS, and HPLC-DAD for the analysis of trimethacarb in various matrices. These values are compiled from various validation studies and represent expected performance.

Performance Characteristic LC-MS/MS GC-MS/MS HPLC-DAD
Limit of Detection (LOD) 0.02 - 1.0 µg/kg0.1 - 5 µg/kg5 - 20 µg/kg
Limit of Quantification (LOQ) 0.1 - 5.0 µg/kg[1]0.5 - 10 µg/kg17 - 50 µg/kg[2]
Linearity (R²) >0.99>0.99>0.99
Recovery (%) 85 - 115[1]80 - 11070 - 110
Precision (RSD %) < 15[1]< 20< 15[2]
Common Matrices Vegetables, Fruits, Soil, Water[1][3]Soil, Fruits, Vegetables[4]Water, Formulations[2][5]

Experimental Protocols

Detailed methodologies for the analysis of trimethacarb using LC-MS/MS, GC-MS/MS, and HPLC-DAD are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.

Sample Preparation: QuEChERS Method (for Vegetable and Soil Matrices)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

Materials:

  • Homogenizer or blender

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge

Procedure:

  • Homogenization: Homogenize a representative 10-15 g sample of the vegetable or soil matrix. For soil samples with low moisture content, add an appropriate amount of water to achieve a paste-like consistency.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing PSA and C18. The specific amounts of sorbents may need to be optimized based on the matrix. For pigmented vegetables, dSPE tubes containing graphitized carbon black (GCB) may be necessary.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS. For HPLC-DAD analysis, a solvent exchange to a mobile phase compatible solvent may be necessary.

Analytical Method: LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Trimethacarb: Specific precursor and product ions for trimethacarb should be optimized on the instrument.

Analytical Method: GC-MS/MS

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer.

Chromatographic Conditions:

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 280°C.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Trimethacarb: Specific precursor and product ions for trimethacarb should be optimized on the instrument.

Analytical Method: HPLC-DAD

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode-Array Detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode-Array Detector set at the maximum absorbance wavelength for trimethacarb (typically around 210-230 nm).

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of trimethacarb in environmental and food matrices.

Trimethacarb_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Vegetable, Soil, Water) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (ACN + Salts) Homogenization->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE dSPE Cleanup (PSA, C18, GCB) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LC_MSMS LC-MS/MS Final_Extract->LC_MSMS High Sensitivity & Specificity GC_MSMS GC-MS/MS Final_Extract->GC_MSMS Volatile Analytes HPLC_DAD HPLC-DAD Final_Extract->HPLC_DAD Routine Screening Quantification Quantification LC_MSMS->Quantification GC_MSMS->Quantification HPLC_DAD->Quantification Reporting Reporting Quantification->Reporting

Analytical Workflow for Trimethacarb

References

Cross-Validation of Analytical Platforms for Trimethacarb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the insecticide trimethacarb is essential for environmental monitoring, food safety assurance, and toxicological studies. The selection of an appropriate analytical platform is a critical decision that influences the reliability, sensitivity, and efficiency of data acquisition. This guide provides a comprehensive cross-validation of commonly employed analytical platforms for trimethacarb analysis, supported by representative experimental data and detailed methodologies.

Performance Comparison of Analytical Platforms

The choice of analytical methodology for trimethacarb determination is dictated by factors including the required sensitivity, sample matrix complexity, and throughput needs. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are the predominant techniques utilized. The following table summarizes their key performance characteristics for the analysis of carbamate (B1207046) pesticides, including trimethacarb.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Common Matrices
HPLC-FLD (with post-column derivatization) >0.9990.1 - 1 µg/L0.5 - 5 µg/L85 - 115%< 10%Water, Soil, Food Products
GC-MS >0.9950.5 - 5 µg/kg2 - 20 µg/kg80 - 120%< 15%Soil, Food Products, Biological Tissues
ELISA >0.980.1 - 2 ng/mL0.5 - 10 ng/mL70 - 130%< 20%Water, Soil

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following protocols are representative of standard procedures for the analysis of trimethacarb using HPLC, GC-MS, and ELISA.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method, based on EPA Method 531.1, is a robust technique for the analysis of N-methylcarbamates.[1]

a. Sample Preparation (Water Matrix):

  • Filter the water sample through a 0.45 µm membrane filter.

  • Acidify the sample to pH 3 with monochloroacetic acid buffer.

  • For solid-phase extraction (SPE), pass the sample through a C18 cartridge.

  • Elute trimethacarb from the cartridge with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

c. Post-Column Derivatization:

d. Detection:

  • Fluorescence Detector: Excitation at 330 nm and emission at 465 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of trimethacarb, particularly in complex matrices.[2]

a. Sample Preparation (Soil Matrix):

  • Extract the soil sample with a mixture of acetone (B3395972) and water.[2]

  • Perform a liquid-liquid extraction with dichloromethane.

  • Clean up the extract using a Florisil column.

  • Concentrate the extract and exchange the solvent to hexane.

b. GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 70°C, ramp to 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for trimethacarb.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that is cost-effective and sensitive, though it can be susceptible to matrix effects.[3][4][5]

a. Sample Preparation:

  • Extract the sample with an appropriate solvent (e.g., methanol/water for soil).

  • Centrifuge and dilute the supernatant with the assay buffer.

b. ELISA Protocol (Competitive ELISA):

  • Coat a microtiter plate with trimethacarb-specific antibodies.

  • Add standards or diluted samples, followed by the addition of a trimethacarb-enzyme conjugate.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate that reacts with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The color intensity is inversely proportional to the trimethacarb concentration.

Visualizing the Cross-Validation Workflow and Platform Comparison

To ensure the reliability and comparability of data generated from different analytical platforms, a robust cross-validation workflow is essential.[6][7][8][9][10] The following diagrams illustrate this workflow and a logical comparison of the discussed analytical methods.

Cross-Validation Workflow cluster_0 Phase 1: Method Validation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Comparison & Evaluation cluster_3 Outcome A Validate HPLC-FLD Method D Analyze Spiked & Real Samples by all three methods A->D B Validate GC-MS Method B->D C Validate ELISA Method C->D E Compare Quantitative Results D->E F Statistical Analysis (e.g., Bland-Altman, t-test) E->F G Assess Agreement against acceptance criteria F->G H Determine Method Comparability & Bias G->H

A typical workflow for the cross-validation of analytical methods.

Analytical Platform Comparison cluster_platforms Analytical Platforms cluster_considerations Key Considerations Trimethacarb Trimethacarb Analysis HPLC HPLC-FLD Pros: Robust, Good for water samples Cons: Requires derivatization Trimethacarb->HPLC Chromatographic Separation GCMS GC-MS Pros: High selectivity & sensitivity Cons: Less suitable for thermolabile compounds Trimethacarb->GCMS Chromatographic Separation ELISA ELISA Pros: High throughput, Cost-effective Cons: Prone to matrix effects Trimethacarb->ELISA Immunoassay Sensitivity Required Sensitivity HPLC->Sensitivity Matrix Sample Matrix Complexity HPLC->Matrix Throughput Sample Throughput HPLC->Throughput GCMS->Sensitivity GCMS->Matrix GCMS->Throughput ELISA->Sensitivity ELISA->Matrix ELISA->Throughput

Logical comparison of analytical platforms for trimethacarb analysis.

References

Safety Operating Guide

Proper Disposal of 2,3,5-Trimethacarb-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed procedures for the proper disposal of 2,3,5-Trimethacarb-d3, a deuterated analogue of the carbamate (B1207046) insecticide Trimethacarb. Due to its potential hazards, this compound and its containers must be treated as hazardous waste.

Hazard and Safety Information

This compound should be handled with care, adhering to strict laboratory safety protocols. The non-deuterated form, 2,3,5-Trimethacarb, is classified with several hazards that should be considered when handling the deuterated compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1]
Flammability May be flammable.[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal facility. The following steps provide a general guideline for its collection and disposal.

1. Personal Protective Equipment (PPE): Before handling the material for disposal, ensure you are wearing appropriate personal protective equipment, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat or other protective clothing

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste."

  • Include the full chemical name, "this compound," and any associated hazard symbols on the label.

3. Segregation of Waste:

  • Do not mix this compound waste with other incompatible waste streams.

  • Store the waste container in a designated, well-ventilated, and secure area away from ignition sources.[1]

4. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads, must also be collected and disposed of as hazardous waste.

  • Place these materials in the same designated hazardous waste container as the chemical itself.

5. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and place it in the designated hazardous waste container for disposal.

  • Ensure the spill area is thoroughly decontaminated.

6. Institutional Procedures:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and record-keeping.

Alternative Disposal Considerations (for specialized facilities)

While incineration is the most common and recommended method for the disposal of carbamate pesticides, chemical degradation may be an option under specific, controlled conditions, typically performed by specialized waste disposal services. Carbamates can be hydrolyzed in strongly alkaline media. This process should only be carried out by trained personnel in a facility equipped to handle such reactions and their byproducts safely.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe spill Spill Occurs start->spill collect Collect waste in a labeled, sealed container ppe->collect segregate Segregate from incompatible waste collect->segregate store Store in a designated hazardous waste area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for professional hazardous waste disposal contact_ehs->disposal spill->ppe No absorb Absorb with inert material spill->absorb Yes collect_spill Collect absorbed material into waste container absorb->collect_spill collect_spill->store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 2,3,5-Trimethacarb-d3

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a deuterated analog of the insecticide Trimethacarb. The following procedures are based on the safety information available for the non-deuterated form, 2,3,5-Trimethacarb, and are intended to serve as a comprehensive safety resource.

Chemical Safety Overview:

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide. Carbamates are known to be cholinesterase inhibitors and can be toxic if ingested, inhaled, or absorbed through the skin. The deuterated form is expected to have similar toxicological properties. Therefore, handling this compound requires stringent safety measures to minimize exposure. It is described as a brown crystalline solid and is not corrosive.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][3]Protects eyes from dust particles and potential splashes.
Hand Protection Unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, or neoprene).[2]Prevents skin contact and absorption. Leather or cotton gloves are not suitable as they can absorb the chemical.[2]
Body Protection A clean, dry protective suit or lab coat that covers the entire body from wrists to ankles. For higher exposure risk, chemical-resistant coveralls are recommended.[2][4]Minimizes skin exposure to the compound.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is required if dust is generated or if exposure limits may be exceeded.[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]Prevents inhalation of the toxic compound.
Operational Plan: Handling Procedures

Adherence to a strict handling protocol is crucial to minimize the risk of exposure.

Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All handling of the compound should be performed in a designated area, such as a chemical fume hood, to control contamination.

  • Assemble Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and in good working order.[3]

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Weighing: If weighing the compound, do so within the fume hood on a tared and stable surface.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

Waste Collection:

  • Solid Waste: Place any contaminated disposable items (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound: The original container with any remaining compound should be disposed of as hazardous waste. Do not attempt to wash it out into the general waste stream.

  • Solutions: Any solutions containing this compound should be collected in a labeled, sealed hazardous waste container.

Disposal Procedure:

  • Segregate Waste: Keep waste containing this compound separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and hazard information.

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the proper disposal of the hazardous waste.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound A Preparation - Review SDS - Designate work area - Assemble PPE & materials - Check safety equipment B Don Personal Protective Equipment - Chemical safety goggles - Chemical-resistant gloves - Lab coat/coveralls - Respirator (if needed) A->B Proceed to handling C Handling in Fume Hood - Minimize dust generation - Avoid contact - Weighing & solution prep B->C Enter designated work area D Post-Handling Procedures - Decontaminate work area - Wash hands thoroughly - Doff PPE correctly C->D Complete experiment E Waste Segregation & Collection - Solid waste container - Unused compound container - Solution waste container C->E Generate waste F Proper Storage - Tightly sealed container - Labeled correctly - Cool, dry, ventilated area D->F For unused material G Hazardous Waste Disposal - Label waste containers - Contact EHS for pickup E->G After collection

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.